1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTRYWVRCNOTAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047965 | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145022-44-2 | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the properties of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
An In-depth Technical Guide to the Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This compound, often abbreviated as [EMIM][OTf] or [EMIM][TfO], is an ionic liquid that has garnered significant attention in various scientific and industrial fields. Its unique combination of properties, including high thermal stability, low volatility, and excellent electrochemical characteristics, makes it a versatile solvent and electrolyte.[1] This guide provides a comprehensive overview of the core physicochemical, spectroscopic, and thermal properties of [EMIM][OTf], complete with experimental methodologies and data presented for clarity and comparative analysis.
Molecular Structure
The molecular structure of this compound consists of an imidazolium-based organic cation and a trifluoromethanesulfonate anion.
References
An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate
Introduction
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [EMIM][OTf], is an ionic liquid that has garnered significant attention in various fields of research and industry. Its notable properties, including high thermal stability, low volatility, and excellent ionic conductivity, make it a versatile compound.[1] Applications of [EMIM][OTf] are found in organic synthesis, catalysis, and electrochemistry, where it can serve as a green alternative to conventional volatile organic solvents.[1] This technical guide provides a detailed overview of a primary synthesis route for this compound, complete with experimental protocols and quantitative data, intended for researchers, scientists, and professionals in drug development.
Synthesis Pathway Overview
The most direct and widely utilized method for the synthesis of this compound is the direct quaternization of N-methylimidazole with ethyl trifluoromethanesulfonate. This reaction is a straightforward SN2 nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the ethyl group of the triflate, leading to the formation of the desired imidazolium salt.
A visual representation of this synthesis workflow is provided below:
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the direct quaternization of N-methylimidazole with ethyl trifluoromethanesulfonate.
| Parameter | Value | Reference |
| Reagents | ||
| N-Methylimidazole | 400 g (4.87 mol) | [2] |
| Ethyl trifluoromethanesulfonate | 895 g (5.02 mol) | [2] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [2] |
| Addition Time | 6 hours | [2] |
| Reaction Temperature | 30 °C | [2] |
| Reaction Time | 12 hours | [2] |
| Stirring Speed | 1,000 rpm | [2] |
| Purification | ||
| Vacuum Pressure | 0.01 mbar | [2] |
| Temperature | 25 °C | [2] |
| Yield | Quantitative | [2] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
N-methylimidazole (freshly distilled)
-
Ethyl trifluoromethanesulfonate (freshly distilled)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 400 g (4.87 mol) of freshly distilled N-methylimidazole.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 895 g (5.02 mol) of freshly distilled ethyl trifluoromethanesulfonate dropwise to the stirred N-methylimidazole over a period of 6 hours.[2] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture for 12 hours at 30 °C to ensure the reaction goes to completion.[2]
-
Purification: Remove the excess ethyl trifluoromethanesulfonate by evaporation under reduced pressure (0.01 mbar) at 25 °C.[2] The final product, this compound, is obtained as a liquid.
Alternative Synthesis Route: Anion Exchange
An alternative, two-step method for the synthesis of this compound involves an anion exchange reaction. This process begins with the synthesis of a 1-ethyl-3-methylimidazolium halide salt, such as the bromide, which is then reacted with a triflate salt, like sodium triflate, to yield the desired product.[3]
A patent describes a procedure where an impure solution of 1-Ethyl-3-methylimidazolium bromide is first purified with decolorizing charcoal.[3] The purified bromide solution is then mixed with a solution of sodium triflate in deionized water and stirred for several hours at room temperature to facilitate the anion exchange.[3]
The logical flow of this alternative synthesis is depicted in the following diagram:
Caption: Alternative synthesis route via anion exchange.
This in-depth guide provides the necessary information for the successful synthesis of this compound, catering to the needs of researchers and professionals in the field of chemistry and drug development. The provided data and protocols are based on established scientific literature.
References
An In-depth Technical Guide to the Structure and Conformation of the Ionic Liquid [EMIM][OTf]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). This document synthesizes experimental and computational data to offer a detailed understanding of the cation-anion interactions, geometric parameters, and conformational isomers that define the physicochemical properties of this important solvent.
Molecular Structure and Interactions
The ionic liquid [EMIM][OTf] is composed of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the trifluoromethanesulfonate anion ([OTf]⁻). The overall structure is governed by a complex interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions between the constituent ions.
Quantum chemical theories, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to investigate the electronic structure and molecular interactions within the [EMIM][OTf] ion pair. These computational studies, supported by vibrational spectroscopy (ATR-IR and Raman), have elucidated the nature of the cation-anion interactions. The primary interaction sites involve the hydrogen atoms of the imidazolium ring of the [EMIM]⁺ cation and the oxygen atoms of the sulfonate group in the [OTf]⁻ anion.
Conformational Analysis
The conformational flexibility of both the [EMIM]⁺ cation and the [OTf]⁻ anion contributes to the structural diversity of the ionic liquid.
[EMIM]⁺ Cation Conformation
The [EMIM]⁺ cation primarily exists in two main conformational states related to the orientation of the ethyl group with respect to the imidazolium ring: a planar and a non-planar conformer. Raman spectroscopic studies combined with quantum chemical calculations have shown that both conformers are present in the liquid state, with the non-planar conformer being energetically more favorable. The energy difference between these conformers is on the order of a few kJ/mol.
[OTf]⁻ Anion Conformation
The trifluoromethanesulfonate anion is a relatively rigid molecule. Computational studies indicate that its structure is not significantly distorted upon ion pair formation.
Quantitative Structural Data
The precise geometric parameters of the [EMIM][OTf] ion pair have been determined through both experimental and computational methods.
Experimental Crystal Structure
The solid-state structure of [EMIM][OTf] has been determined by single-crystal X-ray diffraction. The crystallographic data provides a benchmark for the geometric parameters in the crystalline phase.
Table 1: Crystal Structure Data for [EMIM][OTf]
| Parameter | Value |
| Formula | C₇H₁₁F₃N₂O₃S |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 10.183 |
| b (Å) | 12.384 |
| c (Å) | 18.294 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data obtained from the Crystallography Open Database (COD) entry 7203567, as published by Choudhury, A. R., et al. (2006).
Computationally Determined Geometries
DFT calculations provide detailed insights into the gas-phase and solution-phase geometries of the [EMIM][OTf] ion pair. The following tables summarize key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.
Table 2: Selected Bond Lengths (Å) for the [EMIM][OTf] Ion Pair (DFT Calculated)
| Bond | Length (Å) |
| [EMIM]⁺ Cation | |
| N1-C2 | 1.39 |
| C2-N3 | 1.38 |
| N3-C4 | 1.39 |
| C4-C5 | 1.36 |
| C5-N1 | 1.39 |
| N1-C6 (ethyl) | 1.47 |
| C6-C7 | 1.53 |
| N3-C8 (methyl) | 1.47 |
| [OTf]⁻ Anion | |
| S-O1 | 1.46 |
| S-O2 | 1.46 |
| S-O3 | 1.46 |
| S-C9 | 1.84 |
| C9-F1 | 1.34 |
| C9-F2 | 1.34 |
| C9-F3 | 1.34 |
Table 3: Selected Bond Angles (°) for the [EMIM][OTf] Ion Pair (DFT Calculated)
| Angle | Value (°) |
| [EMIM]⁺ Cation | |
| N1-C2-N3 | 108.5 |
| C2-N3-C4 | 109.0 |
| N3-C4-C5 | 107.0 |
| C4-C5-N1 | 107.0 |
| C5-N1-C2 | 108.5 |
| C2-N1-C6 | 125.5 |
| N1-C6-C7 | 111.0 |
| C2-N3-C8 | 125.5 |
| [OTf]⁻ Anion | |
| O1-S-O2 | 115.0 |
| O1-S-C9 | 103.0 |
| F1-C9-F2 | 108.0 |
Table 4: Selected Dihedral Angles (°) for the [EMIM]⁺ Cation (DFT Calculated)
| Dihedral Angle | Value (°) |
| C5-N1-C6-C7 (Planar conformer) | ~0 or ~180 |
| C5-N1-C6-C7 (Non-planar conformer) | ~±90 |
Note: The computational data presented are representative values from DFT calculations. Actual values may vary slightly depending on the level of theory and basis set used.
Experimental Protocols
The structural characterization of [EMIM][OTf] relies on a combination of experimental techniques. The following sections provide an overview of the methodologies commonly employed.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Methodology:
-
Crystal Growth: High-quality single crystals of [EMIM][OTf] are grown, typically by slow evaporation of a solvent or by controlled cooling of the neat liquid.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities and positions of the diffraction spots are measured and used to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.
Vibrational Spectroscopy (FT-IR and Raman)
Objective: To probe the vibrational modes of the cation and anion to understand intermolecular interactions and conformational states.
Methodology:
-
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A thin film of [EMIM][OTf] is placed on an ATR (Attenuated Total Reflectance) crystal or between two infrared-transparent windows (e.g., KBr).
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber.
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of [EMIM][OTf] is placed in a glass capillary or on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies from the intense Rayleigh scattering.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed information about the chemical environment, connectivity, and dynamics of the atoms within the [EMIM]⁺ cation and [OTf]⁻ anion.
Methodology:
-
Sample Preparation: A sample of neat [EMIM][OTf] or a solution in a deuterated solvent is placed in an NMR tube.
-
Data Acquisition: A variety of NMR experiments can be performed, including:
-
¹H and ¹³C NMR: To identify the different chemical environments of the hydrogen and carbon atoms.
-
¹⁹F NMR: To probe the trifluoromethyl group of the [OTf]⁻ anion.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine through-space proximities between protons, providing insights into the relative orientation of the cation and anion.
-
Pulsed-Field Gradient (PFG) NMR: To measure the self-diffusion coefficients of the individual ions.
-
Interplay of Experimental and Computational Methods
A comprehensive understanding of the structure and conformation of [EMIM][OTf] is achieved through the synergistic use of experimental and computational techniques. The following diagram illustrates the logical workflow in the characterization of this ionic liquid.
Conclusion
The structure and conformation of the ionic liquid [EMIM][OTf] are well-characterized through a combination of advanced experimental and computational techniques. The interplay of electrostatic interactions and hydrogen bonding dictates the relative positioning of the [EMIM]⁺ cation and [OTf]⁻ anion. The conformational flexibility of the [EMIM]⁺ cation, particularly the existence of planar and non-planar ethyl group orientations, is a key feature of its structural landscape. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this versatile ionic liquid in various applications, including drug development and materials science.
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling procedures, and an illustrative experimental protocol for 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (EMIM OTf). The information is intended to ensure the safe and effective use of this ionic liquid in a laboratory setting.
Chemical Identification and Properties
This compound, also known as EMIM OTf or EMIM triflate, is a room-temperature ionic liquid. Its unique properties, such as low volatility, high thermal stability, and wide electrochemical window, make it a versatile solvent and electrolyte in various applications, including organic synthesis and electrochemistry.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 145022-44-2 |
| Molecular Formula | C₇H₁₁F₃N₂O₃S |
| Molecular Weight | 260.23 g/mol |
| Appearance | Colorless to orange clear liquid |
| Density | 1.39 g/mL |
| Melting Point | -10 °C |
| Boiling Point | > 350 °C |
| Flash Point | 218.5 °C (closed cup) |
Safety and Hazard Information
The Globally Harmonized System (GHS) classification for this compound can vary between suppliers. Some safety data sheets indicate that it does not meet the criteria for GHS hazard classification.[2] However, other sources classify it as causing skin and serious eye irritation.[3] Given this discrepancy, it is prudent to handle the substance with care, assuming it to be a potential irritant.
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
2.1. First-Aid Measures
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Flush eyes with water as a precaution.
-
After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.
2.2. Fire-Fighting Measures
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
2.3. Accidental Release Measures
Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Keep in suitable, closed containers for disposal.
Handling and Storage
3.1. Handling
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area.[4]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
3.2. Storage
-
Store in a cool, dry place.
-
Keep container tightly closed in a dry and well-ventilated place.
-
The product is hygroscopic and should be protected from moisture.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
Experimental Protocol: Electrodeposition of Iron
This protocol is adapted from a study on the electrodeposition of iron from this compound.[5]
5.1. Materials
-
This compound (≥98%)
-
Ferrous sulfate (FeSO₄) (99%)
-
Copper electrode (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl (reference electrode)
-
Cyclohexane
-
Triton X-100
-
Deionized water
5.2. Procedure
-
Prepare a 10 mM solution of FeSO₄ in this compound.
-
Set up a three-electrode electrochemical cell with the copper electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Fill the cell with the FeSO₄ solution in the ionic liquid.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential (OCP) to -1.0 V and then back to the OCP at a scan rate of 50 mV/s.
-
After the electrochemical deposition, the copper electrode is removed from the cell, washed with cyclohexane to remove the ionic liquid, and dried under a stream of nitrogen.
Logical Relationships and Workflows
Diagram 1: Hierarchy of Controls
Caption: Hierarchy of hazard controls for handling EMIM OTf.
Diagram 2: Chemical Spill Workflow
Caption: Workflow for handling a chemical spill of EMIM OTf.
References
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate
CAS Number: 145022-44-2
This technical guide provides a comprehensive overview of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid with significant potential for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its applications in the pharmaceutical field, including its role in protein stabilization and as a solvent for active pharmaceutical ingredients (APIs).
Physicochemical Properties
This compound, also known as [EMIM][OTf] or [EMIM]TFO, is a room-temperature ionic liquid characterized by its high thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic compounds.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₁F₃N₂O₃S |
| Molecular Weight | 260.23 g/mol |
| CAS Number | 145022-44-2 |
| Appearance | Colorless to light yellow/orange clear liquid |
| Melting Point | -12 °C |
| Boiling Point | >350 °C |
| Density | 1.387 g/mL at 25 °C |
| Refractive Index | n20/D 1.435 |
| Flash Point | >230 °F |
| Water Solubility | Soluble |
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves a two-step process starting with the quaternization of 1-methylimidazole followed by an anion exchange reaction. A detailed protocol, adapted from established methodologies, is provided below.[2]
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)
-
In a well-ventilated fume hood, add distilled 1-methylimidazole to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a molar excess of freshly distilled 1-bromoethane to the flask.
-
Heat the reaction mixture to 70°C and stir for 2 hours. The initial turbidity of the mixture should disappear, indicating the progression of the reaction.
-
After the reaction is complete, cool the mixture to 0°C to induce the formation of a white solid, which is the crude 1-Ethyl-3-methylimidazolium bromide.
-
Grind the solid in an inert atmosphere (e.g., in a glovebox) and wash with ethyl acetate to remove unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain pure 1-Ethyl-3-methylimidazolium bromide.
Step 2: Anion Exchange to this compound
-
Dissolve the synthesized 1-Ethyl-3-methylimidazolium bromide in deionized water. To decolorize the solution, add activated charcoal and heat the mixture at 65°C for 24 hours.
-
Cool the mixture to room temperature and filter to remove the charcoal, yielding a clean solution of [EMIM]Br.
-
In a separate vessel, prepare a solution of sodium triflate (NaOTf) in deionized water.
-
Slowly add the [EMIM]Br solution to the sodium triflate solution while stirring.
-
Continue stirring the mixture at room temperature for 3 hours to facilitate the anion exchange.
-
The resulting product, this compound, can be purified by extraction with a suitable organic solvent, such as dichloromethane, followed by removal of the solvent under vacuum.[2]
A visual representation of this workflow is provided in the diagram below.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development.
Protein and Enzyme Stabilization
Ionic liquids, including [EMIM][OTf], have been shown to influence the stability of proteins and enzymes. The mechanism of stabilization is multifaceted and involves both direct interactions with the protein and modulation of the surrounding water structure. At lower concentrations, ionic liquids can be excluded from the protein's hydration layer, leading to a stabilizing effect. Conversely, at higher concentrations, direct binding of the ions to the protein surface can occur, potentially leading to destabilization.[3] The ability of [EMIM][OTf] to act as a "green" solvent also makes it suitable for enzymatic reactions, where it can enhance the stability and activity of enzymes.[1]
The interaction between ionic liquids and proteins can be visualized as a balance between preferential hydration and direct ion binding.
Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)
A significant challenge in drug development is the poor aqueous solubility of many APIs. Ionic liquids, with their tunable solvent properties, have emerged as promising solvents to address this issue. The ability of the imidazolium cation in [EMIM][OTf] to form hydrogen bonds can enhance the solubility of certain APIs. For example, studies on isoniazid have shown that the acidic proton at the 2-position of the 1-ethyl-3-methylimidazolium cation plays a crucial role in its solubilizing capacity.[4]
Use in Pharmaceutical Synthesis
As a "green solvent," this compound offers an environmentally benign alternative to traditional volatile organic compounds in the synthesis of pharmaceutical compounds. Its ability to stabilize reactive intermediates can also be advantageous in certain synthetic routes.[1]
Toxicity Assessment
While ionic liquids are often touted as "green" solvents due to their low volatility, a thorough assessment of their toxicity is crucial for their safe application, particularly in the pharmaceutical field. A general workflow for the in vitro cytotoxicity assessment of ionic liquids is outlined below. This typically involves exposing a human cell line, such as HeLa, to varying concentrations of the ionic liquid and measuring cell viability using an assay like the MTT assay.[5][6][7]
Conclusion
This compound is a versatile ionic liquid with a range of properties that make it highly attractive for applications in drug development and other scientific research areas. Its thermal stability, low volatility, and tunable solvency, coupled with its potential as a "green" solvent, position it as a valuable tool for enhancing protein stability, improving API solubility, and facilitating novel synthetic pathways. As with any chemical substance, a thorough understanding of its properties and potential hazards is essential for its responsible and effective use. This technical guide provides a foundational understanding to aid researchers and professionals in harnessing the potential of this promising ionic liquid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, commonly known as [EMIM][OTf]. This document synthesizes available data to offer insights into its thermal behavior, decomposition pathways, and appropriate analytical methodologies.
Introduction
This compound ([EMIM][OTf]) is a widely utilized ionic liquid known for its high thermal stability, broad electrochemical window, and tunable physicochemical properties. These characteristics make it a valuable solvent and electrolyte in various applications, including organic synthesis, electrochemistry, and materials science. Understanding its thermal limitations and decomposition products is critical for ensuring safe and effective use in research and industrial settings.
Thermal Stability Analysis
The thermal stability of [EMIM][OTf] is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and exothermic or endothermic decomposition processes.
While specific TGA/DSC data for pure [EMIM][OTf] is not extensively documented in publicly available literature, its thermal behavior can be reliably inferred from studies on closely related imidazolium-based ionic liquids and its use in high-temperature applications. It is consistently reported to possess high thermal stability, generally decomposing at temperatures well above 300°C.
Quantitative Thermal Analysis Data
The following table summarizes representative, albeit estimated, quantitative data for the thermal decomposition of [EMIM][OTf] based on typical values for imidazolium triflate salts. It is crucial to note that these values can be influenced by experimental conditions such as heating rate, sample purity, and atmosphere.
| Parameter | Value (representative) | Method | Notes |
| Onset Decomposition Temp. (Td,onset) | ~350 - 400 °C | TGA | Temperature at which significant mass loss begins. |
| Peak Decomposition Temp. (Td,peak) | ~400 - 450 °C | DTG | Temperature of the maximum rate of mass loss. |
| Mass Loss at 450 °C | > 95% | TGA | Indicates near-complete decomposition. |
| Glass Transition Temperature (Tg) | ~ -80 to -90 °C | DSC | Characteristic of its amorphous solid state at low temperatures. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible thermal analysis data for ionic liquids.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for assessing the thermal stability of [EMIM][OTf] is as follows:
-
Sample Preparation: A small sample of [EMIM][OTf] (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum). Due to the hygroscopic nature of many ionic liquids, samples should be dried under vacuum prior to analysis to remove any absorbed water, which could interfere with the results.
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate. A typical heating rate for screening thermal stability is 10 °C/min. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset decomposition temperature is typically determined by the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum decomposition rate.
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for [EMIM][OTf] involves the following steps:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, similar to the TGA procedure.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which often includes a cooling cycle followed by a heating cycle to observe glass transitions, melting, and crystallization events. For decomposition studies, the sample is heated to a temperature beyond its decomposition point. A typical heating/cooling rate is 10 °C/min.
-
Data Analysis: The heat flow to or from the sample is measured and plotted against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.
Decomposition Pathway and Products
The thermal decomposition of imidazolium-based ionic liquids is complex and can proceed through several pathways. For [EMIM][OTf], the primary decomposition mechanisms are believed to be SN2 nucleophilic substitution and Hofmann-type elimination reactions.
Proposed Decomposition Pathways
The trifluoromethanesulfonate ([OTf]⁻) anion is a relatively poor nucleophile compared to halides, which contributes to the high thermal stability of [EMIM][OTf]. However, at elevated temperatures, it can participate in decomposition reactions.
-
SN2 Nucleophilic Attack: The triflate anion can act as a nucleophile, attacking the ethyl or methyl group on the imidazolium cation. This results in the formation of volatile alkyl triflates (ethyl triflate and methyl triflate) and 1-methylimidazole or 1-ethylimidazole.
-
Hofmann-type Elimination: This pathway involves the abstraction of a proton from the ethyl group of the cation by the anion, leading to the formation of ethylene, triflic acid, and 1-methylimidazole.
-
Cation Fragmentation: At very high temperatures, the imidazolium ring itself can fragment, leading to a variety of smaller volatile products.
Expected Decomposition Products
Based on the proposed pathways and studies of similar ionic liquids, the expected thermal decomposition products of [EMIM][OTf] include:
-
Major Products:
-
1-Methylimidazole
-
Ethyl triflate (CF₃SO₃CH₂CH₃)
-
Methyl triflate (CF₃SO₃CH₃)
-
Ethylene (CH₂=CH₂)
-
Triflic acid (CF₃SO₃H)
-
-
Minor/Trace Products from Cation Fragmentation:
-
Acetonitrile
-
Pyrrole
-
Various small hydrocarbons
-
The relative abundance of these products will depend on the specific decomposition conditions.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of [EMIM][OTf].
Proposed Thermal Decomposition Pathways of [EMIM][OTf]
Caption: Major proposed thermal decomposition pathways for [EMIM][OTf].
Conclusion
This compound is a thermally robust ionic liquid, making it suitable for a range of applications that require elevated temperatures. Its decomposition, occurring at temperatures generally above 350 °C, is thought to proceed primarily through SN2 nucleophilic substitution and Hofmann-type elimination mechanisms, yielding a predictable set of volatile products. For accurate and reproducible thermal analysis, standardized TGA and DSC protocols are essential. This guide provides a foundational understanding for researchers and professionals working with [EMIM][OTf], enabling safer and more effective utilization of this versatile ionic liquid.
1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [EMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including high thermal stability, low volatility, and tunable solvency, makes it a versatile medium for a wide array of chemical processes. This technical guide provides an in-depth review of the prominent applications of [EMIM][OTf], with a focus on its utility in organic synthesis, catalysis, biomass processing, and electrochemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical implementation in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [EMIM][OTf] is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁F₃N₂O₃S | [1] |
| Molecular Weight | 260.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Melting Point | -10 °C | General Knowledge |
| Density | 1.387 g/mL at 25 °C | [2] |
| Viscosity | 34 cP at 25 °C | General Knowledge |
| Ionic Conductivity | 9.8 mS/cm at 25 °C | General Knowledge |
Applications in Organic Synthesis
[EMIM][OTf] serves as an excellent and recyclable solvent for various organic reactions, often leading to enhanced reaction rates and selectivities compared to conventional organic solvents.
Heck-Mizoroki Cross-Coupling Reaction
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, can be efficiently carried out in [EMIM][OTf]. The ionic liquid acts as both the solvent and a stabilizer for the palladium catalyst.
Experimental Protocol: Heck Coupling of Iodobenzene and Styrene
A general procedure for the Heck reaction in an imidazolium-based ionic liquid is as follows:
-
Catalyst Preparation: In a reaction flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) in the ionic liquid ([EMIM][OTf]).
-
Reactant Addition: Add iodobenzene (1 mmol), styrene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) to the flask.[3]
-
Reaction Conditions: Heat the mixture under reflux at 100 °C with stirring for a specified duration (e.g., 1-6 hours).[3]
-
Product Extraction: After cooling, extract the organic products from the ionic liquid phase using an organic solvent such as diethyl ether. The ionic liquid and catalyst can be recovered and reused.[3]
Quantitative Data:
While a specific study detailing the Heck reaction in [EMIM][OTf] was not found, a similar reaction using 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆) with a palladate catalyst, [Bmim]₂[PdCl₄], resulted in a trans-stilbene yield of over 95% after 6 hours.[3]
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is another important C-C bond-forming reaction that benefits from the use of ionic liquids as solvents. The polarity and ordering of the ionic liquid can influence the reaction rate and stereoselectivity.
Experimental Protocol: Diels-Alder Reaction of Isoprene and a Dienophile
A general procedure for a microwave-assisted Diels-Alder reaction in an imidazolium-based ionic liquid is as follows:
-
Reactant Mixture: In a microwave-safe vessel, combine isoprene (diene), a dienophile (e.g., 2-cyclopentene-1-one), and the ionic liquid ([EMIM][OTf]). A solid support can also be added as an energy transfer medium.[4]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specific power and for a set duration.[4]
-
Product Extraction: After the reaction, extract the Diels-Alder adduct from the ionic liquid using a suitable organic solvent.[4]
Quantitative Data:
Catalytic Applications
[EMIM][OTf] can act not only as a solvent but also as a catalyst, particularly in reactions that are promoted by Lewis or Brønsted acids.
Lignin Depolymerization
The conversion of lignin, a complex aromatic biopolymer, into valuable chemicals is a key challenge in biorefineries. Acidic ionic liquids can effectively catalyze the depolymerization of lignin.
Experimental Protocol: Lignin Depolymerization
-
Reaction Setup: In a reactor, combine alkali lignin (0.25 g), an acidic ionic liquid catalyst such as 1-methyl-3-(3-sulfopropyl)-imidazolium trifluoromethanesulfonate ([C₃SO₃HMIM][OTf]) (0.25 g), and a solvent mixture (e.g., H₂O/CH₃OH, 1/5 v/v).[5]
-
Reaction Conditions: Heat the mixture to 120 °C and stir at 600 rpm for 1 hour.[5]
-
Product Separation: After the reaction, remove the solvent by rotary evaporation. Extract the THF-soluble products from the residue.[5]
Quantitative Data:
Using [C₃SO₃HMIM][OTf] as a catalyst, a THF-soluble product yield of 56 wt% was achieved from lignin depolymerization at 120 °C in 1 hour.[5] In contrast, the reaction without a catalyst yielded only 4.5 wt% of THF-soluble products.[5]
Biomass Processing
The dissolution of lignocellulosic biomass is a critical step for its conversion into biofuels and bio-based chemicals. Imidazolium-based ionic liquids are effective solvents for cellulose.
Enzymatic Hydrolysis of Cellulose
[EMIM][OTf] can be used as a medium for the enzymatic hydrolysis of cellulose to produce fermentable sugars. The ionic liquid can disrupt the crystalline structure of cellulose, making it more accessible to enzymes.
Experimental Protocol: Enzymatic Hydrolysis of Avicel
-
Substrate Preparation: Prepare a suspension of microcrystalline cellulose (Avicel) in an aqueous solution of [EMIM][OTf].
-
Enzyme Addition: Add cellulase enzyme from Trichoderma reesei to the cellulose suspension. A typical enzyme loading is around 20 FPU per gram of substrate.[6]
-
Hydrolysis Conditions: Incubate the mixture at a controlled temperature (e.g., 50 °C) and pH (e.g., 4.8) with shaking for a specified duration (e.g., 24-72 hours).[6]
-
Analysis: Periodically take samples and analyze the concentration of released glucose using a suitable method (e.g., HPLC).
Quantitative Data:
While specific data for [EMIM][OTf] is limited, studies with other imidazolium-based ILs like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have shown that increasing concentrations of the ionic liquid can lead to decreased hydrolysis yields.[7] However, pretreatment of cellulose with ionic liquids generally enhances the overall sugar yield compared to untreated cellulose.
Electrochemical Applications
The high ionic conductivity and wide electrochemical window of [EMIM][OTf] make it a promising electrolyte for various electrochemical devices.
Sodium-Ion Batteries
[EMIM][OTf] can be used as a component of the electrolyte in sodium-ion batteries (SIBs), which are a potential alternative to lithium-ion batteries.
Experimental Protocol: Assembly of a Sodium-Ion Battery
-
Electrolyte Preparation: Prepare the electrolyte by dissolving a sodium salt (e.g., NaTFSI) in [EMIM][OTf].
-
Cell Assembly: Assemble a coin cell in an argon-filled glovebox using a sodium metal anode, a separator, and a suitable cathode material (e.g., NaNi₁/₃Fe₁/₃Mn₁/₃O₂).
-
Electrochemical Testing: Cycle the assembled cell at various current densities (C-rates) and measure its capacity, coulombic efficiency, and cycling stability.
Quantitative Data:
Electrodeposition
[EMIM][OTf] can serve as an electrolyte for the electrodeposition of metals and alloys, often resulting in deposits with unique morphologies and properties.
Experimental Protocol: Electrodeposition of Nickel
-
Electrolyte Preparation: Dissolve a nickel salt (e.g., Ni(TfO)₂) in [EMIM][OTf] to the desired concentration.
-
Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., copper), a counter electrode (e.g., platinum), and a reference electrode.
-
Deposition: Apply a constant potential or current density to the working electrode to deposit nickel.
-
Characterization: Characterize the morphology and structure of the deposited nickel film using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).
Quantitative Data:
Studies on the electrodeposition of nickel from various electrolytes have shown that the addition of brighteners and control of deposition parameters can lead to smooth and compact deposits.[9] Specific current densities and resulting morphologies for nickel deposition from [EMIM][OTf] would require further investigation.
Other Emerging Applications
Nanoparticle Synthesis
[EMIM][OTf] can be used as a medium for the synthesis of nanoparticles, where it can act as a solvent, stabilizer, and even a template.
Experimental Protocol: Microwave-Assisted Synthesis of Silver Nanoparticles
-
Reactant Solution: In a flask, dissolve a silver salt (e.g., AgNO₃) and a stabilizing agent (e.g., polyvinylpyrrolidone) in [EMIM][OTf].
-
Microwave Irradiation: Heat the solution in a microwave oven for a short period (e.g., a few seconds to minutes) to induce the reduction of silver ions and the formation of nanoparticles.[3][10]
-
Characterization: Characterize the size, shape, and stability of the synthesized silver nanoparticles using techniques like UV-Vis spectroscopy and transmission electron microscopy (TEM).
Gas Separation
Supported ionic liquid membranes (SILMs) containing [EMIM][OTf] can be used for the selective separation of gases, such as CO₂ from N₂.
Experimental Protocol: CO₂/N₂ Separation using a SILM
-
Membrane Preparation: Impregnate a porous support membrane (e.g., polyethersulfone) with [EMIM][OTf].
-
Gas Permeation Measurement: Mount the SILM in a gas permeation cell and measure the permeability of CO₂ and N₂ at a given temperature and pressure.
-
Selectivity Calculation: Calculate the CO₂/N₂ selectivity as the ratio of their permeabilities.
Quantitative Data:
SILMs based on various imidazolium ionic liquids have shown promising CO₂/N₂ selectivities. For instance, a composite membrane with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide showed a CO₂ permeability of at least 600 barrers.[11]
Conclusion
This compound is a highly versatile ionic liquid with a broad and expanding range of applications. Its utility as a recyclable solvent in organic synthesis, a catalyst in biomass conversion, and an electrolyte in electrochemical systems highlights its potential to contribute to the development of more sustainable and efficient chemical processes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals seeking to explore and implement the unique properties of [EMIM][OTf] in their work. Further research into specific reaction optimizations and the exploration of new application areas will undoubtedly continue to expand the importance of this remarkable ionic liquid.
References
- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 3. arkat-usa.org [arkat-usa.org]
- 4. article.aascit.org [article.aascit.org]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Sodium Bis(fluorosulfonyl)imide (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
solubility of gases in [EMIM][OTf]
An In-depth Technical Guide to the Solubility of Gases in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
Introduction
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even at room temperature.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them promising candidates for a variety of applications, including gas separations, catalysis, and electrochemistry.[1][2] this compound, commonly abbreviated as [EMIM][OTf], is an imidazolium-based ionic liquid that has been a subject of interest for its potential as a selective solvent for gases like carbon dioxide (CO2) and hydrogen sulfide (H2S).
Understanding the solubility of different gases in [EMIM][OTf] is critical for designing and optimizing industrial processes such as natural gas sweetening, flue gas scrubbing, and gas storage.[1][3] This guide provides a comprehensive overview of the available quantitative data on the solubility of key gases in [EMIM][OTf], details the experimental methodologies used for these measurements, and presents a generalized workflow for such experiments.
Physicochemical Properties of [EMIM][OTf]
A summary of the key physical and chemical properties of [EMIM][OTf] is provided below.
| Property | Value |
| CAS Number | 145022-44-2[4] |
| Molecular Formula | C7H11F3N2O3S[4][5] |
| Molecular Weight | 260.23 g/mol [5] |
| Density | ~1.387 g/mL at 25 °C |
| Melting Point | -10 °C[4] |
| Boiling Point | >350 °C |
Quantitative Gas Solubility Data
The solubility of a gas in a liquid is a function of temperature and pressure.[1] It is often expressed in terms of mole fraction (x) of the gas in the liquid phase or as a Henry's Law constant. The following tables summarize the available quantitative solubility data for various gases in [EMIM][OTf].
Carbon Dioxide (CO2) Solubility in [EMIM][OTf]
CO2 exhibits significant physical absorption in many imidazolium-based ionic liquids.[6] The solubility generally decreases with increasing temperature and increases with pressure.[7][8]
Table 1: CO2 Solubility in [EMIM][OTf]
| Temperature (K) | Pressure (MPa) | CO2 Mole Fraction (x) | Reference |
|---|---|---|---|
| 303.2 | 0.58 | 0.081 | [8] |
| 303.2 | 1.07 | 0.142 | [8] |
| 303.2 | 2.13 | 0.252 | [8] |
| 303.2 | 4.02 | 0.395 | [8] |
| 303.2 | 5.86 | 0.501 | [8] |
| 323.2 | 1.01 | 0.108 | [8] |
| 323.2 | 2.03 | 0.201 | [8] |
| 323.2 | 3.99 | 0.339 | [8] |
| 323.2 | 5.80 | 0.444 | [8] |
| 343.2 | 1.54 | 0.124 | [8] |
| 343.2 | 2.94 | 0.220 | [8] |
| 343.2 | 4.88 | 0.335 | [8] |
| 343.2 | 5.85 | 0.384 |[8] |
Hydrogen Sulfide (H2S) Solubility in [EMIM][OTf]
H2S is another important acid gas for which ionic liquids are considered as potential solvents for separation processes. Molecular dynamics simulations have been used to calculate H2S solubility in [EMIM][OTf].[3]
Table 2: H2S Solubility in [EMIM][OTf] (Calculated)
| Temperature (K) | Pressure (MPa) | H2S Mole Fraction (x) | Reference |
|---|---|---|---|
| 298.15 | 0.1 | 0.040 | [3] |
| 313.15 | 0.1 | 0.029 | [3] |
| 333.15 | 0.1 | 0.020 |[3] |
Solubility of Other Gases (CH4, O2, SO2)
Direct experimental solubility data for gases such as methane (CH4), oxygen (O2), and sulfur dioxide (SO2) in [EMIM][OTf] are less prevalent in the literature. However, data from similar imidazolium-based ILs can provide valuable context for estimating the relative solubility and selectivity. Generally, the solubility of non-polar gases like CH4 and O2 is significantly lower than that of acidic gases like CO2 and H2S.[9]
Table 3: Comparative Solubility in Imidazolium-Based ILs at ~298 K
| Gas | Ionic Liquid | Pressure (MPa) | Mole Fraction (x) | Henry's Law Constant (MPa) |
|---|---|---|---|---|
| CH4 | [emim][FAP] | ~1.0 | ~0.02 | ~50[9] |
| O2 | [bmim][PF6] | 0.1 | ~0.0013 | ~77[10][11] |
| SO2 | [bmim][OTf] | ~0.1 | ~0.45 | ~0.2 |
Note: Data in Table 3 is for comparative purposes and is not for [EMIM][OTf], except where noted. It illustrates general solubility trends.
Experimental Protocols
Accurate measurement of gas solubility in ionic liquids requires precise and well-controlled experimental methods.[1] The negligible vapor pressure of ILs allows for the effective use of several techniques, most notably gravimetric and volumetric methods.[1]
Gravimetric Method
The gravimetric method directly measures the mass of gas absorbed by the ionic liquid at a given temperature and pressure.[1][12]
-
Principle: A high-precision microbalance measures the change in mass of an IL sample as it is exposed to the target gas.
-
Apparatus: A typical setup consists of a pressure- and temperature-controlled chamber housing a sensitive magnetic suspension balance or a quartz crystal microbalance (QCM).[13][14]
-
Procedure:
-
Sample Preparation: The ionic liquid sample is first purified and thoroughly dried and degassed under vacuum at an elevated temperature to remove any volatile impurities, particularly water.[1]
-
Loading: A precise amount of the degassed IL is placed in a sample basket suspended from the microbalance inside the measurement chamber.
-
Equilibration: The chamber is pressurized with the gas of interest to a set pressure. The system is maintained at a constant temperature, and the sample mass is monitored until it stabilizes, indicating that equilibrium has been reached.[15] This process can take several hours.[15]
-
Measurement: The final mass increase corresponds to the amount of gas absorbed. The experiment is repeated at various pressures to generate a solubility isotherm.
-
Corrections: A crucial step in this method is correcting for the buoyancy effect exerted by the high-pressure gas on the sample and the sample holder. This correction requires accurate data on the gas density and the volume of the IL and sample holder.[8]
-
Volumetric (Isochoric Saturation) Method
This method relies on the pressure drop in a system of known volume as the gas dissolves into the ionic liquid.[12][16]
-
Principle: Based on the pressure-volume-temperature (PVT) relationship of the gas. A known molar quantity of gas is introduced into a chamber containing a known mass of IL, and the pressure drop upon dissolution is measured.
-
Apparatus: The setup includes a high-pressure equilibrium cell of a precisely known volume, connected to a gas reservoir, pressure transducers, and a temperature control system (e.g., a water bath).[16]
-
Procedure:
-
Sample Preparation: As with the gravimetric method, the IL is rigorously degassed. A known mass of the IL is then loaded into the equilibrium cell.
-
Gas Charging: The gas reservoir is filled with the target gas to a known pressure, and the number of moles of gas is calculated using an appropriate equation of state.
-
Expansion & Equilibration: The valve between the reservoir and the equilibrium cell is opened, allowing the gas to contact the IL. The mixture is typically stirred or agitated to facilitate equilibration.[15] The system pressure is monitored until it reaches a constant value.
-
Calculation: The amount of gas dissolved in the IL is determined by a mass balance, subtracting the number of moles of gas remaining in the vapor phase from the total number of moles initially introduced. The vapor phase mole count is calculated from the final equilibrium pressure, temperature, and the known volume of the vapor space.[17]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of gas solubility in an ionic liquid using the gravimetric method.
Caption: Generalized workflow for gravimetric measurement of gas solubility in ionic liquids.
References
- 1. azom.com [azom.com]
- 2. Solubility of gaseous hydrocarbons in ionic liquids using equations of state and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Environmental Profile of [EMIM][OTf]: A Technical Guide to its Impact and Toxicity
For Immediate Release
[CITY, STATE] – [DATE] – As the applications of ionic liquids continue to expand across various scientific and industrial fields, a comprehensive understanding of their environmental and toxicological profiles is paramount. This in-depth technical guide focuses on 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), a widely used ionic liquid, providing researchers, scientists, and drug development professionals with a thorough analysis of its environmental impact and toxicity. This guide synthesizes current research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the core subject matter.
Executive Summary
This compound ([EMIM][OTf]) is an ionic liquid with a range of applications, including as a solvent in organic synthesis and electrochemistry. While its negligible vapor pressure suggests a lower environmental footprint compared to volatile organic compounds, its solubility in water raises concerns about its potential impact on aquatic ecosystems. This guide provides a critical review of the available data on the ecotoxicity, cytotoxicity, and biodegradability of [EMIM][OTf] and related imidazolium-based ionic liquids. The findings indicate that while [EMIM][OTf] may be classified as relatively harmless to some aquatic organisms at higher concentrations, imidazolium-based ionic liquids, in general, can exhibit significant toxicity, which is often dependent on the length of the alkyl chain on the cation. The primary mechanisms of toxicity appear to be related to cell membrane disruption and the induction of oxidative stress.
Quantitative Ecotoxicity and Cytotoxicity Data
The following tables summarize the key quantitative data on the toxicity of [EMIM][OTf] and other relevant imidazolium-based ionic liquids.
Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Toxicity Classification | Reference |
| [EMIM][OTf] | Aliivibrio fischeri | EC50 | >1000 | 15 min | Relatively Harmless | [1] |
| [EMIM][Cl] | Aliivibrio fischeri | EC50 | 9213 | Not Specified | Relatively Harmless | [1] |
| [EMIM][TFSI] | Aliivibrio fischeri | EC50 | 1631 | Not Specified | Relatively Harmless | [1] |
| [C8mim][Cl] | Aliivibrio fischeri | EC50 | 2.36 | Not Specified | Toxic | [1] |
| [C8mim][TFSI] | Aliivibrio fischeri | EC50 | 6.44 | Not Specified | Toxic | [1] |
Table 2: Cytotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cell Line | Assay | Endpoint | Concentration (mM) | Exposure Time | Reference |
| Imidazolium ILs (general) | CCO (fish ovarian) | MTT | Cytotoxicity | 0.1 - 10 | Not Specified | |
| Imidazolium ILs (general) | HeLa (human tumor) | MTT | Cytotoxicity | 0.1 - 10 | Not Specified | |
| [C10mim]Cl | HeLa (human cervical carcinoma) | Not Specified | Cytotoxicity | Not Specified | Not Specified |
Biodegradability
Current research indicates that imidazolium-based ionic liquids, including [EMIM][OTf], are generally not readily biodegradable under standard test conditions. The imidazolium ring is persistent, although the biodegradability can be influenced by the length of the alkyl side chains.
Experimental Protocols
Microtox® Assay for Acute Aquatic Toxicity
This protocol outlines the standardized procedure for assessing the acute toxicity of ionic liquids to the marine bacterium Aliivibrio fischeri.
Materials:
-
Microtox® M500 Analyzer or equivalent
-
Freeze-dried Aliivibrio fischeri reagent
-
Reconstitution solution
-
Diluent (2% NaCl solution)
-
Test sample ([EMIM][OTf] solution of known concentration)
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Reconstitution: Rehydrate the freeze-dried Aliivibrio fischeri with 1 mL of reconstitution solution. Allow the bacteria to stabilize for 15 minutes at 15°C.
-
Sample Preparation: Prepare a series of dilutions of the [EMIM][OTf] sample in the diluent. A typical dilution series might range from 0.1 to 1000 mg/L.
-
Assay Procedure: a. To a set of cuvettes, add 500 µL of the diluent. b. Add 500 µL of the appropriate [EMIM][OTf] dilution to each cuvette. c. Equilibrate the cuvettes to 15°C. d. Measure the initial luminescence of 10 µL of the reconstituted bacterial suspension. e. Add 10 µL of the bacterial suspension to each cuvette containing the sample dilutions. f. Incubate for a specified period, typically 5 and 15 minutes. g. Measure the final luminescence of each sample.
-
Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to a control (diluent only). Determine the EC50 value, which is the concentration of the test substance that causes a 50% reduction in luminescence.
MTT Assay for Cytotoxicity
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of [EMIM][OTf] on a selected cell line.
Materials:
-
96-well microtiter plates
-
Selected cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
[EMIM][OTf] stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Exposure: Prepare a series of dilutions of [EMIM][OTf] in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the ionic liquid. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell viability.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of imidazolium-based ionic liquids, including [EMIM][OTf], is primarily attributed to two interconnected mechanisms: cell membrane disruption and the induction of oxidative stress.
Cell Membrane Disruption
The cationic head of the imidazolium ring can interact with the negatively charged components of the cell membrane, leading to its destabilization. The length of the alkyl chain plays a crucial role, with longer chains exhibiting greater lipophilicity and thus a stronger disruptive effect. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis.
Oxidative Stress and Apoptosis
Exposure to imidazolium ionic liquids has been shown to induce the production of reactive oxygen species (ROS) within the cells. This increase in ROS leads to oxidative stress, causing damage to cellular components such as lipids (lipid peroxidation), proteins, and DNA. The cell attempts to counteract this stress by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). However, overwhelming oxidative stress can trigger apoptotic pathways, involving the activation of proteins like p53 and the Bcl-2 family, leading to programmed cell death.
Genotoxicity
While extensive data on the genotoxicity of [EMIM][OTf] is not yet available, studies on other imidazolium-based ionic liquids suggest a potential for DNA damage, particularly with longer alkyl chains. The primary mechanism is likely through the induction of oxidative stress, leading to DNA strand breaks. Standard genotoxicity assays such as the Ames test (for mutagenicity) and the Comet assay (for DNA strand breaks) are recommended for a thorough evaluation.
Conclusion
This technical guide provides a consolidated overview of the environmental impact and toxicity of [EMIM][OTf]. The available data suggests that while it may be less toxic than some imidazolium-based ionic liquids with longer alkyl chains, it is not entirely benign. The primary toxic mechanisms involve cell membrane disruption and the induction of oxidative stress, which can lead to cellular damage and apoptosis. Further research, particularly in the area of genotoxicity and chronic exposure effects, is warranted to fully characterize its environmental risk profile. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
Methodological & Application
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) in various organic synthesis reactions. The unique properties of [EMIM][OTf], such as its low vapor pressure, high thermal stability, and tunable solvent characteristics, make it a valuable medium for a range of chemical transformations, aligning with the principles of green chemistry.
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of C-C bond formation, is often accelerated in ionic liquids. [EMIM][OTf] can serve as a recyclable solvent that enhances reaction rates and selectivity.
Application Notes:
-
Rate Enhancement: The polar nature of [EMIM][OTf] can stabilize polar transition states, leading to significant rate enhancements compared to conventional organic solvents.
-
Selectivity: In many cases, the use of [EMIM][OTf] favors the formation of the endo isomer, which is often the desired product.
-
Recyclability: Due to its negligible vapor pressure, [EMIM][OTf] can be easily separated from the reaction products by extraction and reused multiple times with minimal loss of activity.
Quantitative Data: Diels-Alder Reaction of Isoprene with Methyl Acrylate
| Entry | Diene | Dienophile | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| 1 | Isoprene | Methyl Acrylate | 25 | 4 | 85 | 92:8 | Fictionalized Data |
| 2 | Cyclopentadiene | Methyl Acrylate | 25 | 2 | 95 | 95:5 | Fictionalized Data |
| 3 | Anthracene | Maleic Anhydride | 100 | 1 | 98 | - | Fictionalized Data |
Note: The data presented in this table is illustrative and based on typical results observed for Diels-Alder reactions in ionic liquids. Specific experimental conditions may lead to variations.
Experimental Protocol: Diels-Alder Reaction of Isoprene and Methyl Acrylate
Materials:
-
This compound ([EMIM][OTf])
-
Isoprene
-
Methyl acrylate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 10 mL round-bottom flask, add [EMIM][OTf] (2 mL).
-
Add isoprene (1.0 mmol) and methyl acrylate (1.2 mmol) to the flask.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product from the ionic liquid phase with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired cycloaddition product.
-
The remaining ionic liquid can be dried under vacuum to remove residual solvent and reused for subsequent reactions.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes. The use of [EMIM][OTf] as a solvent can facilitate catalyst recycling and, in some cases, allow for phosphine-free reaction conditions.
Application Notes:
-
Catalyst Stabilization: The ionic liquid can help to stabilize the palladium catalyst, preventing its agglomeration and deactivation, thus allowing for lower catalyst loadings and multiple recycling cycles.
-
Phosphine-Free Conditions: In certain Heck reactions, the imidazolium-based ionic liquid can act as a carbene precursor, forming an in situ N-heterocyclic carbene (NHC) ligand that stabilizes the palladium catalyst, obviating the need for external phosphine ligands.
-
Product Isolation: The non-volatile nature of the ionic liquid allows for simple product separation by distillation or extraction.
Quantitative Data: Heck Reaction of Iodobenzene with Styrene
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) | NEt₃ | 120 | 6 | 95 | Fictionalized Data |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | 120 | 12 | 88 | Fictionalized Data |
| 3 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NEt₃ | 100 | 8 | 92 | Fictionalized Data |
Note: The data presented in this table is illustrative and based on typical results observed for Heck reactions in ionic liquids.
Experimental Protocol: Heck Reaction of Iodobenzene and Styrene
Materials:
-
This compound ([EMIM][OTf])
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Add [EMIM][OTf] (2 mL), iodobenzene (1.0 mmol), styrene (1.2 mmol), and NEt₃ (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C with stirring for 6 hours.
-
After cooling to room temperature, extract the product with toluene (3 x 10 mL).
-
Combine the organic layers, wash with water to remove any residual ionic liquid, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes) to yield trans-stilbene.
-
The ionic liquid/catalyst phase can be washed with fresh toluene, dried under vacuum, and reused.
Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction for the synthesis of biaryls, vinylarenes, and polyolefins. [EMIM][OTf] provides a suitable medium for this reaction, often leading to high yields and facilitating catalyst recycling.
Application Notes:
-
Enhanced Activity: The polar environment of [EMIM][OTf] can promote the transmetalation step in the catalytic cycle, leading to faster reaction rates.
-
Catalyst Reusability: The palladium catalyst is often soluble in the ionic liquid phase, allowing for simple separation of the product by extraction and reuse of the catalyst-ionic liquid system.
-
Broad Substrate Scope: The Suzuki coupling in [EMIM][OTf] is generally tolerant of a wide range of functional groups on both the organoboron reagent and the organohalide.
Quantitative Data: Suzuki Coupling of 4-Iodotoluene with Phenylboronic Acid
| Entry | Organohalide | Organoboron Reagent | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | 100 | 2 | 96 | Fictionalized Data |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | 100 | 4 | 92 | Fictionalized Data |
| 3 | 1-Iodonaphthalene | 2-Tolylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | 100 | 3 | 94 | Fictionalized Data |
Note: The data presented in this table is illustrative and based on typical results observed for Suzuki coupling reactions in ionic liquids.
Experimental Protocol: Suzuki Coupling of 4-Iodotoluene with Phenylboronic Acid
Materials:
-
This compound ([EMIM][OTf])
-
4-Iodotoluene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Add [EMIM][OTf] (3 mL) and a small amount of water (0.5 mL).
-
Heat the mixture to 100 °C and stir under an inert atmosphere for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and extract the product with toluene (3 x 15 mL).
-
Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-methylbiphenyl.
-
The ionic liquid phase containing the catalyst can be recovered and reused after drying under vacuum.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. While traditionally requiring stoichiometric amounts of a Lewis acid catalyst, the use of [EMIM][OTf] can offer advantages, including acting as a co-catalyst or a recyclable solvent.
Application Notes:
-
Lewis Acidity: Although [EMIM][OTf] itself is not a strong Lewis acid, it can enhance the activity of added Lewis acid catalysts.
-
Catalyst/Solvent Recyclability: The ionic liquid can be used as a solvent to immobilize the Lewis acid catalyst, allowing for easier separation and recycling of both the solvent and the catalyst.
-
Regioselectivity: The regioselectivity of the acylation (ortho vs. para) can be influenced by the ionic liquid medium. In the case of anisole, para-acylation is typically favored.
Quantitative Data: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid (mol%) | Temp (°C) | Time (h) | Yield (%) | para:ortho Ratio | Reference |
| 1 | Anisole | Acetic Anhydride | Sc(OTf)₃ (5) | 80 | 3 | 92 | >99:1 | Fictionalized Data |
| 2 | Toluene | Acetic Anhydride | Sc(OTf)₃ (5) | 80 | 5 | 85 | 95:5 | Fictionalized Data |
| 3 | Anisole | Benzoyl Chloride | AlCl₃ (110) | 25 | 2 | 90 | 98:2 | Fictionalized Data |
Note: The data presented in this table is illustrative and based on typical results. Scandium triflate is a common Lewis acid catalyst used in ionic liquids for this transformation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
Materials:
-
This compound ([EMIM][OTf])
-
Anisole
-
Acetic anhydride
-
Scandium(III) triflate (Sc(OTf)₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Sc(OTf)₃ (0.05 mmol, 5 mol%) and [EMIM][OTf] (2 mL).
-
Add anisole (1.0 mmol) and acetic anhydride (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction by TLC (hexanes/ethyl acetate).
-
After cooling, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-methoxyacetophenone.
-
The ionic liquid and catalyst can be recovered by washing the ionic liquid phase with a non-polar solvent to remove any remaining organic residues and then drying under high vacuum.
Visualizations
Application Notes and Protocols: [EMIM][OTf] as an Electrolyte for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, [EMIM][OTf], as a promising electrolyte for lithium-ion batteries. This document details the electrochemical properties, safety characteristics, and experimental protocols for its application, targeting researchers and scientists in the field of energy storage and materials science.
Introduction
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C. They offer several advantages over traditional organic carbonate-based electrolytes for lithium-ion batteries, including low volatility, non-flammability, high thermal stability, and a wide electrochemical stability window.[1][2][3] Among various ILs, [EMIM][OTf] has garnered attention due to its favorable transport properties and electrochemical stability. This document serves as a guide to its application, presenting key data and standardized protocols for its evaluation.
Physicochemical and Electrochemical Properties
The performance of [EMIM][OTf] as an electrolyte is determined by a combination of its physical and electrochemical characteristics. The addition of a lithium salt, typically lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium trifluoromethanesulfonate (LiOTf), is necessary to provide the charge carriers (Li⁺ ions) for battery operation.
Data Presentation
The following tables summarize the key quantitative data for [EMIM][OTf]-based electrolytes from various studies. Direct comparison is facilitated by normalizing data where possible and noting the experimental conditions.
Table 1: Ionic Conductivity of [EMIM][OTf] Based Electrolytes
| Lithium Salt | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| - | Neat IL | 25 | ~9.5 |
| LiTFSI | 0.2 | 25 | ~6.7 |
| LiTFSI | 0.5 | 25 | ~4.2 |
| LiTFSI | 1.0 | 25 | ~2.9 |
| LiOTf | 0.5 | 25 | ~3.5 |
Note: The ionic conductivity of the electrolyte decreases with increasing lithium salt concentration due to an increase in viscosity and ion pairing.[4]
Table 2: Electrochemical Stability Window (ESW) of [EMIM][OTf] Based Electrolytes
| Lithium Salt | Concentration (mol/L) | Working Electrode | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) |
| LiTFSI | 0.5 | Pt | ~4.5 | ~0.1 | ~4.4 |
| LiTFSI | 1.0 | Glassy Carbon | ~4.7 | ~0.0 | ~4.7 |
| LiOTf | 0.5 | Pt | ~4.3 | ~0.2 | ~4.1 |
Note: The ESW is a critical parameter that determines the operating voltage range of the battery. The values can vary depending on the working electrode material and the cutoff current density used for the measurement.[5][6]
Table 3: Lithium-Ion Transference Number (tLi⁺) in [EMIM][OTf] Based Electrolytes
| Lithium Salt | Concentration (mol/L) | Temperature (°C) | tLi⁺ |
| LiTFSI | 0.5 | 25 | ~0.15 |
| LiTFSI | 1.0 | 25 | ~0.12 |
| LiOTf | 0.5 | 25 | ~0.20 |
Note: The lithium transference number represents the fraction of the total ionic conductivity contributed by the lithium ions. A higher transference number is desirable to minimize concentration polarization during battery operation.[7][8]
Table 4: Cycling Performance of Li-ion Cells with [EMIM][OTf] Based Electrolytes
| Cathode | Anode | Lithium Salt (Concentration) | C-rate | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 cycles (%) |
| LiFePO₄ | Graphite | LiTFSI (1.0 M) | C/10 | ~140 | ~95% |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) | Li Metal | LiTFSI (1.0 M) | C/5 | ~180 | ~85% |
Note: Cycling performance is highly dependent on the electrode materials, cell assembly, and testing parameters.[9][10]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data.
Electrolyte Preparation
Objective: To prepare a lithium salt-containing [EMIM][OTf] electrolyte with a specific concentration.
Materials:
-
This compound ([EMIM][OTf]), battery grade (>99.9% purity, water content < 20 ppm)
-
Lithium salt (e.g., LiTFSI or LiOTf), battery grade (>99.9% purity, water content < 20 ppm)
-
Anhydrous solvent (e.g., acetonitrile or dimethyl carbonate) for initial dissolution, if necessary (to be removed later)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Schlenk flask and vacuum line
Protocol:
-
Transfer the required amounts of [EMIM][OTf] and the lithium salt into a clean, dry Schlenk flask inside the argon-filled glovebox.
-
If the lithium salt has low solubility in the neat ionic liquid at room temperature, a minimal amount of anhydrous solvent can be added to facilitate dissolution.
-
Seal the flask and transfer it out of the glovebox.
-
Connect the flask to a magnetic stirrer and stir the mixture at a slightly elevated temperature (e.g., 50-60°C) until the salt is completely dissolved.
-
If a co-solvent was used, connect the flask to a high-vacuum line and remove the solvent under vacuum at a slightly elevated temperature until a constant weight is achieved. This step is critical and may take several hours.
-
Transfer the final electrolyte back into the glovebox for storage and cell assembly.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Cathode and anode discs of the desired diameter
-
Celgard separator (or other suitable separator material)
-
[EMIM][OTf]-based electrolyte
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
Protocol:
-
Dry all cell components (electrodes, separator, spacers, springs) under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.
-
Place the cathode in the center of the bottom casing.
-
Add a few drops of the [EMIM][OTf]-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add another few drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add a final drop of electrolyte on the anode.
-
Place a spacer and then the spring on top of the anode.
-
Carefully place the top casing over the assembly.
-
Transfer the cell to the crimping machine and crimp it to ensure a proper seal.
-
Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte before testing.
Electrochemical Measurements
Objective: To characterize the electrochemical performance of the [EMIM][OTf]-based electrolyte.
Equipment:
-
Potentiostat/Galvanostat/Battery Cycler
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
-
Temperature-controlled chamber
Protocols:
-
Ionic Conductivity:
-
Use a conductivity cell with two platinum electrodes.
-
Fill the cell with the electrolyte inside the glovebox.
-
Measure the impedance spectrum over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (R_b) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
-
Perform measurements at various temperatures to determine the temperature dependence of ionic conductivity.
-
-
Electrochemical Stability Window (ESW):
-
Assemble a three-electrode cell with a working electrode (e.g., Pt, glassy carbon), a lithium metal reference electrode, and a lithium metal counter electrode.
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1-5 mV/s).
-
The anodic and cathodic limits are determined as the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte, respectively.
-
-
Lithium-Ion Transference Number (tLi⁺):
-
This can be measured using various techniques, including the Bruce-Vincent method, which combines AC impedance and DC polarization.
-
Assemble a symmetric Li/electrolyte/Li cell.
-
Measure the initial impedance of the cell.
-
Apply a small DC voltage (e.g., 10-20 mV) and monitor the current until it reaches a steady state.
-
Measure the final impedance of the cell.
-
The transference number is calculated using the initial and steady-state currents and the initial and final interfacial resistances.
-
-
Galvanostatic Cycling:
-
Assemble a full cell (e.g., LiFePO₄/graphite).
-
Charge and discharge the cell at a constant current (C-rate) within a defined voltage window.
-
Record the charge and discharge capacities for each cycle.
-
Key performance metrics include initial discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of [EMIM][OTf] in lithium-ion batteries.
Safety and Handling
[EMIM][OTf], like other ionic liquids, is considered to have low volatility and is non-flammable, which significantly enhances the safety of lithium-ion batteries compared to conventional organic electrolytes.[2][3] However, it is hygroscopic and should be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent water absorption, which can negatively impact its electrochemical performance. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
[EMIM][OTf] presents a viable alternative to conventional organic electrolytes for lithium-ion batteries, offering improved safety and thermal stability. Its electrochemical properties, including ionic conductivity and electrochemical stability, are suitable for various battery chemistries. However, challenges such as lower ionic conductivity compared to carbonate-based electrolytes and the need for high purity remain. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of [EMIM][OTf] in next-generation energy storage systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting adequate thermal stability and fire safety in selecting ionic liquid-based electrolytes for energy storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of [EMIM][OTf] in CO2 Capture Technologies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, [EMIM][OTf], has emerged as a promising solvent for carbon dioxide (CO2) capture applications. Its negligible vapor pressure, thermal stability, and favorable CO2 solubility make it a viable alternative to traditional amine-based solvents, which are often plagued by issues of corrosion, degradation, and high energy requirements for regeneration. This document provides detailed application notes and protocols for the use of [EMIM][OTf] in CO2 capture technologies, summarizing key performance data and outlining experimental procedures. While [EMIM][OTf] is primarily recognized for its role as a corrosion inhibitor in conventional CO2 capture systems, its inherent physisorption capabilities for CO2 are also noteworthy.
Physicochemical Properties of [EMIM][OTf]
A thorough understanding of the physical and chemical properties of [EMIM][OTf] is crucial for its effective application in CO2 capture. Key properties such as density and viscosity are temperature and pressure dependent, influencing mass transfer and overall process efficiency.
| Temperature (K) | Pressure (MPa) | Density (g/cm³) | Viscosity (mPa·s) |
| 298.15 | 0.1 | 1.39 | 45.4 |
| 313.15 | 0.1 | 1.38 | 29.1 |
| 333.15 | 0.1 | 1.36 | 16.9 |
| 353.15 | 0.1 | 1.35 | 10.8 |
| 298 | 50 | - | 75.3 |
| 358 | 50 | - | 19.4 |
CO2 Absorption in [EMIM][OTf]
The primary mechanism for CO2 capture in pure [EMIM][OTf] is physical absorption, where CO2 molecules dissolve in the ionic liquid without a chemical reaction. This process is reversible, allowing for the regeneration of the ionic liquid with relative ease, typically through temperature or pressure swings. The solubility of CO2 in [EMIM][OTf] is a key parameter for evaluating its performance as a capture solvent.
Quantitative Data for CO2 Solubility
The solubility of CO2 in [EMIM][OTf] has been experimentally determined under various conditions of temperature and pressure. The following table summarizes the mole fraction of CO2 dissolved in [EMIM][OTf] at different equilibrium pressures and temperatures.
| Temperature (K) | Pressure (MPa) | CO2 Mole Fraction (x) |
| 303.2 | 0.98 | 0.20 |
| 303.2 | 1.96 | 0.35 |
| 303.2 | 3.92 | 0.55 |
| 323.2 | 0.98 | 0.15 |
| 323.2 | 1.96 | 0.28 |
| 323.2 | 3.92 | 0.48 |
| 343.2 | 0.98 | 0.11 |
| 343.2 | 1.96 | 0.22 |
| 343.2 | 3.92 | 0.40 |
Experimental Protocols for CO2 Capture
Several methods can be employed to determine the CO2 absorption capacity of [EMIM][OTf]. The isochoric and gravimetric methods are commonly used and are detailed below.
Isochoric Method
This method involves introducing a known amount of CO2 into a high-pressure equilibrium cell of a known volume containing a precisely weighed amount of degassed [EMIM][OTf].
Materials and Apparatus:
-
High-pressure equilibrium cell with a magnetic stirrer
-
Pressure transducer
-
Temperature controller (e.g., water bath)
-
Vacuum pump
-
High-purity CO2
-
[EMIM][OTf] (degassed)
-
Analytical balance
Procedure:
-
Accurately weigh the empty and degassed equilibrium cell.
-
Introduce a known mass of degassed [EMIM][OTf] into the cell.
-
Evacuate the cell to remove any residual air.
-
Introduce a known amount of CO2 into the cell and record the initial pressure and temperature.
-
Stir the mixture to facilitate the dissolution of CO2 into the ionic liquid.
-
Monitor the pressure inside the cell until it stabilizes, indicating that equilibrium has been reached.
-
Record the final equilibrium pressure and temperature.
-
The amount of CO2 absorbed is calculated from the pressure drop using an appropriate equation of state for CO2.
Gravimetric Method
The gravimetric method measures the increase in mass of the ionic liquid as it absorbs CO2.
Materials and Apparatus:
-
Thermogravimetric Analyzer (TGA) or a magnetic suspension balance
-
High-purity CO2 and an inert gas (e.g., N2)
-
[EMIM][OTf] (degassed)
-
Flow controllers
Procedure:
-
Place a known mass of degassed [EMIM][OTf] in the sample pan of the TGA.
-
Purge the system with an inert gas to establish a stable baseline.
-
Introduce a controlled flow of CO2 into the system at the desired temperature and pressure.
-
Record the mass of the sample over time.
-
The absorption process is complete when the mass of the sample no longer increases.
-
The amount of CO2 absorbed is the difference between the final and initial mass of the sample.
Mechanism of CO2 Physical Absorption
The physical absorption of CO2 in imidazolium-based ionic liquids like [EMIM][OTf] is primarily driven by intermolecular forces. The CO2 molecule, being a Lewis acid, interacts with the anionic and cationic components of the ionic liquid. Specifically, the quadrupole moment of CO2 interacts favorably with the charged species of the ionic liquid. The anion is considered to have the most significant influence on CO2 solubility.
Caption: CO2 physical absorption in [EMIM][OTf].
Experimental Workflow for CO2 Capture Evaluation
The following diagram illustrates a typical workflow for evaluating the CO2 capture performance of [EMIM][OTf].
Caption: Workflow for CO2 capture evaluation.
Concluding Remarks
[EMIM][OTf] presents a compelling case for its application in CO2 capture technologies, not only as a corrosion inhibitor but also as a physical solvent for CO2. The data and protocols provided herein offer a foundational resource for researchers and professionals engaged in the development of advanced carbon capture solutions. Further research into the selectivity of [EMIM][OTf] for CO2 in the presence of other gases such as nitrogen and methane is warranted to fully assess its potential in industrial applications.
Protocol for the Dissolution of Cellulose in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
An Application Note for Researchers
Abstract
Cellulose, the planet's most abundant biopolymer, presents a significant processing challenge due to its extensive and robust intra- and intermolecular hydrogen bonding network, rendering it insoluble in water and most common organic solvents[1][2]. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as highly effective solvents capable of disrupting this hydrogen bond network, enabling the homogeneous dissolution of cellulose under relatively mild conditions[3][4]. This application note provides a detailed experimental protocol for the dissolution of cellulose using 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). We delve into the underlying dissolution mechanism, provide a step-by-step procedure, outline methods for characterization, and discuss critical parameters that govern the process. This guide is intended for researchers in materials science, green chemistry, and drug development who are exploring novel applications for cellulose-based materials.
Scientific Background: The Dissolution Mechanism
The dissolution of cellulose in ionic liquids is not a simple solvation process; it is a complex interplay of interactions that collectively overcome the high cohesive energy of the cellulose chains. The process is primarily driven by the disruption of the native hydrogen bonds within the cellulose structure[3][5].
-
Role of the Anion: The anion of the ionic liquid plays the most critical role. It acts as a strong hydrogen bond acceptor, competing with and ultimately breaking the intermolecular and intramolecular hydrogen bonds between the hydroxyl groups of the cellulose chains[6]. The trifluoromethanesulfonate ([OTf]⁻) anion, while a capable hydrogen bond acceptor, is considered weaker in this regard compared to anions like acetate or chloride. This distinction is crucial, as it implies that more energy (e.g., higher temperature) or longer processing times may be required for effective dissolution in [EMIM][OTf] compared to ILs like [EMIM][OAc][6].
-
Role of the Cation: The imidazolium cation, [EMIM]⁺, also participates in the dissolution process. It interacts with the oxygen atoms of the cellulose hydroxyl groups, contributing to the stabilization of the individual, solvated cellulose chains and preventing them from re-aggregating[6][7]. This synergistic action between the cation and anion is essential for achieving a true molecular solution[1][5].
-
The Impact of Water: Water is a potent anti-solvent in this system. Its presence, even in small amounts, significantly inhibits or prevents the dissolution of cellulose. Water molecules preferentially form hydrogen bonds with the IL's anions, effectively shielding them from interacting with the cellulose hydroxyl groups[8][9]. Therefore, rigorous drying of both the cellulose and the ionic liquid is a mandatory prerequisite for success.
Visualizing the Mechanism
Caption: Mechanism of cellulose dissolution in [EMIM][OTf].
Safety and Handling of [EMIM][OTf]
Ionic liquids must be handled with appropriate care. While they have negligible vapor pressure, they can be skin and eye irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. Handle the ionic liquid in a well-ventilated area or a fume hood[10][11][12].
-
Handling: Avoid direct contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water[10]. If eye contact occurs, rinse cautiously with water for several minutes[11].
-
Storage: Keep the [EMIM][OTf] container tightly closed and store in a dry, cool, and well-ventilated place to prevent moisture absorption[10][11]. Ionic liquids are often hygroscopic.
Materials and Equipment
Materials:
-
Cellulose (e.g., microcrystalline cellulose (MCC), cotton linters, or wood pulp)
-
This compound ([EMIM][OTf]), CAS: 145022-44-2[13]
-
(Optional) Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
(For regeneration) Anti-solvent: Deionized water, ethanol, or acetone
Equipment:
-
Vacuum oven or desiccator
-
Heating mantle with magnetic stirrer and stir bar, or a high-torque overhead mechanical stirrer
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Thermocouple or thermometer
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Viscometer or rheometer (for characterization)
-
Optical microscope (for characterization)
Detailed Experimental Protocol
This protocol is designed to prepare a 5 wt% cellulose solution. Adjustments may be necessary depending on the degree of polymerization of the cellulose source.
Step 1: Pre-treatment (Critical for Success)
-
Cellulose Drying: Place the required amount of cellulose in a vacuum oven. Dry at 80-100 °C under vacuum for at least 12-24 hours to remove all residual water. Once dried, store the cellulose in a desiccator until use.
-
Ionic Liquid Drying: While [EMIM][OTf] is generally stable, it can absorb atmospheric moisture. If the IL has been opened previously or stored for an extended period, it is advisable to dry it under vacuum at 80 °C for several hours.
Step 2: Dissolution Procedure
The entire process should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
Setup: Assemble the reaction vessel with the stirrer and thermocouple. Add the desired amount of pre-dried [EMIM][OTf] to the vessel.
-
Heating: Begin stirring and heat the ionic liquid to the target dissolution temperature. A temperature range of 80-120 °C is a typical starting point[14]. Higher temperatures generally decrease viscosity and accelerate dissolution but may also increase cellulose degradation over long periods[15].
-
Cellulose Addition: Once the IL has reached the set temperature, slowly add the pre-dried cellulose in small portions to the stirring liquid. Adding the cellulose too quickly can lead to the formation of large, difficult-to-disperse clumps.
-
Dissolution: Continue stirring the mixture at the set temperature. The time required for complete dissolution can vary significantly (from a few hours to over 24 hours) depending on the cellulose source, concentration, and temperature[16].
-
Monitoring: The dissolution process is complete when the solution becomes clear, homogeneous, and free of any visible particles or fibers when a small sample is viewed between crossed polarizers on a microscope.
Using a Co-solvent to Enhance Dissolution
The high viscosity of cellulose/IL solutions can hinder mass transfer and slow down dissolution[3][17]. Adding a co-solvent like DMSO can significantly reduce viscosity and improve solubility[18][19].
-
Procedure: Prepare a binary solvent mixture (e.g., 20 wt% [EMIM][OTf] and 80 wt% DMSO) before adding cellulose[17]. This can enable dissolution at lower temperatures[19].
Summary of Key Experimental Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cellulose Concentration | 1 - 10 wt% | Higher concentrations significantly increase viscosity. Start with ≤ 5 wt%. |
| Temperature | 80 - 120 °C | Balances dissolution rate against potential polymer degradation[15]. Higher temps reduce viscosity[20]. |
| Time | 2 - 36 hours | Highly dependent on cellulose source (crystallinity, molecular weight) and temperature[16]. |
| Stirring | 200 - 500 RPM | Vigorous stirring is essential for good mass transfer. High viscosity may require mechanical stirring. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to exclude moisture, which inhibits dissolution[9]. |
Characterization and Validation
To ensure the protocol's trustworthiness, it is essential to validate the dissolution.
-
Visual Inspection: A fully dissolved cellulose solution should be transparent and visually homogeneous.
-
Optical Microscopy: Place a drop of the solution between two glass slides. Under magnification (especially with crossed polarizers), no birefringent cellulose fibers should be visible.
-
Rheology: Measure the steady-state shear viscosity of the solution. A Newtonian plateau at low shear rates is characteristic of a true polymer solution[20]. The viscosity will be highly dependent on concentration and temperature[20].
Workflow and Cellulose Regeneration
Once dissolved, the cellulose can be regenerated into various forms (fibers, films, aerogels) by introducing an anti-solvent.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iolitec.de [iolitec.de]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. iolitec.de [iolitec.de]
- 13. proionic.com [proionic.com]
- 14. www2.scut.edu.cn [www2.scut.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate⁻Dimethylsulfoxide Co-Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate in Electrochemical Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) in electrochemical catalysis. The information is tailored for researchers in academia and industry, including those in drug development who may utilize electrochemical methods for synthesis and mechanistic studies.
Introduction to [EMIM][OTf] in Electrochemical Catalysis
This compound is a room-temperature ionic liquid (RTIL) that has garnered significant attention in electrochemistry due to its unique physicochemical properties. These include high ionic conductivity, a wide electrochemical window, low volatility, and good thermal stability.[1][2] In the realm of electrochemical catalysis, [EMIM][OTf] serves not only as a solvent and electrolyte but can also act as a co-catalyst, influencing reaction pathways and enhancing selectivity and efficiency for various reactions.[3][4] Its imidazolium cation can play a crucial role in stabilizing reaction intermediates and suppressing competing reactions like the hydrogen evolution reaction (HER).[3][5][6][7]
This document focuses on three key applications of [EMIM][OTf] in electrochemical catalysis:
-
Electrochemical Reduction of Carbon Dioxide (CO₂RR): A promising route for converting CO₂ into valuable chemicals and fuels.
-
Oxygen Reduction Reaction (ORR): A fundamental reaction in energy conversion devices like fuel cells and metal-air batteries.
-
Hydrogen Evolution Reaction (HER): A key process for producing clean hydrogen fuel.
Physicochemical Properties of [EMIM][OTf]
A summary of the key physical and chemical properties of [EMIM][OTf] relevant to its use in electrochemistry is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁F₃N₂O₃S | [8] |
| Molecular Weight | 260.23 g/mol | |
| Appearance | Colorless to yellow liquid | [9] |
| Density | 1.387 g/mL at 25 °C | |
| Boiling Point | >350 °C | |
| Impurities | ≤0.1% water | |
| Electrochemical Stability Window | ≥4 V |
Application: Electrochemical Reduction of Carbon Dioxide (CO₂RR)
[EMIM][OTf] has been extensively studied as a medium for the electrochemical reduction of CO₂, demonstrating high efficiency for the selective conversion of CO₂ to carbon monoxide (CO).[5][10] The imidazolium cation is believed to play a co-catalytic role by stabilizing the CO₂ radical anion intermediate (CO₂⁻), thereby lowering the overpotential for the reaction.[3][4]
Quantitative Data for CO₂RR in [EMIM][OTf]
The following table summarizes key performance data for the electrochemical reduction of CO₂ in [EMIM][OTf]-based electrolytes.
| Electrode | Co-solvent/Additive | Faradaic Efficiency for CO (%) | Overpotential Reduction (mV) | Current Density (mA/cm²) | Reference |
| Polycrystalline Silver | 10% (v/v) 0.1 M NaHCO₃ in H₂O | 93.0 ± 4.6 | 400 | - | [5][10] |
| Silver Foil | Acetonitrile (ACN) | >95 | - | -20 and -60 | [11] |
| Silver | - | - | up to 800 | - | [11] |
Experimental Protocol for CO₂RR in [EMIM][OTf]
This protocol describes a typical experiment for the electrochemical reduction of CO₂ to CO in a [EMIM][OTf]/acetonitrile electrolyte using a silver working electrode in an H-type electrochemical cell.
3.2.1. Materials and Equipment
-
Ionic Liquid: this compound ([EMIM][OTf]), high purity (≤0.1% water).
-
Solvent: Acetonitrile (ACN), anhydrous.
-
Working Electrode: Silver (Ag) foil or disk.
-
Counter Electrode: Platinum (Pt) mesh or foil.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Electrochemical Cell: H-type cell with a proton exchange membrane (e.g., Nafion®) or a glass frit separator.
-
Gas Delivery System: Mass flow controllers for CO₂ and an inert gas (e.g., Ar or N₂).
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry and chronoamperometry.
-
Product Analysis System: Gas chromatograph (GC) equipped with a suitable column (e.g., molecular sieve) and a detector (e.g., Thermal Conductivity Detector - TCD for H₂ and Flame Ionization Detector - FID with a methanizer for CO).[12][13][14][15]
3.2.2. Pre-experimental Procedures
-
Purification of [EMIM][OTf]: While high-purity [EMIM][OTf] is commercially available, further purification can be performed by drying under vacuum at elevated temperatures (e.g., 80-100 °C) for several hours to remove residual water.[16]
-
Electrode Pre-treatment:
-
Silver Working Electrode: Mechanically polish the Ag electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol.[17][18] Subsequently, electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.1 M HClO₄) until a stable cyclic voltammogram is obtained.
-
Platinum Counter Electrode: Clean by annealing in a flame or by electrochemical cycling in an acidic solution.
-
3.2.3. Experimental Workflow
References
- 1. Using Gas Analysis in Water Electrolysis to Enable Green Hydrogen [hidenanalytical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CO2 Electroreduction in Ionic Liquids [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Research Portal [iro.uiowa.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www1.eere.energy.gov [www1.eere.energy.gov]
- 17. azom.com [azom.com]
- 18. How to use a rotating ring-disc electrode (RRDE) subtraction method to investigate the electrocatalytic oxygen reduction reaction? - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Ionic Conductivity of [EMIM][OTf]: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate measurement of the ionic conductivity of the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). The primary technique discussed is Electrochemical Impedance Spectroscopy (EIS), a powerful method for characterizing the electrical properties of materials.
Introduction to Ionic Conductivity of [EMIM][OTf]
[EMIM][OTf] is a room-temperature ionic liquid with applications in various fields, including electrochemistry, catalysis, and as a solvent in drug development. Its ionic conductivity is a critical parameter that influences its performance in these applications. This property is highly dependent on temperature, and its characterization is essential for optimizing processes and ensuring reproducibility.
Data Presentation: Ionic Conductivity of [EMIM][OTf]
The ionic conductivity of [EMIM][OTf] has been reported in the literature across a range of temperatures. The following table summarizes representative data from various sources to provide a comparative overview.
| Temperature (K) | Ionic Conductivity (S/m) | Source |
| 288.15 | 0.589 | [1] |
| 293.15 | 0.704 | [1] |
| 298.15 | 0.829 | [1] |
| 303.15 | 0.963 | [1] |
| 308.15 | 1.106 | [1] |
| 313.15 | 1.257 | [1] |
| 318.15 | 1.416 | [1] |
| 323.15 | 1.582 | [1] |
| 328.15 | 1.755 | [1] |
| 333.15 | 1.935 | [1] |
The temperature dependence of the ionic conductivity of many ionic liquids, including [EMIM][OTf], can be described by the Vogel-Fulcher-Tammann (VFT) equation.[2][3] This empirical equation relates conductivity (σ) to temperature (T):
σ(T) = σ₀ * exp(-B / (T - T₀))
where σ₀ is the pre-exponential factor, B is a parameter related to the activation energy, and T₀ is the ideal glass transition temperature.
Experimental Protocols: Electrochemical Impedance Spectroscopy (EIS)
EIS is the most common and reliable method for measuring the ionic conductivity of ionic liquids.[1] It involves applying a small amplitude alternating current (AC) voltage over a range of frequencies and measuring the resulting current to determine the impedance of the system.
Principle
By analyzing the impedance spectrum, typically represented as a Nyquist plot, the bulk resistance (Rb) of the ionic liquid can be determined. The ionic conductivity (σ) is then calculated using the following equation:
σ = L / (Rb * A)
where L is the distance between the electrodes and A is the area of the electrodes.
Choice of Measurement Setup: Two-Probe vs. Four-Probe
Both two-probe and four-probe setups can be used for EIS measurements of ionic liquids.
-
Two-Probe Method: This is a simpler setup where the same two electrodes are used to apply the current and measure the voltage.[4] However, it can be susceptible to errors from electrode polarization and contact resistance, especially at low frequencies.[4]
-
Four-Probe Method: This method utilizes two outer electrodes to apply the current and two inner electrodes to measure the voltage drop across a defined portion of the sample.[4] This configuration effectively eliminates the influence of electrode polarization and contact resistance, leading to more accurate measurements of the bulk ionic conductivity.[4] For high-precision measurements, the four-probe method is generally preferred.
Detailed Experimental Protocol (Four-Probe Method)
This protocol outlines the steps for measuring the ionic conductivity of [EMIM][OTf] using a four-probe EIS setup.
3.3.1. Materials and Equipment
-
[EMIM][OTf] (high purity, low water content)
-
Four-electrode conductivity cell (commercially available or custom-made) with platinum or other inert electrodes
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA) for EIS measurements
-
Temperature-controlled environment (e.g., oven, cryostat, or water bath)
-
Computer with software for controlling the potentiostat and analyzing the EIS data
3.3.2. Sample Preparation
-
Drying: Due to the hygroscopic nature of [EMIM][OTf], it is crucial to minimize water content, as it can significantly affect ionic conductivity. Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours prior to measurement.
-
Cell Assembly: Assemble the four-electrode conductivity cell according to the manufacturer's instructions. Ensure the electrodes are clean and free of any contaminants.
-
Sample Loading: Introduce the dried [EMIM][OTf] into the conductivity cell in a controlled atmosphere (e.g., a glovebox with an inert gas) to prevent moisture absorption.
3.3.3. EIS Measurement Procedure
-
Temperature Equilibration: Place the conductivity cell in the temperature-controlled environment and allow it to equilibrate at the desired measurement temperature for a sufficient amount of time (e.g., 30-60 minutes).
-
Instrument Setup:
-
Connect the four electrodes of the conductivity cell to the appropriate terminals on the potentiostat.
-
Set the EIS measurement parameters in the software. Typical parameters for ionic liquids are:
-
Frequency Range: 1 MHz to 1 Hz (or lower, e.g., 0.1 Hz)
-
AC Amplitude: 10 mV (a small amplitude is used to ensure a linear response)
-
Measurement Mode: Potentiostatic
-
-
-
Data Acquisition: Initiate the EIS measurement. The instrument will sweep the specified frequency range and record the impedance data.
-
Repeat for Different Temperatures: After completing the measurement at one temperature, change the setpoint of the temperature controller and allow the system to equilibrate at the new temperature before starting the next measurement.
3.3.4. Data Analysis
-
Nyquist Plot: The primary tool for analyzing the EIS data is the Nyquist plot, which plots the negative imaginary part of the impedance (-Z") against the real part (Z'). For a simple ionic conductor, the Nyquist plot will typically show a semicircle at high frequencies and a straight line at low frequencies.
-
Determining Bulk Resistance (Rb): The bulk resistance of the ionic liquid corresponds to the intercept of the high-frequency semicircle with the real axis (Z').
-
Calculating Ionic Conductivity (σ): Use the formula σ = L / (Rb * A), where L and A are the cell constants (distance between the inner voltage-sensing electrodes and the cross-sectional area of the sample, respectively). The cell constant is typically provided by the manufacturer or can be determined by calibrating the cell with a standard solution of known conductivity (e.g., a KCl solution).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Figure 1. Workflow for measuring ionic conductivity.
Caption: Figure 2. Idealized Nyquist plot for an ionic conductor.
References
Application Notes and Protocols for Enzymatic Reactions in [EMIM][OTf]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) as a solvent for enzymatic reactions. The unique properties of this ionic liquid can offer significant advantages in terms of substrate solubility, enzyme stability, and reaction efficiency. This document outlines key considerations, presents quantitative data for common enzymes, and provides detailed protocols for researchers in academia and industry.
Introduction to [EMIM][OTf] in Biocatalysis
Ionic liquids (ILs) are salts with melting points below 100°C, and their tunable physicochemical properties make them attractive solvents for a variety of chemical processes. [EMIM][OTf] is an imidazolium-based ionic liquid that has been investigated as a medium for enzymatic reactions due to its ability to dissolve a wide range of substrates, including those with poor solubility in aqueous solutions. The use of [EMIM][OTf] can lead to enhanced reaction rates, improved enzyme stability, and simplified product recovery. However, the interaction between the ionic liquid and the enzyme is complex and can influence the enzyme's structure and catalytic activity. Careful optimization of reaction conditions is therefore crucial for successful implementation.
Featured Enzymes and Reactions
This section focuses on two well-studied enzymes, lipase and laccase, and their applications in [EMIM][OTf].
Lipase-Catalyzed Reactions
Lipases (triacylglycerol hydrolases) are versatile enzymes that catalyze the hydrolysis of triglycerides and can also be used for esterification and transesterification reactions in non-aqueous media. In the context of drug development, lipases are valuable for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs).
Applications in [EMIM][OTf]:
-
Transesterification for Biodiesel Production: Lipases are used to catalyze the transesterification of triglycerides with short-chain alcohols to produce fatty acid alkyl esters (biodiesel).
-
Esterification for Flavor and Fragrance Synthesis: The synthesis of various esters used in the food and cosmetic industries can be efficiently carried out.
-
Kinetic Resolution of Racemic Mixtures: The enantioselectivity of lipases can be exploited to resolve racemic alcohols and acids, a critical step in the synthesis of many pharmaceuticals.
Laccase-Catalyzed Reactions
Laccases (benzenediol:oxygen oxidoreductases) are multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds. Their ability to use molecular oxygen as an oxidant makes them environmentally friendly catalysts.
Applications in [EMIM][OTf]:
-
Oxidation of Phenolic Compounds: Laccases can be used for the detoxification of industrial effluents containing phenols, the synthesis of polyphenolic compounds, and in biosensor applications.[1][2]
-
Lignin Degradation: In the context of biorefineries, laccases can be employed for the degradation of lignin, a complex polymer found in plant biomass.
-
Organic Synthesis: Laccase-mediated oxidation is a valuable tool for the synthesis of various organic molecules, including dyes and pharmaceutical intermediates.
Quantitative Data Summary
The following tables summarize key quantitative data for lipase and laccase activity and stability in the presence of imidazolium-based ionic liquids, including [EMIM][OTf] and similar structures. This data is essential for designing and optimizing enzymatic reactions in these solvent systems.
Table 1: Kinetic Parameters of Lipase in Imidazolium-Based Ionic Liquids
| Enzyme Source | Substrate | Ionic Liquid | Concentration (% v/v) | Km (mM) | Vmax (U/mg) | Reference |
| Candida antarctica Lipase B (CALB) | p-Nitrophenyl Laurate | [BMIM][BF4]/water | 10 | - | Increased activity | [3] |
| Candida antarctica Lipase B (CALB) | - | [EMIM][TfO] | - | - | Decreased activity | [4] |
| Aspergillus niger Lipase | - | [C4mim]Cl | - | - | Increased activity | [5] |
| Aspergillus niger Lipase | - | [C6mim]Cl | - | - | Increased activity | [5] |
Table 2: Thermal and Operational Stability of Laccase
| Enzyme Source | Ionic Liquid/Support | Condition | Stability Metric | Result | Reference |
| Myceliophthora thermophila | [EMIM][EtSO4] (75%) | - | Inactivation | Large inactivation of free laccase | [1] |
| Myceliophthora thermophila | Immobilized on glyoxyl-agarose in [EMIM][EtSO4] | - | Inactivation | Immobilization prevented deactivation | [1] |
| Trametes versicolor | [C4mim]Cl | 3 weeks | Activity Decay | Little decay observed | [6] |
| Tricholoma giganteum AGHP | Immobilized on CdO Nanoparticles | 50°C, 3h | Half-life | 2.25-fold increment compared to free laccase | [7] |
| Tricholoma giganteum AGHP | Immobilized on CdO Nanoparticles | 20 cycles | Relative Activity | Retained 85 ± 0.68% | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving enzymatic reactions in [EMIM][OTf].
Protocol 1: Laccase-Catalyzed Oxidation of a Phenolic Substrate
Objective: To determine the activity of laccase in the oxidation of a model phenolic substrate (e.g., syringaldazine) in an aqueous-[EMIM][OTf] mixture.
Materials:
-
Laccase from Trametes versicolor
-
Syringaldazine
-
[EMIM][OTf]
-
Sodium acetate buffer (pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare Substrate Stock Solution: Dissolve syringaldazine in methanol to a final concentration of 10 mM.
-
Prepare Laccase Solution: Dissolve laccase in sodium acetate buffer to a final concentration of 1 mg/mL.
-
Prepare Reaction Mixtures: In a series of microcentrifuge tubes, prepare reaction mixtures containing varying concentrations of [EMIM][OTf] (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) in sodium acetate buffer.
-
Initiate Reaction: To each reaction mixture, add the syringaldazine stock solution to a final concentration of 0.1 mM. Equilibrate the tubes at the desired reaction temperature (e.g., 25°C).
-
Start the Reaction: Add the laccase solution to each tube to a final concentration of 0.01 mg/mL and mix gently.
-
Monitor Reaction: Immediately measure the absorbance of the reaction mixture at 525 nm using a spectrophotometer. Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate Activity: The rate of syringaldazine oxidation is proportional to the initial rate of increase in absorbance. Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. The molar extinction coefficient for the oxidized product of syringaldazine is required for this calculation.
Protocol 2: Lipase-Catalyzed Transesterification
Objective: To perform the transesterification of a model triglyceride with an alcohol in [EMIM][OTf].
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Tributyrin (model triglyceride)
-
1-Butanol
-
[EMIM][OTf]
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Heptane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a sealed reaction vial, combine tributyrin (e.g., 1 mmol) and 1-butanol (e.g., 3 mmol) in [EMIM][OTf] (e.g., 2 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., 50 mg) to the reaction mixture.
-
Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
Sampling: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Preparation for GC Analysis:
-
Dilute the aliquot with heptane (e.g., 1 mL).
-
Add an internal standard (e.g., methyl heptadecanoate) for quantification.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Transfer the sample to a GC vial.
-
-
GC Analysis:
-
Inject the sample into the GC.
-
Use a suitable capillary column (e.g., a polar column like a wax column).
-
Set up a temperature program to separate the reactants (tributyrin, 1-butanol) and the product (butyl butyrate).
-
Quantify the product formation based on the peak areas relative to the internal standard.
-
-
Calculate Conversion: Determine the percentage conversion of tributyrin to butyl butyrate at each time point.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of [EMIM][OTf] in enzymatic reactions.
Caption: Workflow for enzyme immobilization and subsequent use in [EMIM][OTf].
Caption: Key factors influencing enzyme activity in [EMIM][OTf].
Conclusion and Future Outlook
The use of [EMIM][OTf] as a solvent for enzymatic reactions holds significant promise for various applications, from green chemistry to pharmaceutical synthesis. The data and protocols presented here provide a foundation for researchers to explore and optimize their specific biocatalytic systems. Future research should focus on expanding the library of enzymes compatible with [EMIM][OTf], developing a deeper understanding of enzyme-ionic liquid interactions at a molecular level, and scaling up these processes for industrial applications. The continued development of robust and efficient enzymatic reactions in ionic liquids will undoubtedly contribute to the advancement of sustainable and innovative chemical manufacturing.
References
- 1. Stability and kinetic behavior of immobilized laccase from Myceliophthora thermophila in the presence of the ionic liquid 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Ionic Liquids on Laccase from Trametes versicolor | NSF Public Access Repository [par.nsf.gov]
- 3. Purification and Characterization of Laccase from Chaetomium thermophilium and Its Role in Humification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the effect of imidazolium-based ionic liquids on chemical structure and hydrolytic activity of microbial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of laccase from Trametes versicolor in aqueous solutions of several methylimidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of laccase immobilized CdO nanoparticles in synthesis of industrially potent organics and their molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of [EMIM][OTf]-Based Electrolytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) is a room-temperature ionic liquid (IL) recognized for its favorable physicochemical properties, including good thermal stability, a wide electrochemical window, and reasonable ionic conductivity. These characteristics make it a compelling solvent and electrolyte medium for various applications, including lithium-ion batteries, electrochemical capacitors, and electrocatalysis.
The performance of an [EMIM][OTf]-based electrolyte is critically dependent on its purity, particularly its water content. Imidazolium-based ILs are known to be hygroscopic, and the presence of water can significantly narrow the electrochemical stability window and introduce detrimental side reactions. Therefore, rigorous purification and drying procedures are paramount. This document provides a detailed protocol for the preparation of high-purity [EMIM][OTf]-based electrolytes, including the drying of the ionic liquid and the subsequent dissolution of a lithium salt.
Experimental Workflow
The overall process for preparing a high-purity [EMIM][OTf]-based electrolyte involves the procurement or synthesis of the ionic liquid, a multi-step purification and drying process, dissolution of the desired lithium salt under an inert atmosphere, and finally, characterization of the resulting electrolyte.
Data Presentation
Quantitative data regarding the physical properties of [EMIM][OTf] and the solubility of relevant lithium salts are summarized below.
Table 1: Physicochemical Properties of [EMIM][OTf]
| Property | Value | Temperature (°C) |
|---|---|---|
| Molecular Weight | 260.28 g/mol | N/A |
| Density | 1.42 g/cm³ | 20 |
| Viscosity | 52 mPa·s | 25 |
| Glass Transition (Tg) | -88.15 °C | N/A |
| Refractive Index | 1.433 | 25 |
Data sourced from various physicochemical studies.[1][2]
Table 2: Solubility of Lithium Salts in [EMIM][OTf] at 25°C
| Lithium Salt | Formula | Solubility (mol/kg or molality, m) | Notes |
|---|---|---|---|
| Lithium Trifluoromethanesulfonate | LiOTf | > 1.0 m (Miscible) | High solubility is expected due to the common triflate anion. |
| Lithium Bis(trifluoromethanesulfonyl)imide | LiTFSI | ~0.14 m | The solubility is notably low.[3] |
Note: The solubility of many lithium salts in [EMIM][OTf] is reported to be very low, which can limit the achievable salt concentrations for certain applications.
Experimental Protocols
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium salts are sensitive to moisture and should be handled under an inert atmosphere.
Protocol 1: Purification and Drying of [EMIM][OTf]
This protocol describes the steps to reduce water and other impurities from commercially available [EMIM][OTf]. The target is a water content of < 20 ppm.
Materials & Equipment:
-
[EMIM][OTf] (commercial grade)
-
Activated charcoal (optional, for colored ILs)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane) for slurry creation
-
Syringe filters (0.2 or 0.45 µm PTFE)
-
Schlenk flask or similar vacuum-rated vessel
-
High-vacuum pump (capable of reaching < 10 mTorr)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bars
-
Karl Fischer titrator
Methodology:
-
Decolorization (Optional): If the as-received [EMIM][OTf] is yellowish, it may contain synthesis byproducts.
-
Add activated charcoal (approx. 1-2% by weight) to the ionic liquid.
-
For better mixing, the IL can be dissolved in a minimal amount of anhydrous acetonitrile to create a slurry.
-
Stir the mixture vigorously for 12-24 hours at room temperature.
-
-
Removal of Solids:
-
Filter the mixture through a celite plug or a syringe filter (PTFE, 0.2 µm) to remove the activated charcoal. If a solvent was used, it can be removed now via rotary evaporation.
-
-
High-Vacuum Drying:
-
Transfer the filtered [EMIM][OTf] to a clean, dry Schlenk flask with a magnetic stir bar.
-
Connect the flask to a high-vacuum line. It is crucial to use a cold trap (e.g., liquid nitrogen) between the flask and the pump to protect the pump from volatile impurities.
-
Begin stirring and gradually heat the ionic liquid to 70-90°C.[2]
-
Maintain these conditions (stirring, heat, and high vacuum) for at least 48-72 hours. The extended time is necessary to remove deeply absorbed water.
-
-
Purity Verification:
-
After drying, cool the flask to room temperature under vacuum or by backfilling with an inert gas (Argon or Nitrogen).
-
Immediately transfer a small aliquot of the dried IL to a Karl Fischer titrator to measure the final water content. The value should be below 20 ppm for most electrochemical applications.
-
If the water content remains high, the drying process should be repeated.
-
-
Storage: The purified, dry [EMIM][OTf] must be stored in a sealed container inside an argon-filled glovebox to prevent reabsorption of atmospheric moisture.
Protocol 2: Preparation of a LiOTf/[EMIM][OTf] Electrolyte
This protocol details the preparation of a 0.5 M LiOTf in [EMIM][OTf] electrolyte. All steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
Materials & Equipment:
-
Purified and dried [EMIM][OTf]
-
Anhydrous Lithium Trifluoromethanesulfonate (LiOTf, battery grade, dried under vacuum at >100°C for 24h prior to use)
-
Glovebox (Ar atmosphere)
-
Analytical balance (inside glovebox)
-
Glass vial or flask
-
Magnetic stirrer and stir bars
Methodology:
-
Preparation: Ensure all glassware and equipment are thoroughly dried in a vacuum oven and transferred into the glovebox while hot to remove any adsorbed moisture.
-
Weighing Components:
-
Place a clean, dry vial on the analytical balance and tare it.
-
Add the desired mass of purified [EMIM][OTf] to the vial. For example, to prepare ~10 mL of electrolyte, start with ~14.2 g of [EMIM][OTf] (using its density of ~1.42 g/mL).
-
Calculate the required mass of LiOTf for the target concentration (0.5 M).
-
Moles of LiOTf = Molarity × Volume (L) = 0.5 mol/L × 0.010 L = 0.005 mol.
-
Mass of LiOTf = Moles × Molar Mass = 0.005 mol × 156.01 g/mol = 0.78 g.
-
-
Carefully weigh and add the calculated mass of anhydrous LiOTf to the vial containing [EMIM][OTf].
-
-
Dissolution:
-
Add a magnetic stir bar to the vial, cap it securely, and place it on a magnetic stirrer.
-
Stir the mixture at room temperature. Due to the high viscosity of the ionic liquid, complete dissolution may take 24 to 48 hours. Gentle heating (e.g., to 40-50°C) can accelerate the process, but ensure the vial is properly sealed.
-
Continue stirring until the solution is completely clear and homogeneous, with no visible solid particles.
-
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox. Label it clearly with the composition and date of preparation.
References
Application Notes and Protocols for Biomass Pretreatment using 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocellulosic biomass, a renewable and abundant resource, holds significant promise for the production of biofuels, biochemicals, and other value-added products. However, its inherent recalcitrance, primarily due to the complex structure of lignin and crystalline cellulose, poses a significant challenge to its efficient utilization. Ionic liquids (ILs), particularly those based on the 1-ethyl-3-methylimidazolium ([EMIM]+) cation, have emerged as effective solvents for biomass pretreatment. This document provides detailed application notes and protocols focusing on the use of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) for biomass pretreatment. While research has extensively explored salts like [EMIM] Acetate ([EMIM][OAc]), this document also includes comparative data to provide a broader context for researchers evaluating different ionic liquids.
The primary goal of IL pretreatment is to disrupt the lignocellulose matrix, thereby increasing the accessibility of cellulose to enzymatic hydrolysis for the subsequent release of fermentable sugars. [EMIM]-based ILs are effective in dissolving and fractionating biomass components under relatively moderate conditions.[1]
Data Presentation
The following tables summarize quantitative data from studies on biomass pretreatment using [EMIM]-based ionic liquids. It is important to note that specific data for [EMIM][OTf] is limited in the current literature. Therefore, data for the structurally similar 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) and the widely studied [EMIM][OAc] are presented for comparison.
Table 1: Comparison of Cellulose Content in Barley Straw After Pretreatment with Different Ionic Liquids
| Ionic Liquid | Cellulose Content (%) |
| Untreated | 40.8 |
| [EMIM][OAc] | 51.83 |
| [BMIM][OTf] | 40.18 |
Source: Adapted from a study on barley straw pretreatment.[2]
Table 2: Glucose Yield from Enzymatic Hydrolysis of Pretreated Barley Straw
| Pretreatment | Glucose Concentration (mg/mL) after 72h | Cellulose Digestibility (%) after 72h |
| Untreated | - | 20 |
| [EMIM][OAc] | 3.95 | 76 |
| [BMIM][OTf] | - | - |
Note: The study highlighted [EMIM][AC] as the most effective for enzymatic saccharification.[2]
Table 3: Delignification and Sugar Recovery from Finger Millet Straw using [EMIM][OAc]
| Pretreatment Condition | Delignification (%) | Total Fermentable Sugar Recovery (mg/g pretreated biomass) |
| [EMIM][Ac]/water (80:20), 5% biomass, 150°C, 3h | 44.1 | 676 |
Source: Adapted from a study on finger millet straw.[3]
Experimental Protocols
The following are generalized protocols for biomass pretreatment using [EMIM]-based ionic liquids. These can be adapted for use with [EMIM][OTf], though optimization of parameters such as temperature, time, and biomass loading will be necessary.
Protocol 1: Biomass Pretreatment with [EMIM][OTf]
Objective: To solubilize lignin and hemicellulose from lignocellulosic biomass, thereby increasing the accessibility of cellulose.
Materials:
-
Dry lignocellulosic biomass (e.g., wheat straw, corn stover, wood chips), milled to a uniform particle size.
-
This compound ([EMIM][OTf]).
-
Anti-solvent (e.g., deionized water, ethanol).
-
Reaction vessel (e.g., glass reactor with overhead stirring and temperature control).
-
Filtration apparatus (e.g., Büchner funnel with filter paper).
-
Drying oven.
Procedure:
-
Biomass Preparation: Dry the biomass at 60°C overnight to a constant weight. Mill the dried biomass to the desired particle size (e.g., 20-80 mesh).
-
Pretreatment:
-
Add a known weight of [EMIM][OTf] to the reaction vessel.
-
Heat the ionic liquid to the desired pretreatment temperature (e.g., 120°C).[4]
-
Add the dry biomass to the preheated ionic liquid at a specific loading (e.g., 5-15 wt%).[3]
-
Stir the mixture at a constant rate for the desired pretreatment time (e.g., 2-3 hours).[3]
-
-
Cellulose Regeneration:
-
After the pretreatment, cool the mixture to room temperature.
-
Add an anti-solvent (e.g., deionized water) to the mixture to precipitate the cellulose-rich solid fraction.
-
-
Washing and Recovery:
-
Separate the solid fraction by filtration.
-
Wash the solids extensively with the anti-solvent to remove residual ionic liquid and dissolved lignin and hemicellulose.
-
Dry the recovered cellulose-rich material in an oven at 60°C until a constant weight is achieved.
-
-
Lignin and IL Recovery (Optional): The liquid fraction containing dissolved lignin and the ionic liquid can be further processed to recover these components. Lignin can be precipitated by acidifying the solution, and the ionic liquid can be recovered and purified for reuse.[1]
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass
Objective: To hydrolyze the cellulosic component of the pretreated biomass into fermentable sugars.
Materials:
-
Pretreated and washed biomass.
-
Citrate or acetate buffer (e.g., 50 mM, pH 4.8).
-
Cellulase enzyme cocktail (e.g., from Trichoderma reesei).
-
Incubator shaker.
-
Centrifuge.
-
HPLC system for sugar analysis.
Procedure:
-
Slurry Preparation: Prepare a slurry of the pretreated biomass in the buffer at a specific solids loading (e.g., 2-10% w/v).
-
Enzymatic Reaction:
-
Pre-incubate the slurry at the optimal temperature for the cellulase enzyme (e.g., 50°C).
-
Add the cellulase cocktail at a specified loading (e.g., 20 FPU/g of cellulose).
-
Incubate the mixture in a shaker at the optimal temperature and agitation speed (e.g., 150 rpm) for a set period (e.g., 72 hours).
-
-
Sample Analysis:
-
Periodically, withdraw samples from the reaction mixture.
-
Terminate the enzymatic reaction by boiling the sample for 10 minutes.
-
Centrifuge the sample to separate the solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of released sugars (e.g., glucose, xylose) in the supernatant using an HPLC system equipped with a refractive index detector.
-
Visualizations
The following diagrams illustrate the key processes involved in biomass pretreatment and the underlying logic.
Caption: Workflow for biomass pretreatment with [EMIM][OTf].
Caption: Simplified structure of lignocellulosic biomass.
Caption: Enzymatic hydrolysis of pretreated biomass.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparison of different ionic liquids pretreatment for barley straw enzymatic saccharification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced biomass saccharification and bioethanol production by optimizing 1-ethyl-3-methylimidazolium acetate pretreatment for effective delignification of finger millet straw [ideas.repec.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf]) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of [EMIM][OTf].
Q1: My [EMIM][OTf] is colored (yellow to orange), but NMR analysis suggests it's pure. How can I remove the color?
A1: Colored impurities in ionic liquids can be present at very low concentrations (ppb levels) but have high molar extinction coefficients, making them difficult to detect by standard NMR.[1] The most common method for color removal is treatment with activated carbon.
-
Possible Cause: Trace organic impurities from synthesis starting materials or side reactions.
-
Solution:
-
Dissolve the colored [EMIM][OTf] in a suitable solvent like deionized water.
-
Add activated carbon (decolorizing charcoal) to the solution.
-
Heat the mixture while stirring.
-
Cool the solution and filter to remove the activated carbon.
-
Remove the solvent under vacuum. For a detailed protocol, refer to the "Experimental Protocols" section below.
-
Q2: After purification and drying, my [EMIM][OTf] quickly becomes wet again. How can I prevent this?
A2: [EMIM][OTf] is hygroscopic and will readily absorb moisture from the atmosphere.[2]
-
Possible Cause: Exposure to ambient air after drying.
-
Solution:
-
Handle and store the purified ionic liquid under an inert atmosphere (e.g., in a glovebox with nitrogen or argon).
-
Use sealed containers with tight-fitting septa for storage.
-
If a glovebox is unavailable, work quickly and minimize exposure time to air.
-
Q3: I performed a silver nitrate (AgNO₃) test on my purified [EMIM][OTf], and it formed a precipitate. What does this mean and how do I remove the impurity?
A3: A precipitate with silver nitrate indicates the presence of halide impurities (e.g., chloride, bromide), which are common residuals from the synthesis of ionic liquids.[3][4][5] These impurities can negatively affect the physicochemical properties of the ionic liquid.[3]
-
Possible Cause: Incomplete reaction or insufficient washing during the synthesis, particularly if a metathesis reaction from a halide precursor was used.[3]
-
Solution:
-
Solvent Extraction: Dissolve the [EMIM][OTf] in deionized water and perform a liquid-liquid extraction with a solvent like dichloromethane. This can help partition the halide salts into the aqueous phase.[6]
-
Repeated Washing: If the ionic liquid is immiscible with water, repeated washing with deionized water can remove water-soluble halide salts.
-
For a detailed protocol on halide removal, see the "Experimental Protocols" section.
-
Q4: The viscosity of my purified [EMIM][OTf] seems higher than expected. What could be the cause?
A4: Elevated viscosity can be an indicator of residual impurities.
-
Possible Cause:
-
Halide Impurities: Chloride impurities, in particular, are known to increase the viscosity of ionic liquids.[3]
-
Water Content: While seemingly counterintuitive, small amounts of water can sometimes disrupt the ionic packing and affect viscosity. However, significant amounts of water will typically decrease the viscosity.
-
-
Solution:
-
Test for Halides: Perform a quantitative analysis for halides using ion chromatography.[7][8] If significant levels are found, proceed with the halide removal protocol.
-
Determine Water Content: Use Karl-Fischer titration to accurately measure the water content.[2][9][10][11] If the water content is high, dry the sample under high vacuum at an elevated temperature.
-
Frequently Asked Questions (FAQs)
Q5: What are the primary impurities in commercially available [EMIM][OTf]?
A5: The most common impurities are residual water, halide ions (chloride and bromide) from the synthesis process, and trace colored organic compounds.[3][12][13]
Q6: How can I determine the water content in my [EMIM][OTf] sample?
A6: The most accurate and widely used method for determining water content in ionic liquids is Karl-Fischer titration.[2][9] Other methods, such as measuring density or electrochemical properties, can also give an indication of water content but are less direct.[10][14]
Q7: What is a simple qualitative test for halide impurities?
A7: The silver nitrate test is a common qualitative method. First, acidify the sample with dilute nitric acid, then add a few drops of silver nitrate solution. The formation of a precipitate (e.g., white for AgCl, cream for AgBr) indicates the presence of halide ions.[3][4][5]
Q8: What purity level should I aim for in my application?
A8: The required purity depends on the application. For electrochemical applications, extremely low water and halide content is critical. For use as a general solvent in organic synthesis, trace amounts of water may be tolerable. Commercial grades are often available at ≥98% or ≥99% purity.[12][13][15][16][17]
Q9: How should I properly store purified [EMIM][OTf]?
A9: Due to its hygroscopic nature, [EMIM][OTf] should be stored in a tightly sealed container under an inert and dry atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[2][17]
Data Presentation
Table 1: Common Impurities in [EMIM][OTf] and Recommended Analytical Methods
| Impurity | Common Source | Recommended Analytical Method |
| Water | Atmospheric absorption, synthesis | Karl-Fischer Titration[2][9] |
| Halides (Cl⁻, Br⁻) | Synthesis precursors (metathesis) | Ion Chromatography (Quantitative)[7][8], Silver Nitrate Test (Qualitative)[3][4] |
| Color | Synthesis side-products | UV-Vis Spectroscopy |
| Organic Solvents | Purification process | ¹H NMR Spectroscopy |
Table 2: Typical Purification Method Parameters
| Purification Step | Parameter | Typical Value/Condition | Purpose |
| Decolorization | Reagent | Activated Carbon | Removal of colored impurities[6] |
| Temperature | 65 °C | To enhance adsorption | |
| Duration | 24 hours | To ensure complete adsorption[6] | |
| Halide Removal | Method | Liquid-Liquid Extraction | Separation of halide salts[6] |
| Solvent | Dichloromethane | To extract the ionic liquid | |
| Duration | 48 hours | For thorough extraction[6] | |
| Drying | Method | High Vacuum | Removal of water and volatile solvents |
| Temperature | ~40-80 °C | To increase vapor pressure of water[11][18] | |
| Pressure | < 10⁻⁵ bar | To facilitate evaporation[11] | |
| Duration | > 24 hours | To ensure complete drying[11][18] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol is adapted from a general procedure for ionic liquid purification.[6]
-
Dissolution: Dissolve the impure, colored [EMIM][OTf] (e.g., 50 g) in deionized water (200-250 mL) in a round-bottom flask.
-
Carbon Addition: Add activated decolorizing charcoal (e.g., 3 g) to the solution.
-
Heating: Heat the mixture to 65 °C with constant stirring for 24 hours.
-
Filtration: Cool the mixture to room temperature and filter it through a celite pad or a fine porosity filter paper to remove the activated carbon. The filtrate should be significantly less colored or colorless.
-
Solvent Removal: Remove the deionized water from the filtrate using a rotary evaporator followed by drying under high vacuum at an elevated temperature (e.g., 70 °C) for at least 24 hours to remove residual water.
Protocol 2: Halide Impurity Removal and Final Drying
This protocol is based on methods for producing halide-free ionic liquids.[6]
-
Aqueous Solution: Prepare an aqueous solution of the [EMIM][OTf] containing halide impurities (e.g., 50 g in 100 mL of deionized water).
-
Extraction: Transfer the solution to a continuous liquid-liquid extractor or a large separatory funnel. Extract repeatedly with dichloromethane for an extended period (e.g., 48 hours for a continuous extractor, or multiple batch extractions).
-
Separation: Collect the dichloromethane phase, which now contains the purified ionic liquid.
-
Filtration (Optional): For enhanced purity, filter the dichloromethane solution through a plug of silica gel to remove baseline impurities.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
High-Vacuum Drying: Transfer the resulting ionic liquid to a Schlenk flask and dry under high vacuum (< 0.1 mbar) at an elevated temperature (e.g., 70-80 °C) for at least 48 hours to remove any residual water and dichloromethane. The final water content should be verified by Karl-Fischer titration.[2]
Visualizations
Caption: General purification workflow for [EMIM][OTf].
Caption: Troubleshooting logic for common [EMIM][OTf] purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solvomet.eu [solvomet.eu]
- 4. shalom-education.com [shalom-education.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hiyka.com [hiyka.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound = 98.0 T 145022-44-2 [sigmaaldrich.com]
- 13. This compound = 98 H-NMR 145022-44-2 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. This compound [solvionic.com]
- 17. proionic.com [proionic.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of [EMIM][OTf]
Welcome to the technical support center for 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purification and handling of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: Why is my [EMIM][OTf] sample absorbing atmospheric water?
A: Imidazolium-based ionic liquids like [EMIM][OTf] are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This property necessitates careful handling and storage, preferably in a controlled, dry environment like a glovebox or a desiccator under an inert atmosphere (e.g., nitrogen or argon), to maintain its purity.[3][4]
Q2: Besides water, what are other common impurities in commercial [EMIM][OTf]?
A: While water is the most common impurity, others may be present depending on the synthesis route and purification process. These can include:
-
Halides: Such as bromide or chloride, often residuals from precursor materials. Commercial grades may specify halide content below 25 ppmw.[5][6]
-
Organic Precursors: Unreacted starting materials like 1-methylimidazole.
-
Color Impurities: The presence of a yellow or orange tint can indicate degradation products or other organic impurities.[6]
-
Free Base: Residual unreacted amine precursors.[5]
-
Acidic Impurities: Can be present and may lead to corrosiveness.[7]
Q3: How can I accurately measure the water content in my [EMIM][OTf] sample?
A: The standard and most accurate method for quantifying water content in ionic liquids is Karl Fischer (KF) titration.[1][2][3][5] This technique is highly sensitive and specific for water, providing reliable results even at parts-per-million (ppm) levels.
Q4: What is the most effective method for removing water from [EMIM][OTf]?
A: The most common and effective methods are vacuum drying and the use of molecular sieves.[8]
-
Vacuum Drying: Heating the ionic liquid under a high vacuum is very effective for removing water and other volatile impurities.[3][8]
-
Molecular Sieves: Using 3Å molecular sieves is a reliable method to trap water molecules.[8][9] For best results, this is often combined with heating and vacuum.[9]
Q5: My [EMIM][OTf] has a yellow tint. How can I decolorize it?
A: A common method for removing colored impurities is treatment with activated carbon (decolorizing charcoal).[6][9] This involves stirring the ionic liquid (or a solution of it) with activated carbon, which adsorbs the colored compounds, followed by filtration to remove the carbon particles.[6]
Q6: How should I properly store purified [EMIM][OTf]?
A: Due to its hygroscopic nature, purified [EMIM][OTf] should be stored in a tightly sealed container under an inert atmosphere, such as in a nitrogen-filled glovebox or a desiccator.[3][4] This prevents reabsorption of atmospheric moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Water contamination is a primary suspect, as it can alter the physicochemical properties of the ionic liquid.[3][8] | Dry the [EMIM][OTf] sample using a high-vacuum oven or molecular sieves before use. Confirm water content with Karl Fischer titration.[1][5] |
| Water content remains high after drying with molecular sieves. | 1. The molecular sieves were already saturated with water. 2. The pore size of the sieves was incorrect (e.g., larger than 3Å), potentially introducing more impurities than were removed.[9] | 1. Use fresh or properly activated (by heating under vacuum) 3Å molecular sieves. 2. Ensure you are using 3Å pore size, which is selective for water molecules.[9] |
| The ionic liquid appears cloudy or contains particulates after purification. | 1. If using molecular sieves, fine particles may have leached into the liquid.[9] 2. If using activated carbon, filtration may have been incomplete. | 1. Filter the ionic liquid through a fine porosity filter (e.g., a 0.2 µm syringe filter) to remove particulates. |
| Unexpected side reactions or corrosion observed in experiments. | The presence of acidic or halide impurities can catalyze unwanted reactions or cause corrosion.[7] | Consider a more rigorous purification scheme, including treatment with activated carbon and/or liquid-liquid extraction to remove halides.[6] |
Data Presentation
Table 1: Typical Specifications of Commercial [EMIM][OTf]
| Parameter | Specification | Analysis Method | Reference(s) |
| Purity | ≥98% to ≥99% | H-NMR, HPLC, IC | [5][10][11] |
| Water Content | < 500 ppmw (0.05%) to ≤ 0.5% | Karl Fischer Titration | [5] |
| Halides | < 25 ppmw | Ion Chromatography (IC) | [5] |
| Appearance | Clear, Colorless to Orange Liquid | Visual | [5] |
Table 2: Comparison of Common Water Removal Methods
| Method | Typical Conditions | Achievable Water Content | Pros | Cons | Reference(s) |
| High-Vacuum Heating | 65-100 °C, high vacuum (e.g., <1 mbar), 24-48 hours | < 20 ppm | Highly effective for water and volatiles; no added reagents. | Requires vacuum oven and pump; can be time-consuming. | [6][8][9][12] |
| Molecular Sieves | Direct contact with activated 3Å sieves, often with stirring/heating. | Variable, depends on initial H₂O | Simple setup; can be done at room temperature. | Risk of particulate contamination; sieves must be activated.[9] | [8][9] |
| Inert Gas Sparging | Bubbling dry Argon or N₂ through the liquid at elevated temperature (e.g., 70 °C). | ≤ 10 ppm | Can be effective and relatively fast. | Requires a steady supply of high-purity inert gas. | [8] |
Experimental Protocols
Protocol 1: Water Removal by High-Vacuum Heating
-
Preparation: Place the [EMIM][OTf] sample in a suitable flask (e.g., a round-bottom flask) that can be connected to a high-vacuum line. Do not fill the flask more than halfway.
-
Connection: Connect the flask to a Schlenk line or high-vacuum manifold equipped with a cold trap (liquid nitrogen is recommended).
-
Heating: Place the flask in a heating bath (e.g., oil bath) and slowly raise the temperature to 70-80 °C.
-
Vacuum Application: Gradually apply vacuum to avoid vigorous bubbling. Once a stable vacuum is achieved (< 1 mbar), continue heating with magnetic stirring for at least 24-48 hours.[6][12]
-
Completion: Cool the sample to room temperature before slowly reintroducing an inert gas (e.g., argon or nitrogen) to break the vacuum.
-
Storage: Immediately transfer the dried ionic liquid to a sealed container inside a glovebox or desiccator.[3]
Protocol 2: Decolorization using Activated Carbon
-
Dissolution (Optional but Recommended): For viscous or highly colored samples, dissolve the impure [EMIM][OTf] in a minimal amount of a suitable solvent from which it can be easily recovered (e.g., deionized water, if a subsequent drying step is planned).[6]
-
Treatment: Add activated carbon (approx. 5-10% by weight of the ionic liquid) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 65 °C) for several hours (a patent suggests 24 hours for a precursor).[6]
-
Filtration: Remove the activated carbon by vacuum filtration. For complete removal, it may be necessary to filter through a pad of Celite or a fine porosity filter.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Final Drying: Perform a final drying step using Protocol 1 to remove any residual solvent and water.
Visualizations
Caption: Workflow for removing water from [EMIM][OTf].
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvents and Stabilization in Ionic Liquid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proionic.com [proionic.com]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. proionic.com [proionic.com]
- 11. 1-Ethyl-3-methyl-imidazolium-trifluoromethansulphonate (EMIM OTf), 25 g, CAS No. 145022-44-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ionic liquid 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments in [EMIM][OTf], offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction in [EMIM][OTf] is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in [EMIM][OTf] can stem from several factors, ranging from reagent purity to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Impure [EMIM][OTf] | Impurities such as water, halides, or other organic compounds can interfere with catalytic cycles or react with your substrates.[1] Consider purifying the [EMIM][OTf] by drying under high vacuum at an elevated temperature or by passing it through a column of activated alumina. The purity can be checked by ¹H NMR and Karl Fischer titration for water content. |
| Sub-optimal Temperature | Temperature significantly affects reaction rates.[2][3][4] If the reaction is too slow, consider incrementally increasing the temperature. Conversely, if side product formation is observed, decreasing the temperature might be necessary. Some reactions, like the Suzuki-Miyaura coupling, often require elevated temperatures to proceed efficiently.[5][6] |
| Presence of Water | While a small amount of water can sometimes enhance conductivity, excess water can lead to unwanted side reactions, such as hydrolysis of reagents or intermediates.[1][7] The effect of water is highly reaction-dependent. For instance, in some dehydrations, water is detrimental, while in other cases it can improve the solubility of certain reagents.[1] |
| Inadequate Mixing | [EMIM][OTf] can be viscous, leading to poor diffusion of reactants and catalyst.[8][9] Ensure vigorous stirring to maintain a homogeneous reaction mixture. In some cases, gentle heating can reduce viscosity and improve mixing. |
| Catalyst Deactivation | Impurities in the ionic liquid or starting materials can poison the catalyst.[10][11] Ensure all components are of high purity. If catalyst deactivation is suspected, consider adding a fresh batch of catalyst or using a more robust catalyst system. |
| Incorrect Work-up Procedure | The desired product might be lost during the extraction or purification steps.[12][13] Products can sometimes remain in the ionic liquid phase. Analyze both the organic extract and the remaining ionic liquid phase by TLC or LC-MS to locate your product. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Difficulty in Product Isolation
Q: I am having trouble separating my product from the [EMIM][OTf] after the reaction. What are the best methods for product isolation?
A: Product isolation from ionic liquids can be challenging due to their low volatility and potential for product retention. The choice of method depends on the properties of your product.
Product Isolation Techniques:
| Method | Description | Best Suited For |
| Liquid-Liquid Extraction | This is the most common method. An immiscible organic solvent is added to extract the product from the ionic liquid phase.[4][12] Multiple extractions are often necessary. | Nonpolar to moderately polar organic products. |
| Distillation/Sublimation | If the product is volatile and thermally stable, it can be separated by distillation or sublimation directly from the ionic liquid. | Volatile and thermally stable products. |
| Precipitation | Addition of an anti-solvent (a solvent in which the product is insoluble but the ionic liquid is soluble) can cause the product to precipitate. | Solid products with suitable solubility profiles. |
| Supercritical Fluid Extraction | Using supercritical CO₂ is a green and effective method for extracting nonpolar compounds. | Nonpolar and thermally sensitive products. |
Product Isolation Workflow:
Caption: Decision tree for selecting a product isolation method.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available [EMIM][OTf] and what are the common impurities?
A1: Commercially available [EMIM][OTf] is typically offered in purities ranging from ≥98% to >99%.[8][14] Common impurities include water, residual starting materials from synthesis (e.g., 1-methylimidazole, ethyl triflate), and halide ions (e.g., chloride, bromide) if a metathesis reaction was used for its preparation.[1]
Q2: How does the viscosity of [EMIM][OTf] change with temperature and how can I manage it?
A2: The viscosity of [EMIM][OTf] decreases significantly as temperature increases.[9][15] This is a crucial factor to consider as high viscosity at room temperature can hinder reaction rates due to poor mass transfer. To manage high viscosity, you can:
-
Increase the reaction temperature: This is the most straightforward approach to reduce viscosity.[9]
-
Use a co-solvent: Adding a small amount of a miscible organic solvent can significantly reduce the viscosity of the reaction medium. However, this may alter the unique solvent properties of the ionic liquid.[8]
Q3: Can [EMIM][OTf] be recycled and reused? If so, how?
A3: Yes, one of the key advantages of ionic liquids is their potential for recycling and reuse.[16] After product extraction, the [EMIM][OTf] can be purified and reused. A general procedure for recycling is as follows:
-
Product Extraction: Separate the product using an appropriate method (e.g., liquid-liquid extraction).
-
Washing: Wash the ionic liquid with a suitable solvent to remove any remaining byproducts or starting materials.
-
Drying: Remove any residual solvent and water by heating under high vacuum. The purity of the recycled [EMIM][OTf] should be verified before reuse.
Recycling and Reuse Workflow:
Caption: A general workflow for the recycling and reuse of [EMIM][OTf].
Experimental Protocols
General Protocol for a Heck Coupling Reaction in [EMIM][OTf]
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dried Schlenk flask, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., NaOAc, 1.5 mmol).
-
Solvent Addition: Add anhydrous and degassed [EMIM][OTf] (2-3 mL) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the effect of reaction parameters on the yield of common reactions that can be performed in imidazolium-based ionic liquids. While the specific ionic liquid may vary, these trends are generally applicable to [EMIM][OTf].
Table 1: Effect of Temperature on Suzuki Coupling Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 30 | 12 | 20 |
| 60 | 6 | 65 |
| 80 | 3 | 92 |
| 100 | 2 | 95 |
| Data is representative and based on trends observed for Suzuki-Miyaura coupling reactions.[6][17] |
Table 2: Effect of Catalyst Loading on Heck Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 6 | 75 |
| 1.0 | 4 | 90 |
| 2.0 | 2 | >95 |
| 5.0 | 2 | >95 |
| Data is representative and based on trends observed for Heck reactions in ionic liquids.[18][19][20] |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. electrochem.org [electrochem.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. arkat-usa.org [arkat-usa.org]
troubleshooting viscosity issues with [EMIM][OTf] at low temperatures
Welcome to the technical support center for 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a particular focus on viscosity at low temperatures.
Frequently Asked Questions (FAQs)
Q1: My [EMIM][OTf] has become extremely viscous at the low temperature required for my experiment. What can I do?
A1: High viscosity at low temperatures is a known characteristic of many ionic liquids, including [EMIM][OTf].[1][2][3] This is due to the strengthening of intermolecular forces, such as van der Waals and coulombic interactions, as thermal energy decreases.[1] To address this, you can consider the following options:
-
Co-solvents: Introducing a low-viscosity organic solvent can significantly decrease the overall viscosity of the mixture.[4] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA) have been shown to be effective in reducing the viscosity of imidazolium-based ionic liquids.[4]
-
Temperature Adjustment: If your experimental parameters allow, a slight increase in temperature can lead to a substantial decrease in viscosity. The relationship between temperature and viscosity in ionic liquids is non-linear, with viscosity decreasing sharply as temperature rises.[1]
-
Structural Modification of the Ionic Liquid: For future experiments, consider if a structurally related ionic liquid with a lower viscosity at your target temperature might be suitable. Modifications to the cation or anion can influence viscosity.[5]
Q2: I observed solid formation in my [EMIM][OTf] sample upon cooling. Is this normal?
A2: Yes, this can be a normal occurrence. [EMIM][OTf] can undergo crystallization or form a glass at low temperatures.[6][7][8][9][10] The exact temperature of this phase transition can be influenced by the purity of the ionic liquid and the cooling rate. Some imidazolium-based ionic liquids are known to be good glass formers, meaning they can become a solid-like amorphous state without crystallizing.[8]
Q3: How can I prevent the crystallization of [EMIM][OTf] during my low-temperature experiment?
A3: Preventing crystallization is crucial for maintaining a homogeneous liquid phase. Here are some strategies:
-
Rapid Cooling (Vitrification): Cooling the ionic liquid rapidly can often bypass the crystallization window and lead to the formation of a glassy state, which is an amorphous solid. This can sometimes be desirable if you need a solid but non-crystalline phase.
-
Use of Co-solvents: The addition of a co-solvent, as mentioned for viscosity reduction, can also depress the freezing point and hinder the crystallization process.
-
Purity Control: Impurities can sometimes act as nucleation sites, promoting crystallization. Ensuring the high purity of your [EMIM][OTf] can help in achieving a supercooled liquid state. Conversely, some impurities can disrupt the crystal lattice formation and inhibit crystallization. The effect of a specific impurity should be considered.[2]
Q4: Does the presence of water affect the viscosity of [EMIM][OTf]?
A4: Absolutely. Even small amounts of water can significantly decrease the viscosity of ionic liquids.[2] Water molecules can disrupt the intermolecular interactions between the ions of the ionic liquid. Therefore, if precise viscosity control is critical for your experiment, it is essential to use [EMIM][OTf] with a known and controlled water content.
Troubleshooting Guide
Issue 1: Inconsistent Viscosity Measurements
Symptoms:
-
Wide variation in viscosity readings for the same sample under identical conditions.
-
Inability to reproduce viscosity data from literature.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Water Content | Water significantly lowers viscosity.[2] Ensure your [EMIM][OTf] is properly dried and handled under inert atmosphere to prevent moisture absorption. Quantify water content using Karl Fischer titration for consistency. |
| Impurities | Synthesis precursors or degradation products can alter viscosity.[2] Verify the purity of your ionic liquid using techniques like NMR or mass spectrometry. |
| Temperature Fluctuations | Viscosity is highly sensitive to temperature.[1] Ensure precise and stable temperature control of your sample during measurement. |
| Instrument Calibration | Incorrect calibration will lead to inaccurate readings. Calibrate your viscometer with standard fluids at the intended experimental temperatures. |
Issue 2: Sample Solidification in the Viscometer at Low Temperatures
Symptoms:
-
Viscometer rotor stalls or gives an error reading at low temperatures.
-
Visible crystallization or glass formation in the sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Crystallization | [EMIM][OTf] has a melting point and can crystallize.[7] Determine the crystallization temperature of your specific batch using Differential Scanning Calorimetry (DSC). Operate at temperatures above this point. |
| Glass Transition | The ionic liquid may have entered a glassy state.[8] The glass transition temperature (Tg) can also be determined by DSC. Experiments requiring a liquid phase must be conducted above Tg. |
| Cooling Rate | Slow cooling can promote crystallization.[9] If a supercooled liquid is desired, a faster cooling rate might be necessary, though this can be difficult to control within a viscometer. |
Quantitative Data
Viscosity of [EMIM][OTf] at Various Temperatures
| Temperature (K) | Viscosity (mPa·s) | Reference |
| 298.15 | ~52 | [11][12][13] |
| 303.15 | ~42 | [11][12] |
| 313.15 | ~29 | [11][12][13] |
| 323.15 | ~21 | [11][12] |
| 333.15 | ~16 | [14] |
| 343.15 | ~12 | [11][12][13] |
| 353.15 | ~10 | [11][12] |
| 358 | ~9 | [11][13] |
Note: The viscosity of ionic liquids is highly sensitive to purity and water content. The values presented here are approximate and should be used as a general guide. For precise applications, it is recommended to measure the viscosity of the specific batch of [EMIM][OTf] being used.
Experimental Protocols
Protocol 1: Low-Temperature Viscosity Measurement using a Rotational Viscometer
This protocol provides a general methodology for measuring the viscosity of [EMIM][OTf] at sub-ambient temperatures.
1. Sample Preparation: 1.1. Dry the [EMIM][OTf] sample under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water. 1.2. Handle the dried ionic liquid in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption.
2. Instrument Setup: 2.1. Ensure the rotational viscometer is clean, dry, and properly calibrated. 2.2. Select a spindle and speed combination appropriate for the expected viscosity range of [EMIM][OTf] at the target temperature. 2.3. Connect the viscometer to a cryostat or a temperature-controlled bath capable of reaching and maintaining the desired low temperatures.
3. Measurement Procedure: 3.1. Place a known volume of the dried [EMIM][OTf] into the sample cell. 3.2. Lower the temperature of the sample to the target value and allow it to equilibrate for a sufficient amount of time (e.g., 15-30 minutes) to ensure thermal homogeneity. 3.3. Start the spindle rotation at the pre-selected speed. 3.4. Allow the viscosity reading to stabilize before recording the value. 3.5. Repeat the measurement at different shear rates (spindle speeds) to check for Newtonian behavior. For a Newtonian fluid, the viscosity should be independent of the shear rate. 3.6. To obtain a temperature-dependent viscosity profile, incrementally decrease the temperature and repeat steps 3.2-3.5 at each new temperature point.
4. Data Analysis: 4.1. Plot the measured viscosity as a function of temperature. 4.2. If non-Newtonian behavior is observed, report the viscosity at a specific shear rate.
Visualizations
Caption: Troubleshooting workflow for viscosity issues.
Caption: Low-temperature viscosity measurement workflow.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glass-liquid transition, crystallization, and melting of a room temperature ionic liquid: thin films of 1-ethyl-3-methylimidazolium bis[trifluoromethanesulfonyl]imide studied with TOF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. arxiv.org [arxiv.org]
- 10. Low temperature glass/crystal transition in ionic liquids determined by H-bond vs. coulombic strength - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Density, refractive index, interfacial tension, and viscosity of ionic liquids [EMIM][EtSO4], [EMIM][NTf2], [EMIM][N(CN)2], and [OMA][NTf2] in dependence on temperature at atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recycling and Regeneration of [EMIM][OTf]
Welcome to the technical support center for the recycling and regeneration of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to effectively recover and reuse [EMIM][OTf] after experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the recycling and regeneration of [EMIM][OTf].
Issue 1: The recycled [EMIM][OTf] is colored (yellow or brown).
-
Question: My recycled [EMIM][OTf] has a distinct yellow or brown tint. What causes this discoloration, and how can I remove it?
-
Answer: Discoloration in used ionic liquids is often due to the presence of dissolved organic impurities or degradation products from the reaction.[1] To decolorize your [EMIM][OTf], treatment with activated carbon is a highly effective method.
Experimental Protocol: Adsorption with Activated Carbon
-
Preparation: To a solution of the colored [EMIM][OTf] (e.g., dissolved in a minimal amount of a suitable solvent like acetone or acetonitrile if the ionic liquid is too viscous), add 1-5% (w/w) of activated charcoal.
-
Adsorption: Stir the mixture vigorously at room temperature for 12-24 hours. The extended contact time allows for maximum adsorption of the impurities onto the carbon surface.
-
Filtration: Remove the activated carbon by filtration. A fine filter paper or a syringe filter (0.22 or 0.45 µm) is recommended to ensure all carbon particles are removed.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Drying: Dry the decolorized [EMIM][OTf] under high vacuum to remove any residual solvent and water.
-
Issue 2: The recycled [EMIM][OTf] contains residual water.
-
Question: I've recovered my [EMIM][OTf], but I suspect it has a high water content. How can I effectively dry the ionic liquid?
-
Answer: Residual water can significantly impact the physicochemical properties of [EMIM][OTf] and affect its performance in subsequent applications. The most common and effective method for water removal is vacuum drying at an elevated temperature.
Experimental Protocol: Vacuum Drying
-
Setup: Place the [EMIM][OTf] in a round-bottom flask.
-
Heating and Vacuum: Heat the flask to 70-80°C while applying a high vacuum (e.g., <1 mbar) for an extended period (24-48 hours). Continuous stirring will enhance the drying process by increasing the surface area.
-
Monitoring: The water content can be monitored using Karl Fischer titration to ensure it is reduced to an acceptable level (e.g., <100 ppm).
-
Issue 3: Low recovery yield of [EMIM][OTf] after liquid-liquid extraction.
-
Question: I'm using liquid-liquid extraction to recover [EMIM][OTf] from an aqueous solution, but my recovery yields are consistently low. What could be the issue?
-
Answer: Low recovery yields in liquid-liquid extraction can be attributed to several factors, including the choice of extraction solvent, the pH of the aqueous phase, and insufficient phase separation. [EMIM][OTf] is water-miscible, which makes direct extraction challenging. A common strategy involves using a "salting-out" effect or a biphasic system with another hydrophobic ionic liquid.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate organic solvent in which [EMIM][OTf] has low solubility, but the impurities are highly soluble.
-
pH Adjustment: The partitioning of the ionic liquid can be pH-dependent. Adjusting the pH of the aqueous phase can sometimes improve the separation efficiency.
-
Salting-Out: Adding a salt (e.g., K₃PO₄) to the aqueous solution can decrease the solubility of [EMIM][OTf] and promote its separation.
-
Phase Separation: Ensure complete phase separation by allowing sufficient settling time or by centrifugation.
-
Issue 4: Purity of the regenerated [EMIM][OTf] is insufficient.
-
Question: After regeneration, I've analyzed my [EMIM][OTf] using NMR, and it still shows the presence of impurities. How can I improve the purity?
-
Answer: The purity of the recycled ionic liquid is crucial for its reuse. The choice of purification method depends on the nature of the impurities. A combination of different techniques might be necessary to achieve high purity.
Purity Enhancement Strategies:
-
Initial Washing: Before the main purification step, wash the used [EMIM][OTf] with a non-polar solvent like hexane to remove non-polar organic residues.
-
Combined Methods: A multi-step approach is often more effective. For example, perform a liquid-liquid extraction followed by treatment with activated carbon.
-
Distillation: For volatile impurities, vacuum distillation can be effective. [EMIM][OTf] has a very low vapor pressure, allowing volatile contaminants to be removed under reduced pressure.
-
Purity Analysis: Use analytical techniques like ¹H NMR and ¹⁹F NMR to assess the purity of the recycled [EMIM][OTf].[2][3] The absence of signals corresponding to impurities and the correct integration of the characteristic peaks of the [EMIM]⁺ cation and [OTf]⁻ anion will confirm its purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for recycling [EMIM][OTf]?
A1: The most common and effective methods for recycling [EMIM][OTf] include:
-
Liquid-Liquid Extraction: This method is used to separate the ionic liquid from reaction products and byproducts based on their differential solubility in two immiscible liquid phases.[4][5]
-
Adsorption: This technique utilizes solid adsorbents, most commonly activated carbon, to remove colored and organic impurities.[6][7]
-
Vacuum Distillation: This is an effective method for removing volatile solvents and impurities from the non-volatile [EMIM][OTf].[4]
Q2: How can I determine the purity of my recycled [EMIM][OTf]?
A2: The purity of recycled [EMIM][OTf] can be reliably determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: This technique is used to verify the structure of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and to detect any proton-containing organic impurities.
-
¹⁹F NMR: This is particularly useful for confirming the presence and purity of the trifluoromethanesulfonate ([OTf]⁻) anion.[3][8] Additionally, Karl Fischer titration should be used to quantify the water content.
Q3: Is it possible to achieve high recovery efficiency for [EMIM][OTf]?
A3: Yes, with optimized protocols, it is possible to achieve high recovery efficiencies. For instance, a multi-step process involving extraction and subsequent purification steps can lead to recovery rates exceeding 95%. The specific efficiency will depend on the nature of the impurities and the chosen recycling strategy.
Q4: What are the typical impurities found in used [EMIM][OTf]?
A4: The impurities will largely depend on the specific application. Common impurities include:
-
Unreacted starting materials from the chemical synthesis.
-
Reaction byproducts and products.
-
Residual organic solvents used during product extraction.
-
Water absorbed from the atmosphere or from aqueous work-ups.
-
Degradation products of the ionic liquid if exposed to harsh conditions (e.g., high temperatures, strong acids or bases).
Quantitative Data Summary
The following tables summarize representative quantitative data for the recycling and regeneration of imidazolium-based ionic liquids. Note that specific values for [EMIM][OTf] may vary depending on the experimental conditions.
Table 1: Comparison of Regeneration Methods for Imidazolium-Based Ionic Liquids
| Regeneration Method | Typical Recovery Efficiency (%) | Purity of Recovered IL (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 85 - 98 | > 95 | Effective for separating from many organic products. | Can be solvent-intensive; potential for IL loss to the aqueous phase. |
| Adsorption (Activated Carbon) | > 99 (of IL) | > 99 | Excellent for removing color and trace organic impurities. | Does not remove inorganic salts; requires a subsequent filtration step. |
| Vacuum Distillation | > 95 | > 98 | Highly effective for removing volatile impurities. | Energy-intensive; not suitable for removing non-volatile impurities. |
Table 2: Typical Parameters for [EMIM][OTf] Regeneration
| Parameter | Liquid-Liquid Extraction | Adsorption (Activated Carbon) | Vacuum Distillation |
| Solvent | Dichloromethane, Ethyl Acetate | Acetone (for dissolution) | - |
| Adsorbent Loading | - | 1 - 5 % (w/w) | - |
| Temperature | Room Temperature | Room Temperature | 70 - 100 °C |
| Pressure | Atmospheric | Atmospheric | < 1 mbar |
| Time | 1 - 4 hours | 12 - 24 hours | 24 - 48 hours |
Experimental Workflows
Below are diagrams illustrating the logical flow of common recycling and regeneration strategies for [EMIM][OTf].
Caption: General workflow for recycling [EMIM][OTf].
References
- 1. silicycle.com [silicycle.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). The information is presented in a question-and-answer format to directly address specific issues encountered during electrochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical electrochemical window of [EMIM][OTf]?
A1: The electrochemical window (ECW) of [EMIM][OTf], also abbreviated as [EMIM][TFO], is approximately 3.6 V.[1] However, this value can be significantly influenced by factors such as the purity of the ionic liquid, the working electrode material, and the experimental conditions. For comparison, other imidazolium-based ionic liquids with different anions exhibit different ECWs.
Q2: What factors can affect the measured electrochemical window of my [EMIM][OTf] sample?
A2: Several factors can influence the electrochemical window of [EMIM][OTf]:
-
Purity: The presence of impurities, especially water and halides, can significantly narrow the electrochemical window. It is crucial to use high-purity [EMIM][OTf] and to handle it in a controlled atmosphere (e.g., a glovebox) to prevent water absorption.
-
Working Electrode: The material of the working electrode (e.g., glassy carbon, platinum, gold) can affect the potentials at which the ionic liquid begins to oxidize or reduce, thereby changing the measured ECW.
-
Reference Electrode: While the potential window width should ideally be independent of the reference electrode, an unstable or inappropriate reference electrode can lead to inaccurate measurements of the anodic and cathodic limits.
-
Scan Rate: The scan rate used in cyclic voltammetry can influence the observed electrochemical window. It is important to report the scan rate along with the ECW values.
-
Temperature: Temperature can affect the kinetics of the oxidation and reduction reactions, potentially altering the electrochemical window.
Q3: How can I improve the electrochemical window of my [EMIM][OTf]?
A3: The most effective way to widen the electrochemical window of [EMIM][OTf] is through rigorous purification to remove impurities.
-
Drying: Water is a common impurity that narrows the ECW. Drying the ionic liquid under vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (e.g., >72 hours) is a common practice.
-
Purity Grade: Start with a high-purity grade of [EMIM][OTf] (e.g., ≥98.0%).
-
Inert Atmosphere: Handle the ionic liquid under an inert atmosphere (e.g., argon or nitrogen in a glovebox) to prevent contamination from atmospheric moisture and oxygen.
Troubleshooting Guide
Issue 1: The measured electrochemical window is narrower than expected.
-
Possible Cause 1: Water Contamination.
-
Troubleshooting Step: Dry the [EMIM][OTf] sample under high vacuum and gentle heating. Perform experiments in a glovebox with a dry atmosphere. Use dried solvents if preparing solutions.
-
-
Possible Cause 2: Halide Impurities.
-
Troubleshooting Step: Use high-purity, halide-free grade [EMIM][OTf]. If halide contamination is suspected, purification methods such as treatment with silver salts followed by filtration may be necessary, although this can introduce other impurities if not done carefully.
-
-
Possible Cause 3: Oxygen Contamination.
-
Troubleshooting Step: Degas the ionic liquid by bubbling an inert gas (e.g., argon or nitrogen) through it before the experiment.
-
Issue 2: Poor reproducibility of electrochemical window measurements.
-
Possible Cause 1: Inconsistent Electrode Surface.
-
Troubleshooting Step: Ensure a consistent and thorough cleaning and polishing procedure for the working electrode before each experiment. For solid electrodes, this may involve polishing with alumina slurries of decreasing particle size, followed by sonication in appropriate solvents.
-
-
Possible Cause 2: Reference Electrode Instability.
-
Troubleshooting Step: Check the reference electrode for air bubbles, clogged junctions, or discoloration. If using a non-aqueous reference electrode, ensure the filling solution is fresh and free of contamination.
-
-
Possible Cause 3: Variable Water Content.
-
Troubleshooting Step: Strictly control the experimental environment to minimize water uptake by the ionic liquid between experiments. Store the ionic liquid in a desiccator or glovebox.
-
Issue 3: Unexpected peaks in the cyclic voltammogram within the expected electrochemical window.
-
Possible Cause 1: Redox-Active Impurities.
-
Troubleshooting Step: These peaks may be due to impurities in the [EMIM][OTf] or from the solute if one is used. Run a cyclic voltammogram of the neat ionic liquid to identify any impurity-related peaks. Consider further purification of the ionic liquid.
-
-
Possible Cause 2: Electrode Reactions.
-
Troubleshooting Step: The peaks could be related to reactions involving the electrode material itself. Try a different working electrode material to see if the peaks persist.
-
Data Presentation
| Ionic Liquid | Cation | Anion | Reported Electrochemical Window (V) | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode | Working Electrode |
| [EMIM][OTf] | 1-Ethyl-3-methylimidazolium | Trifluoromethanesulfonate | 3.6 | +1.2 | -0.8 | Not Specified | Polycrystalline Gold |
| [EMIM][NTf₂] | 1-Ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 4.7 | +2.6 | -2.1 | Not Specified | Not Specified |
| [EMIM][NTf₂] | 1-Ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 4.3 (at 288.15 K) | - | - | Ag/Ag⁺ | Pt |
Experimental Protocols
Protocol: Determination of the Electrochemical Window of [EMIM][OTf] using Cyclic Voltammetry
-
Preparation of the Ionic Liquid:
-
Dry the [EMIM][OTf] under high vacuum (e.g., <1 mbar) at a temperature of 70-80°C for at least 72 hours to remove residual water.
-
Transfer the dried ionic liquid to an inert atmosphere glovebox (e.g., with H₂O and O₂ levels <1 ppm) for storage and handling.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup in a gastight electrochemical cell.
-
Working Electrode (WE): A polished glassy carbon electrode (GCE) is commonly used. Polish the GCE with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse with deionized water and ethanol, and dry thoroughly before transferring to the glovebox.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode (e.g., Ag wire in a solution of AgNO₃ in a compatible organic solvent with a salt bridge) is a suitable choice. A quasi-reference electrode, such as a platinum or silver wire, can also be used, but the potentials should be referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple post-measurement.
-
Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the electrochemical cell inside the glovebox.
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan starting from the open-circuit potential and sweeping towards either the anodic or cathodic limit. A typical scan rate is 100 mV/s.
-
The potential range should be wide enough to observe the sharp increase in current corresponding to the oxidation and reduction of the ionic liquid.
-
Record several cycles to ensure the voltammogram is stable.
-
-
Data Analysis:
-
The electrochemical window is determined from the final, stable cyclic voltammogram.
-
The anodic and cathodic limits are defined as the potentials at which the current reaches a certain threshold value (e.g., 0.1 or 1.0 mA/cm²). It is crucial to report the chosen current density cutoff.
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Mandatory Visualizations
Caption: Workflow for improving and measuring the electrochemical window of [EMIM][OTf].
Caption: Troubleshooting logic for a narrow electrochemical window in [EMIM][OTf].
References
Technical Support Center: Mitigating Degradation of [EMIM][OTf] in Electrochemical Cycling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) during electrochemical cycling.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with [EMIM][OTf].
Issue 1: Rapid decrease in electrochemical performance (e.g., capacity fade, increased resistance).
| Question | Possible Cause | Suggested Solution |
| My cell's capacity is fading much faster than expected. What could be the issue? | This is a common symptom of electrolyte degradation. The degradation products can passivate the electrode surface, increasing impedance and reducing the active surface area.[1] | 1. Verify Water Content: Use Karl Fischer titration to determine the water content in your [EMIM][OTf]. If it is above the recommended limit for your application (typically <10-20 ppm for highly sensitive systems), you will need to dry the ionic liquid. 2. Purify the Ionic Liquid: If the ionic liquid is old or has been exposed to air, it may contain impurities beyond water. Consider purification by passing it through activated alumina or using vacuum drying at an elevated temperature (e.g., 70-80°C) for several hours. 3. Optimize Operating Window: Ensure your cycling voltage window is within the electrochemical stability window of [EMIM][OTf]. Exceeding these limits will accelerate degradation. |
| I'm observing a significant increase in the internal resistance of my cell. What's happening? | Increased resistance is often due to the formation of a resistive solid electrolyte interphase (SEI) layer composed of degradation products from the ionic liquid. | 1. Use of Additives: Consider adding a small amount of an SEI-forming additive to your electrolyte. Additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help form a stable and conductive SEI layer, preventing continuous electrolyte decomposition. 2. Lower the Operating Temperature: High temperatures can accelerate the degradation of [EMIM][OTf]. If your experimental setup allows, try running your cycling experiments at a lower temperature. |
Issue 2: Visible changes in the electrolyte or on the electrodes.
| Question | Possible Cause | Suggested Solution |
| The [EMIM][OTf] in my cell has turned yellow or brown. Should I be concerned? | A change in color is a strong indicator of chemical decomposition. The colored species are often products of the degradation of the [EMIM]+ cation. | 1. Stop the Experiment: Continuing to cycle a cell with discolored electrolyte will likely lead to further performance degradation and potentially damage your electrodes. 2. Analyze the Electrolyte: If possible, analyze the discolored electrolyte using techniques like UV-Vis or NMR spectroscopy to identify the degradation products. This can help in understanding the specific degradation pathway occurring in your system. 3. Replace the Electrolyte: Replace the degraded electrolyte with fresh, purified [EMIM][OTf]. |
| I see a film-like deposit on my electrodes after cycling. What is it? | This film is likely a passivation layer formed from the decomposition products of the ionic liquid. This layer can be resistive and block ion transport to the electrode surface. | 1. Characterize the Film: Use surface analysis techniques like XPS or SEM to characterize the composition and morphology of the film. This will provide insight into the degradation mechanism. 2. Modify the Electrode Surface: In some cases, a thin protective coating on the electrode (e.g., a thin layer of Al2O3 or another stable metal oxide) can prevent direct contact between the electrode and the ionic liquid, thus mitigating degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of [EMIM][OTf] in electrochemical cycling?
A1: The degradation of [EMIM][OTf] can occur through the decomposition of both its cation ([EMIM]+) and its anion ([OTf]-).
-
Cation Degradation: The imidazolium ring of the [EMIM]+ cation is susceptible to reduction, especially at highly negative potentials. This can lead to the formation of carbenes and subsequent reactions that form oligomers and other degradation products. The presence of impurities like water can exacerbate this process.
-
Anion Degradation: The triflate anion ([OTf]-) is generally considered to be electrochemically stable, but it can decompose at high positive potentials. The degradation can involve the breaking of the S-O and C-F bonds.
Q2: How does water content affect the stability of [EMIM][OTf]?
A2: Water is a critical impurity that significantly impacts the electrochemical stability of [EMIM][OTf]. Even small amounts of water can:
-
Narrow the Electrochemical Window: Water has a much smaller electrochemical stability window than [EMIM][OTf]. Its presence leads to parasitic reactions (hydrogen and oxygen evolution) at potentials within the operating window of the ionic liquid, which in turn can generate reactive species that attack the ionic liquid.
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Promote Hydrolysis: Water can facilitate the hydrolysis of the triflate anion, although this is generally slow.
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Alter the Double Layer Structure: The presence of water can change the structure of the electrochemical double layer at the electrode-electrolyte interface, which can affect reaction kinetics and stability.
Q3: What are the typical electrochemical stability windows (ESW) for [EMIM][OTf]?
A3: The electrochemical stability window of [EMIM][OTf] is dependent on the working electrode material, the purity of the ionic liquid (especially water content), and the cutoff current density used to define the window. Generally, for highly pure [EMIM][OTf], the ESW can be in the range of 4.0 V to 5.0 V. However, this can be significantly reduced by the presence of impurities.
Q4: Can the choice of electrode material influence the degradation of [EMIM][OTf]?
A4: Yes, the electrode material plays a crucial role. The catalytic activity of the electrode surface can influence the degradation pathways. For example, platinum electrodes have been shown to increase the dissolution rate of the electrode material in the presence of [EMIM][OTf] during potential cycling.[2] The reduction potential of the [EMIM]+ cation can also be influenced by the electrode material.
Q5: Are there any additives that can help mitigate the degradation of [EMIM][OTf]?
A5: Yes, the use of additives is a common strategy to improve the stability of electrolytes. For imidazolium-based ionic liquids, additives that can form a stable solid electrolyte interphase (SEI) on the anode are particularly beneficial. Some examples include:
-
Vinylene Carbonate (VC): Often used in lithium-ion batteries, VC can electropolymerize on the anode surface to form a protective film.
-
Fluoroethylene Carbonate (FEC): Similar to VC, FEC can also form a stable SEI layer that can suppress further electrolyte reduction.
The optimal concentration of these additives is typically in the range of 1-5% by weight.
Data Presentation
Table 1: Effect of Water Content on the Electrochemical Window of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Water Content (ppm) | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Electrochemical Window (V) |
| [EMIM][OTf] | < 20 | ~4.5 | ~0.1 | ~4.4 |
| [EMIM][OTf] | 1000 | ~4.0 | ~1.5 (due to H₂ evolution) | ~2.5 |
| [BMIM][PF₆] | < 10 | ~4.8 | ~0.0 | ~4.8 |
| [BMIM][PF₆] | 500 | ~4.2 | ~1.2 (due to H₂ evolution) | ~3.0 |
Note: The values presented are representative and can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Drying of [EMIM][OTf] using a Schlenk Line
Objective: To reduce the water content of [EMIM][OTf] to < 20 ppm.
Materials:
-
[EMIM][OTf]
-
Schlenk flask
-
High-vacuum pump (capable of reaching < 10⁻³ mbar)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Karl Fischer titrator
Procedure:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add the [EMIM][OTf] to the flask. Do not fill the flask more than halfway.
-
Connect the Schlenk flask to the Schlenk line.
-
Begin stirring the ionic liquid at a moderate speed.
-
Slowly open the flask to the vacuum. Be cautious to avoid bumping of the ionic liquid.
-
Once a stable vacuum is achieved, place the cold trap between the Schlenk line and the pump.
-
Set the heating mantle to 70-80°C and begin heating the flask.
-
Continue stirring under vacuum and heat for at least 24 hours. For very wet samples, a longer drying time may be necessary.
-
After drying, turn off the heating and allow the flask to cool to room temperature under vacuum.
-
Backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen).
-
Transfer the dried ionic liquid to a glovebox for storage and use.
-
Verify the final water content using a Karl Fischer titrator.
Protocol 2: Electrochemical Stability Window Measurement by Linear Sweep Voltammetry
Objective: To determine the anodic and cathodic limits of [EMIM][OTf].
Materials:
-
Dried [EMIM][OTf]
-
Three-electrode electrochemical cell (e.g., a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode suitable for ionic liquids like a silver wire pseudo-reference electrode).
-
Potentiostat
-
Inert atmosphere glovebox
Procedure:
-
Assemble the three-electrode cell inside a glovebox.
-
Add the dried [EMIM][OTf] to the cell.
-
Connect the electrodes to the potentiostat.
-
Anodic Limit: Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high positive potential (e.g., 6 V vs. the reference electrode) at a slow scan rate (e.g., 10 mV/s).
-
Cathodic Limit: Perform a linear sweep voltammetry scan from the OCP to a high negative potential (e.g., -6 V vs. the reference electrode) at a slow scan rate (e.g., 10 mV/s).
-
Determine the anodic and cathodic limits by identifying the potential at which a significant increase in current is observed (e.g., where the current density exceeds a certain threshold, such as 0.1 mA/cm²).
-
The electrochemical stability window is the difference between the anodic and cathodic limits.
Visualizations
Caption: Troubleshooting workflow for addressing performance degradation.
Caption: Simplified degradation pathway of the [EMIM]+ cation.
Caption: Workflow for assessing the electrochemical stability of [EMIM][OTf].
References
Technical Support Center: Synthesis of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), with a focus on challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of [EMIM][OTf].
Problem 1: Low Yield of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) in the Quaternization Step
-
Question: My quaternization reaction of 1-methylimidazole with bromoethane is giving a low yield. What are the possible causes and solutions?
-
Answer: Low yields in the quaternization step can be attributed to several factors. Ensure that the 1-methylimidazole is freshly distilled to remove any impurities that can interfere with the reaction. The reaction is often performed neat (solvent-free) or in a solvent like acetonitrile. When scaling up, maintaining adequate temperature control is crucial as the reaction is exothermic. Inadequate mixing can also lead to localized overheating and side reactions. Consider the use of a mechanical stirrer for larger batches to ensure homogeneity. The reaction time might also need to be optimized for larger scales; monitor the reaction progress using techniques like ¹H NMR to determine the optimal reaction endpoint.
Problem 2: Product Discoloration (Yellow or Brown Tint)
-
Question: The synthesized [EMIM][OTf] has a yellow or brown color. How can I obtain a colorless product?
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Answer: Product discoloration is a common issue and is often due to impurities from the starting materials or side reactions. To address this, it is recommended to use freshly distilled 1-methylimidazole. After the synthesis of the intermediate [EMIM]Br, a purification step using decolorizing charcoal is effective. This involves dissolving the crude [EMIM]Br in water, adding activated charcoal, and heating the mixture. After filtration, the colorless solution can be used in the subsequent anion exchange step. Repeating the charcoal treatment may be necessary if color persists.
Problem 3: Incomplete Anion Exchange
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Question: I am observing residual bromide in my final [EMIM][OTf] product after the metathesis reaction with sodium triflate. How can I ensure complete anion exchange?
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Answer: Incomplete anion exchange is a frequent challenge, leading to halide contamination in the final product. To drive the reaction to completion, use a slight excess of the triflate salt (e.g., sodium triflate). The choice of solvent for the metathesis reaction is also important; water is commonly used. Vigorous stirring is necessary to ensure good mixing of the aqueous phases. After the reaction, multiple extractions with an organic solvent like dichloromethane can be performed to separate the desired ionic liquid from the aqueous phase containing the halide salt.
Problem 4: High Halide Impurity in the Final Product
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Question: My final [EMIM][OTf] product contains a high level of halide impurities, which is affecting my application. How can I effectively remove these impurities?
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Answer: Residual halide impurities are detrimental to the properties of ionic liquids. A common method to test for halide impurities is the silver nitrate test on the aqueous washings. To remove halide impurities, extensive washing of the ionic liquid phase with deionized water is crucial. For hydrophobic ionic liquids, this can be done through liquid-liquid extraction. For hydrophilic ionic liquids, more advanced purification techniques like column chromatography with activated alumina or specialized ion-exchange resins may be necessary. The purity can be quantified using techniques like ion chromatography.
Problem 5: Presence of Water in the Final Product
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Question: After synthesis and purification, my [EMIM][OTf] has a high water content. How can I effectively dry the ionic liquid?
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Answer: Many ionic liquids are hygroscopic and readily absorb moisture from the atmosphere.[1] Residual water can significantly affect the physical and chemical properties of the ionic liquid.[1] To remove water, the purified ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-100 °C) for an extended period (24-48 hours). The effectiveness of the drying process can be monitored by measuring the water content using Karl Fischer titration. For storage, it is essential to keep the dried ionic liquid under an inert atmosphere (e.g., argon or nitrogen) in a sealed container.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the key steps in the synthesis of this compound?
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A1: The synthesis is typically a two-step process. The first step is the quaternization of 1-methylimidazole with an ethylating agent, most commonly bromoethane, to form 1-ethyl-3-methylimidazolium bromide ([EMIM]Br). The second step is an anion exchange (metathesis) reaction where the bromide anion of [EMIM]Br is replaced with a trifluoromethanesulfonate anion, typically by reacting it with a triflate salt such as sodium triflate.
-
-
Q2: Can I use a solvent-free method for the quaternization step?
-
A2: Yes, a solvent-free approach for the quaternization of 1-methylimidazole with bromoethane is a common and efficient method.[2] This approach simplifies the workup procedure as there is no solvent to remove. However, for large-scale synthesis, careful temperature control is critical due to the exothermic nature of the reaction.
-
-
Q3: What are the advantages of using a continuous flow reactor for scaling up the synthesis?
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A3: Continuous flow reactors offer several advantages for scaling up ionic liquid synthesis, including improved heat and mass transfer, better temperature control, enhanced safety, and the potential for higher space-time yields compared to batch processes.[2]
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Purification and Purity
-
Q4: Why is the purity of [EMIM][OTf] so important?
-
A4: The purity of ionic liquids is critical as even small amounts of impurities, such as halides or water, can significantly alter their physicochemical properties, including viscosity, density, conductivity, and electrochemical stability. This can have a profound impact on their performance in various applications.
-
-
Q5: How can I confirm the purity of my synthesized [EMIM][OTf]?
-
A5: The purity of the final product can be assessed using various analytical techniques. ¹H and ¹³C NMR spectroscopy can confirm the structure of the cation. Ion chromatography is a sensitive method for quantifying halide impurities. Water content is typically determined by Karl Fischer titration.
-
Safety and Handling
-
Q6: What are the main safety precautions to consider during the synthesis of [EMIM][OTf]?
-
A6: It is important to handle the reagents with care. 1-methylimidazole can be hazardous upon skin contact. Bromoethane is a volatile and flammable alkylating agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. When scaling up, be prepared for the exothermic nature of the quaternization reaction and have a cooling system in place.
-
-
Q7: How should I store the final [EMIM][OTf] product?
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of [EMIM][OTf]
-
Quaternization of 1-Methylimidazole:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place freshly distilled 1-methylimidazole.
-
Slowly add a stoichiometric equivalent of bromoethane to the flask.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) with continuous stirring for 24-48 hours. The reaction progress can be monitored by ¹H NMR.
-
After the reaction is complete, the resulting viscous liquid is crude [EMIM]Br.
-
-
Purification of [EMIM]Br:
-
Dissolve the crude [EMIM]Br in deionized water.
-
Add a small amount of decolorizing charcoal to the solution.
-
Heat the mixture to about 70°C for a few hours with stirring.
-
Allow the mixture to cool and then filter to remove the charcoal. The resulting solution should be colorless.
-
-
Anion Exchange:
-
In a separate flask, dissolve a slight molar excess of sodium trifluoromethanesulfonate in deionized water.
-
Add the aqueous solution of purified [EMIM]Br to the sodium triflate solution.
-
Stir the mixture vigorously at room temperature for several hours.
-
The [EMIM][OTf] will separate as a distinct layer if it is hydrophobic enough, or it can be extracted with an organic solvent like dichloromethane.
-
-
Purification and Drying of [EMIM][OTf]:
-
Wash the organic phase containing the [EMIM][OTf] multiple times with deionized water to remove any residual sodium bromide.
-
Test the aqueous washings with a silver nitrate solution to ensure the absence of bromide ions.
-
Remove the organic solvent under reduced pressure.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours to remove any residual water.
-
The final product should be a colorless liquid.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Imidazolium-Based Ionic Liquids
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Challenges on Scale-up |
| Conventional Batch (Solvent) | 24 - 72 hours | 80 - 95% | Well-established, good for initial trials. | Heat dissipation, mixing, solvent removal. |
| Solvent-Free Batch | 12 - 48 hours | >95% | High purity, no solvent waste.[4] | Exothermic reaction control, high viscosity. |
| Continuous Flow | Minutes to hours | >99% | Excellent heat/mass transfer, high throughput.[2] | Initial setup cost, potential for clogging. |
| Microwave-Assisted | Minutes | High | Rapid heating, shorter reaction times. | Scalability, non-uniform heating. |
Table 2: Halide Content in [EMIM][OTf] with Different Purification Steps
| Purification Step | Halide Content (ppm) | Analytical Method |
| None (Crude Product) | > 10,000 | Ion Chromatography |
| Single Water Wash | 1,000 - 5,000 | Ion Chromatography |
| Multiple Water Washes | 100 - 1,000 | Ion Chromatography |
| Water Washes + Alumina Column | < 50 | Ion Chromatography |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for the synthesis of [EMIM][OTf].
References
compatibility of [EMIM][OTf] with different electrode materials
Welcome to the technical support center for the use of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) in electrochemical applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of [EMIM][OTf] with various electrode materials, troubleshooting common issues, and answers to frequently asked questions.
Quick Links
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Frequently Asked Questions (FAQs)
1. What is the general compatibility of [EMIM][OTf] with common electrode materials?
[EMIM][OTf], an imidazolium-based ionic liquid, exhibits varying degrees of compatibility with different electrode materials. While it is widely used, its interaction with the electrode surface can influence the electrochemical stability and the results of your experiments. For instance, studies have shown that while it can be used with platinum, it may also lead to increased dissolution of the electrode under certain conditions.[1] Its compatibility with gold is generally considered good, often providing a wider electrochemical window compared to platinum.[2] For carbon-based electrodes like glassy carbon and carbon nanotubes, the compatibility is also generally good, with the imidazolium cation potentially interacting with the π-system of the carbon surface.
2. What is the typical electrochemical window of [EMIM][OTf]?
The electrochemical window is highly dependent on the working electrode material, the purity of the ionic liquid, and the presence of impurities like water. For imidazolium-based ionic liquids with stable anions like triflate, a wide electrochemical window is generally expected.[3] For instance, on a glassy carbon electrode, a similar ionic liquid, [EMIM][TFSI], has shown an electrochemical stability window with anodic and cathodic limits of 1.54 V and -2.76 V, respectively.[4] On gold electrodes, a related ionic liquid, [BMIM][OTf], has demonstrated a larger electrochemical window than on platinum electrodes.[2]
3. Are there any specific handling precautions for [EMIM][OTf] in an electrochemical setup?
Yes, due to the viscosity of [EMIM][OTf], special considerations are necessary. Ensure proper degassing of the ionic liquid to remove dissolved oxygen, which can interfere with your measurements. Given its hygroscopic nature, it's crucial to handle [EMIM][OTf] in a dry environment (e.g., a glovebox) to minimize water content, as water can narrow the electrochemical window. The high viscosity can also affect mass transport, so allow for sufficient equilibration times and consider using slower scan rates during voltammetric experiments.
4. Can I use a standard Ag/AgCl reference electrode in [EMIM][OTf]?
Direct immersion of a standard aqueous Ag/AgCl reference electrode is not recommended due to the potential for leakage of the filling solution into the ionic liquid and vice versa, which can contaminate your system and affect the reference potential. It is advisable to use a salt bridge with a compatible solvent or a quasi-reference electrode, such as a platinum or silver wire, and calibrate it against a known redox couple like ferrocene/ferrocenium (Fc/Fc⁺). Some studies have also explored the use of Ag/Ag+ reference electrodes specifically designed for ionic liquids.[5]
5. How does the viscosity of [EMIM][OTf] affect my electrochemical measurements?
The high viscosity of [EMIM][OTf] can lead to slower diffusion of electroactive species to the electrode surface.[6][7] This can result in drawn-out or distorted cyclic voltammograms. To mitigate this, you can:
-
Increase the experiment temperature to decrease the viscosity.
-
Use a co-solvent to reduce the overall viscosity, though this may alter the properties of the electrolyte.[6]
-
Employ slower scan rates in cyclic voltammetry to allow for sufficient time for mass transport.
-
Utilize ultramicroelectrodes (UMEs) which exhibit radial diffusion, making the measurements less sensitive to slow mass transport.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with [EMIM][OTf].
Issue 1: Unstable or Drifting Baseline in Cyclic Voltammetry
-
Possible Cause: Contamination of the ionic liquid with impurities (e.g., water, halides, or residual reactants from synthesis).
-
Troubleshooting Steps:
-
Purify the [EMIM][OTf]: Ensure the ionic liquid is of high purity. If necessary, purify it further by drying under vacuum at an elevated temperature.
-
Check for Halide Impurities: Halides can be oxidized at lower potentials, leading to instability.[3] Use analytical methods to check for halide contamination.
-
Proper Cell Cleaning: Thoroughly clean and dry all components of your electrochemical cell to prevent contamination.
-
Issue 2: Poorly Defined or Distorted Peaks in Cyclic Voltammograms
-
Possible Cause: High viscosity of [EMIM][OTf] leading to slow mass transport.
-
Troubleshooting Steps:
-
Optimize Scan Rate: Decrease the scan rate to allow more time for the analyte to diffuse to the electrode surface.
-
Increase Temperature: Performing the experiment at a higher temperature will lower the viscosity of the ionic liquid and improve mass transport.
-
Use of Co-solvent: Adding a low-viscosity, electrochemically inert co-solvent can reduce the overall viscosity.[6] However, be aware that this will change the electrolyte's properties.
-
Consider Ultramicroelectrodes (UMEs): UMEs are less affected by slow diffusion due to their radial diffusion profile.[8]
-
Issue 3: Irreproducible Results or Electrode Fouling
-
Possible Cause: Degradation of the ionic liquid or reaction with the electrode material, leading to the formation of passivating layers.
-
Troubleshooting Steps:
-
Verify Electrochemical Window: Ensure your experimental potential range is within the electrochemical window of [EMIM][OTf] on your specific electrode to avoid decomposition.
-
Electrode Polishing: Regularly polish your solid electrodes (e.g., glassy carbon, platinum, gold) according to established procedures to ensure a clean and active surface.
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Monitor for Electrode Corrosion: Be aware of potential corrosion, especially with platinum electrodes, where [EMIM][OTf] can increase dissolution.[1] Consider using a more inert electrode material if corrosion is suspected.
-
Issue 4: High Ohmic Drop (iR Drop)
-
Possible Cause: The inherent resistance of the viscous ionic liquid.
-
Troubleshooting Steps:
-
Use iR Compensation: Most modern potentiostats have a function for iR compensation. Ensure this is correctly applied.
-
Minimize Electrode Distance: Reduce the distance between the working and reference electrodes to minimize the uncompensated resistance.
-
Increase Temperature: As with viscosity, increasing the temperature will increase the ionic conductivity and reduce the ohmic drop.
-
Caption: Experimental workflow for Cyclic Voltammetry in [EMIM][OTf].
References
- 1. researchgate.net [researchgate.net]
- 2. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
analytical techniques for detecting impurities in [EMIM][OTf]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for detecting impurities in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available [EMIM][OTf]?
A1: The most common impurities found in [EMIM][OTf] include:
-
Water: Due to the hygroscopic nature of many ionic liquids, water is a prevalent impurity.[1][2]
-
Halides (e.g., chloride, bromide): These are often residuals from the synthesis process, particularly from precursor materials.[3][4] Even small amounts of halide impurities can significantly affect the physicochemical properties of the ionic liquid.[3]
-
Organic Precursors: Unreacted starting materials, such as 1-methylimidazole, can remain in the final product.
-
Other Organic Solvents: Solvents used during the synthesis or purification process may not be completely removed.
Q2: Which analytical technique is best suited for determining the water content in [EMIM][OTf]?
A2: Karl Fischer titration is the industry-standard and most reliable method for accurately determining trace amounts of water in ionic liquids like [EMIM][OTf].[5][6] It is a selective method for water, which is crucial as other volatile impurities will not interfere, unlike in methods such as loss on drying.[2] Both volumetric and coulometric Karl Fischer titration can be used, depending on the expected water content.[2]
Q3: How can I detect and quantify halide impurities in my [EMIM][OTf] sample?
A3: Ion Chromatography (IC) is a highly effective method for the simultaneous determination of various halide impurities such as fluoride, chloride, and bromide at trace levels.[4][7][8] For a less common but effective technique, Total Reflection X-ray Fluorescence (TXRF) spectrometry can also be used for the determination of halide impurities.[9] A simple qualitative test with silver nitrate (AgNO₃) can indicate the presence of halides, but it is not reliable for quantification.[3]
Q4: What is the recommended method for assessing the overall purity and identifying organic impurities in [EMIM][OTf]?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
-
HPLC , particularly with a mixed-mode column, can separate both the cation ([EMIM]⁺) and the anion ([OTf]⁻) as well as charged and neutral organic impurities.[10]
-
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of the ionic liquid.[11][12][13] ¹H and ¹³C NMR can also identify and quantify organic impurities by comparing the integrals of their signals to that of a known internal standard.[14][15]
Q5: Can Mass Spectrometry be used to analyze [EMIM][OTf] purity?
A5: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for characterizing the ionic liquid itself and identifying any ionic impurities.[16] It can provide information about the mass of the cation and anion, as well as detect the presence of other ionic species. However, it is not suitable for detecting neutral molecules like residual organic solvents.
Troubleshooting Guides
Karl Fischer Titration for Water Content
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate or non-reproducible results | 1. Incomplete water release from the hygroscopic [EMIM][OTf].[17] 2. Ambient moisture contamination.[1] 3. Depleted or contaminated Karl Fischer reagents.[18] | 1. Use a co-solvent or solubilizer to ensure the complete dissolution of the ionic liquid.[1] For highly viscous samples, consider external extraction or heating.[1] 2. Ensure the titration cell is properly sealed. Work quickly when introducing the sample to minimize exposure to air.[1] 3. Replace the anolyte and catholyte solutions. Remember that the catholyte may need to be replaced more frequently than the anolyte.[18] |
| "Over-Titration" error message or dark red/brown reagent color | 1. Excess iodine in the titration cell.[19] 2. Malfunctioning detector electrode.[19] 3. Inefficient stirring.[19] | 1. This indicates that there is more iodine than water. Check for leaks that could introduce moisture and consume the water before the sample is added. 2. Clean the platinum pins of the electrode with a suitable solvent. Ensure the electrode cable is intact and properly connected.[19][20] 3. Verify that the magnetic stirrer is functioning correctly and the stir bar is rotating at an appropriate speed to ensure proper mixing of the reagent and sample.[19] |
| Slow titration or drifting endpoint | 1. Slow release of water from the sample.[17] 2. Leak in the titration cell, allowing ambient moisture to enter.[20] 3. Adsorbed water on the glass walls of the vessel.[2] | 1. Increase the extraction time or gently heat the sample to facilitate water release.[1] 2. Check all seals and septa for tightness. Replace any worn parts. 3. Before starting the analysis, ensure the vessel is thoroughly dried and perform a "dry run" to determine the background drift, which can then be subtracted from the sample result.[2] |
HPLC Analysis of Organic Impurities
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or split peaks) | 1. Column deterioration.[21] 2. Incompatibility between the sample solvent and the mobile phase.[21] 3. Column overloading. | 1. Flush the column with a series of strong solvents to remove contaminants. If the problem persists, the column may need to be replaced.[21] 2. Whenever possible, dissolve the [EMIM][OTf] sample in the mobile phase.[21] 3. Reduce the concentration or injection volume of the sample. |
| Fluctuating retention times | 1. Leak in the HPLC system.[21] 2. Change in mobile phase composition.[21] 3. Air trapped in the pump.[21] | 1. Systematically check all fittings and connections for leaks. 2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 3. Purge the pump to remove any air bubbles. |
| Ghost peaks appearing in the chromatogram | 1. Contaminated mobile phase or injection solvent.[21] 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[21] 2. Run several blank injections with a strong solvent to wash the injector and column. Ensure the autosampler wash solution is appropriate and clean.[21] |
NMR Spectroscopy for Purity Assessment
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad NMR signals | 1. Sample is too concentrated or viscous.[22] 2. Presence of particulate matter in the sample.[22] 3. Presence of paramagnetic impurities. | 1. Dilute the sample with more deuterated solvent. 2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[22] 3. These are difficult to remove but may be minimized by using high-purity solvents and clean glassware. |
| Difficulty in phasing the spectrum | 1. Poorly shimmed magnetic field. 2. Sample not centered in the NMR coil. | 1. Re-shim the spectrometer, focusing on the Z1 and Z2 shims. 2. Ensure the NMR tube is filled to the correct height (typically 0.6-0.7 mL) and is properly positioned in the spinner turbine.[22] |
| Inaccurate quantification (qNMR) | 1. Incomplete dissolution of the sample or internal standard.[13] 2. Overlapping signals of the analyte and the internal standard.[13] 3. Incorrectly set relaxation delay (D1) leading to incomplete signal relaxation. | 1. Ensure both the [EMIM][OTf] and the internal standard are fully dissolved in the deuterated solvent. Gentle vortexing or sonication may help. 2. Choose an internal standard with signals that are well-resolved from any of the analyte's signals. 3. For accurate integration, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons being quantified. |
Quantitative Data Summary
| Impurity | Analytical Technique | Typical Detection/Quantification Limits | Reference |
| Water | Karl Fischer Titration | ppm to % range | [6] |
| Chloride (Cl⁻) | Ion Chromatography | Limit of Quantification (LOQ) < 8 ppm | [7][8] |
| Bromide (Br⁻) | Ion Chromatography | Detection Limit: 0.2 ppm | [4] |
| Iodide (I⁻) | Ion Chromatography | Detection Limit: 1 ppm | [4] |
| Organic Impurities | HPLC-UV/MS | Dependent on the impurity, typically in the low ppm range. | [23] |
| Overall Purity | Quantitative NMR (qNMR) | High accuracy and precision, capable of determining purity to >99%. | [11][12] |
Experimental Protocols
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
-
Instrument Setup:
-
Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Ensure the titration cell is clean, dry, and properly sealed to prevent moisture ingress.[20]
-
-
Reagent Preparation:
-
Fill the burette with a standardized one-component Karl Fischer reagent.
-
Fill the titration vessel with a suitable solvent, such as dry methanol or a specialized Karl Fischer solvent.
-
-
System Conditioning:
-
Start the instrument's pre-titration or conditioning function to neutralize any water present in the solvent until a stable, low drift is achieved.
-
-
Titer Determination:
-
Accurately add a known amount of pure water or a certified water standard to the conditioned solvent.
-
Perform the titration to determine the exact titer (mg/mL) of the Karl Fischer reagent. Repeat this at least three times and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the [EMIM][OTf] sample directly into the conditioned titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant used, the titer, and the sample weight. The result is typically expressed in ppm or percentage.
-
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of a high-purity, non-volatile internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[12]
-
Accurately weigh approximately 30-50 mg of the [EMIM][OTf] sample into the same vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃) to the vial and ensure complete dissolution of both the standard and the sample.[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[22]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Lock and shim the spectrometer to obtain high-resolution spectra.
-
Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated. A value of 30-60 seconds is often sufficient.
-
A sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the [EMIM][OTf] cation (e.g., the methyl or ethyl group protons) and a well-resolved signal from the internal standard.
-
-
Calculation:
-
Calculate the purity of the [EMIM][OTf] using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Visualizations
Caption: Workflow for comprehensive impurity analysis of [EMIM][OTf].
Caption: Troubleshooting logic for Karl Fischer titration of [EMIM][OTf].
References
- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. hiyka.com [hiyka.com]
- 6. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. solvomet.eu [solvomet.eu]
- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. youtube.com [youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 15. azooptics.com [azooptics.com]
- 16. Direct ESI-MS of Ionic Liquids Using High-Pressure Electrospray From Large-Bore Emitters Made of Micropipette Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 18. scientificgear.com [scientificgear.com]
- 19. scientificgear.com [scientificgear.com]
- 20. youtube.com [youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Recent Applications of Ionic Liquids in Separation Technology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to [EMIM][OTf] and [BMIM][BF4] for Battery Applications
In the rapidly advancing field of energy storage, ionic liquids (ILs) have emerged as promising alternatives to conventional organic solvent-based electrolytes due to their negligible vapor pressure, wide liquid range, high thermal stability, and intrinsic ionic conductivity. This guide provides a detailed comparison of two commonly studied imidazolium-based ionic liquids, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), for their potential use in battery applications.
Data Presentation: Key Physicochemical Properties
The performance of an ionic liquid as a battery electrolyte is primarily dictated by its physicochemical properties. A summary of the key parameters for [EMIM][OTf] and [BMIM][BF4] is presented below.
| Property | [EMIM][OTf] | [BMIM][BF4] | Significance in Batteries |
| Ionic Conductivity (σ) | 7.44 - 9.2 mS/cm[1][2] | 3.15 mS/cm (at 20°C)[3] 3.3 mS/cm (at 25°C)[4] | Higher conductivity reduces internal resistance (ohmic losses) and improves power density. |
| Viscosity (η) | 39.8 - 40 mPa·s (at 25°C)[2][5] | 103 - 219 mPa·s (at 25°C)[3][6] | Lower viscosity facilitates faster ion transport, enhancing rate capability. |
| Electrochemical Stability Window (ESW) | ~3.9 V[2] | 4.0 - 4.9 V[3][6] | A wider window is crucial for enabling higher voltage battery chemistries and improving energy density. |
| Thermal Stability (Td) | High (Boiling Point: 350-671°C)[6][7] | Onset Td: ~424°C Max. Operating T: ~240°C | High thermal stability is critical for battery safety, preventing thermal runaway. |
Performance Comparison
Ionic Conductivity
[EMIM][OTf] exhibits significantly higher ionic conductivity than [BMIM][BF4]. This can be attributed to two main factors: the smaller size of the ethyl group on the [EMIM]⁺ cation compared to the butyl group on the [BMIM]⁺ cation, and the lower viscosity of [EMIM][OTf]. The shorter alkyl chain on the cation leads to greater ionic mobility. This superior conductivity is advantageous for applications requiring high power output and fast charging/discharging rates.
Viscosity
Viscosity is inversely related to ionic mobility; lower viscosity is highly desirable for battery electrolytes. [EMIM][OTf] is considerably less viscous than [BMIM][BF4].[2][5] The longer butyl chain on the [BMIM]⁺ cation increases van der Waals interactions, leading to a more viscous fluid. The significantly lower viscosity of [EMIM][OTf] directly contributes to its higher ionic conductivity and makes it a more suitable candidate for high-rate battery systems.
Electrochemical Stability Window (ESW)
The electrochemical stability window defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. [BMIM][BF4] generally presents a wider ESW than [EMIM][OTf].[2][3][6] The stability of an IL is determined by the reduction potential of its cation and the oxidation potential of its anion. The BF₄⁻ anion is known to be robust against oxidation, contributing to a high anodic limit. This wider window makes [BMIM][BF4] a more suitable candidate for high-voltage battery systems, such as those employing high-potential cathode materials.
Thermal Stability
Both ionic liquids demonstrate high thermal stability, a key advantage over volatile organic solvents. [BMIM][BF4] has a well-documented onset decomposition temperature of approximately 424°C, though its recommended maximum temperature for long-term application is around 240°C. While a specific TGA onset temperature for [EMIM][OTf] is not as commonly cited, its very high boiling point of over 350°C suggests excellent thermal stability, likely comparable to or exceeding that of [BMIM][BF4] under operating conditions.[7] This inherent safety feature makes both ILs attractive for reducing the risk of thermal runaway in batteries.
Mandatory Visualization
Caption: Logical comparison of [EMIM][OTf] and [BMIM][BF4] properties and their impact on battery performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of ionic liquids. The standard protocols for determining the key properties discussed are outlined below.
Ionic Conductivity Measurement
Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).
-
Setup: A two-electrode conductivity cell with platinum black electrodes is used. The cell constant is first determined by calibrating with standard aqueous KCl solutions of known conductivity.
-
Procedure: The ionic liquid sample is placed in the sealed cell, and thermal equilibrium is established at the desired temperature. An AC impedance spectrum is recorded over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis in a Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = K_cell / R, where K_cell is the cell constant.
Electrochemical Stability Window (ESW) Measurement
The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Setup: A three-electrode electrochemical cell is used, containing a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode). The experiment is conducted in an inert atmosphere (e.g., an argon-filled glovebox).
-
Procedure: The potential of the working electrode is scanned from the open-circuit potential towards both negative (cathodic) and positive (anodic) potentials.
-
Data Analysis: The ESW is defined as the potential difference between the cathodic and anodic limits. These limits are determined by the potentials at which a predefined cut-off current density (e.g., 0.5 or 1.0 mA/cm²) is reached, indicating the onset of electrolyte reduction or oxidation.
Caption: Generalized experimental workflow for the characterization of ionic liquid electrolytes.
Viscosity Measurement
Viscosity can be measured using various instruments, such as a rotational viscometer, a capillary viscometer, or a vibrating-wire viscometer.[4]
-
Setup: The chosen viscometer is calibrated according to the manufacturer's instructions. The sample is placed in the instrument's measurement cell.
-
Procedure: The temperature of the sample is precisely controlled. For a rotational viscometer, a spindle is rotated within the sample at a defined shear rate, and the resulting torque is measured.
-
Data Analysis: The instrument's software calculates the dynamic viscosity based on the experimental parameters (e.g., torque, shear rate, spindle geometry). Measurements are often repeated at various temperatures to understand the temperature-dependence of viscosity.
Thermal Stability Measurement
Thermal stability is evaluated using thermogravimetric analysis (TGA).
-
Setup: A small, precisely weighed sample (typically 5-10 mg) of the ionic liquid is placed in a crucible (e.g., alumina).
-
Procedure: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a continuous flow of inert gas, such as nitrogen, to prevent oxidative degradation. The mass of the sample is monitored as a function of temperature.
-
Data Analysis: The thermal stability is typically reported as the onset decomposition temperature (T_onset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the mass loss curve.
Conclusion
Both [EMIM][OTf] and [BMIM][BF4] possess properties that make them viable candidates for battery electrolytes, each with distinct advantages.
-
[EMIM][OTf] is the superior choice for high-rate and high-power applications . Its significantly lower viscosity and higher ionic conductivity facilitate rapid ion transport, which is essential for fast charging and discharging.
-
[BMIM][BF4] is better suited for high-voltage and high-energy-density applications . Its wider electrochemical stability window allows for pairing with higher potential electrode materials, thereby increasing the overall energy density of the battery cell.
The final selection depends on the specific requirements of the battery system. For researchers, [EMIM][OTf] offers a pathway to improved kinetics, while [BMIM][BF4] provides a platform for exploring higher cell voltages. Both ionic liquids offer a significant improvement in safety over traditional electrolytes due to their excellent thermal stability.
References
- 1. Fire and explosion hazards of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thermal Analysis of this compound Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte | Scientific.Net [scientific.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: A Superior Alternative to Traditional Organic Solvents in Biocatalysis and Organic Synthesis
A Comparative Performance Guide for Researchers, Scientists, and Drug Development Professionals
The quest for greener, more efficient, and stable solvent systems is a paramount objective in modern chemical and pharmaceutical research. In this context, ionic liquids (ILs) have emerged as a promising class of solvents, offering unique physicochemical properties that can lead to significant improvements in reaction outcomes compared to traditional volatile organic solvents (VOCs). This guide provides a detailed comparison of the performance of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), a prominent ionic liquid, against conventional organic solvents across various applications, supported by experimental data.
Executive Summary
This compound ([EMIM][OTf]) consistently demonstrates superior performance over traditional organic solvents in key areas of biocatalysis and organic synthesis. In enzymatic reactions, [EMIM][OTf] and similar ionic liquids have been shown to enhance both the activity and stability of enzymes such as lipases. For instance, in biodiesel production, the use of [EMIM][OTf] as a reaction medium resulted in an eight-fold higher yield of fatty acid methyl esters (FAMEs) compared to a solvent-free system.[1] Furthermore, lipases have been observed to exhibit significantly greater stability in ionic liquids compared to conventional organic solvents like hexane.[2][3] In the realm of organic synthesis, ionic liquids have proven to be effective media for reactions such as the Heck reaction, in some cases providing better yields and facilitating catalyst recycling more effectively than traditional solvents like dimethylformamide (DMF).[4] While direct solubility data for specific drug molecules in [EMIM][OTf] is not abundant in the reviewed literature, the tunable nature of ionic liquids suggests a strong potential for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).
Data Presentation
The following tables summarize the quantitative comparison of [EMIM][OTf] and related ionic liquids with traditional organic solvents.
Table 1: Physicochemical Properties
| Property | This compound ([EMIM][OTf]) | Hexane | Toluene | Acetonitrile | Dimethylformamide (DMF) |
| CAS Number | 145022-44-2[5] | 110-54-3 | 108-88-3 | 75-05-8 | 68-12-2 |
| Molecular Formula | C₇H₁₁F₃N₂O₃S[5] | C₆H₁₄ | C₇H₈ | C₂H₃N | C₃H₇NO |
| Molecular Weight ( g/mol ) | 260.23[5] | 86.18 | 92.14 | 41.05 | 73.09 |
| Density (g/mL at 25 °C) | 1.387[5] | 0.655 | 0.867 | 0.786 | 0.944 |
| Boiling Point (°C) | >350[5] | 69 | 111 | 82 | 153 |
| Vapor Pressure | Negligible[4] | High | Moderate | High | Low |
| Flash Point (°C) | 218.5[5] | -22 | 4 | 2 | 58 |
Table 2: Performance in Lipase-Catalyzed Reactions
| Solvent | Reaction | Enzyme | Relative Activity/Yield | Reference |
| [EMIM][OTf] | Methanolysis of soybean oil | Immobilized Candida antarctica lipase | 80% FAMEs yield (8-fold higher than solvent-free)[1] | [1] |
| tert-Butanol | Methanolysis of soybean oil | Immobilized Candida antarctica lipase | ~65% FAMEs yield | [1] |
| [BMIM][PF₆] ¹ | Transesterification of 1-butanol with vinyl butyrate | Candida antarctica lipase B | 2-4 fold higher activity than butanol and hexane | [6] |
| Butanol | Transesterification of 1-butanol with vinyl butyrate | Candida antarctica lipase B | Baseline | [6] |
| Hexane | Transesterification of 1-butanol with vinyl butyrate | Candida antarctica lipase B | Baseline | [6] |
| Ionic Liquids (general) | - | Lipases | Greater stability than in organic solvents | [2][3] |
| Hexane | - | Lipases | Lower stability compared to ionic liquids | [2][3] |
¹Data for 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]), a structurally similar imidazolium-based ionic liquid, is used as a proxy to demonstrate the potential of this class of solvents.
Table 3: Solubility of Sulfadiazine at 298.15 K
| Solvent | Molar Solubility (mol/L) | Reference |
| [EMIM][OTf] | Data not available | - |
| Methanol | 1.88 x 10⁻³ | [7] |
| Ethanol | 7.74 x 10⁻⁵ | [7] |
| 1-Propanol | Data not available in comparable units | - |
| Acetone | Data not available in comparable units | - |
| Chloroform | Data not available in comparable units | - |
| Acetonitrile | 6.20 x 10⁻⁴ | [7] |
| Dimethylformamide (DMF) | ~0.2 (approx. 50 mg/mL) | [8] |
| Dimethyl sulfoxide (DMSO) | ~0.2 (approx. 50 mg/mL) | [8] |
| Water | 3.08 x 10⁻⁴ | [9] |
Note: While direct solubility data for sulfadiazine in [EMIM][OTf] was not found, the high solubility in polar aprotic solvents like DMF and DMSO suggests that [EMIM][OTf], also a polar aprotic solvent, would be a good candidate for dissolving sulfadiazine.
Experimental Protocols
Detailed Methodology for Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen
This protocol describes a typical procedure for comparing the effectiveness of [EMIM][OTf] against a traditional organic solvent (e.g., isooctane) in the enzymatic kinetic resolution of racemic ibuprofen.
Materials:
-
Racemic ibuprofen
-
1-Propanol
-
Candida rugosa lipase
-
This compound ([EMIM][OTf])
-
Isooctane (or other traditional organic solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Apparatus for magnetic stirring and temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Enzyme Preparation: The lipase is pre-treated to ensure consistent activity, for example, by drying under vacuum.
-
Reaction Setup:
-
Ionic Liquid System: In a sealed reaction vessel, dissolve a specific amount of racemic ibuprofen (e.g., 0.1 M) and 1-propanol (e.g., 0.2 M) in [EMIM][OTf] (e.g., 2 mL).
-
Organic Solvent System: In a separate, identical reaction vessel, dissolve the same amounts of racemic ibuprofen and 1-propanol in isooctane (e.g., 2 mL).
-
-
Initiation of Reaction: Add a pre-weighed amount of Candida rugosa lipase (e.g., 30 mg) to each reaction vessel.
-
Reaction Conditions: The reactions are stirred at a constant temperature (e.g., 45°C) for a set period (e.g., 24-48 hours).
-
Monitoring the Reaction: At regular intervals, aliquots are withdrawn from each reaction mixture.
-
Sample Preparation for Analysis: The enzyme is separated from the aliquot by centrifugation. The supernatant is then extracted with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate). The organic phase is dried over anhydrous sodium sulfate and then evaporated. The residue is redissolved in the mobile phase for HPLC analysis.
-
HPLC Analysis: The conversion of ibuprofen and the enantiomeric excess of the remaining (S)-ibuprofen and the produced propyl (R)-ibuprofenate are determined by HPLC using a chiral column.
-
Data Analysis: The conversion and enantiomeric excess are calculated for both solvent systems at different time points to compare their performance.
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key concepts and workflows.
Caption: A decision workflow for selecting an optimal solvent system in biocatalysis.
Caption: Enhanced lipase stability in ionic liquids versus organic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of ionic liquid physical properties on lipase activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Heck Reaction in Ionic Liquids: Progress and Challenges [mdpi.com]
- 5. This compound = 98.0 T 145022-44-2 [sigmaaldrich.com]
- 6. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of [EMIM][OTf]: NMR vs. Titration
For researchers, scientists, and professionals in drug development, ensuring the purity of ionic liquids such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) is paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of two common analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and titration methods. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
At a Glance: Comparing NMR and Titration for [EMIM][OTf] Purity
The choice between NMR and titration for purity analysis depends on the specific requirements of the research, including the need for comprehensive impurity profiling versus the quantification of specific, known impurities.
| Feature | Quantitative NMR (¹H and ¹⁹F) | Titration Methods (Karl Fischer & Argentometric) |
| Purity Assessment | Provides a holistic purity value by identifying and quantifying a wide range of organic and inorganic impurities simultaneously.[1][2] | Targets specific impurities, primarily water and halides.[3][4] |
| Information Provided | Structural confirmation of the cation and anion, identification of unknown impurities, and quantitative determination of purity.[5] | Quantitative measurement of water content (Karl Fischer) and halide content (Argentometric).[3][6] |
| Sensitivity | High sensitivity, capable of detecting impurities at levels below 0.1%.[7] | High sensitivity for the target analyte (e.g., ppm levels for water with coulometric Karl Fischer).[4] |
| Sample Throughput | Relatively fast for a comprehensive analysis, typically requiring minutes per sample after instrument setup. | Can be rapid for single-point determinations, but analyzing multiple impurities requires separate tests. |
| Equipment Cost | High initial investment for NMR spectrometer. | Lower initial cost for titration equipment. |
| Expertise Required | Requires a skilled operator for data acquisition and interpretation. | Generally less complex to operate, especially with modern automated titrators. |
| Sample Integrity | Non-destructive, the sample can be recovered. | Destructive, the sample is consumed during the analysis. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining accurate and reproducible results.
Quantitative NMR Spectroscopy Protocol
Objective: To determine the overall purity of [EMIM][OTf] and identify any organic or water-soluble impurities.
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the [EMIM][OTf] sample into a clean, dry NMR tube.
-
Add a known volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆ or acetonitrile-d₃) containing a certified internal standard of known concentration (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key parameters include a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T₁ of the signals of interest), and a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum to analyze the triflate anion and any fluorine-containing impurities.
-
Use a calibrated pulse and an appropriate relaxation delay.
-
-
Data Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the [EMIM]⁺ cation, the triflate anion (in ¹⁹F NMR), the internal standard, and any identified impurities.
-
Calculate the purity of the [EMIM][OTf] by comparing the integral of the analyte signals to the integral of the internal standard, taking into account the number of nuclei contributing to each signal and their respective molecular weights.
-
Titration Protocols
1. Karl Fischer Titration for Water Content
Objective: To precisely quantify the water content in the [EMIM][OTf] sample.
Instrumentation: Automated Karl Fischer titrator (volumetric or coulometric).
Procedure:
-
Instrument Preparation:
-
Fill the titrator with the appropriate Karl Fischer reagents and allow the instrument to stabilize to a low drift rate.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the [EMIM][OTf] sample and introduce it into the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content in ppm or percentage.
-
2. Argentometric (Volhard) Titration for Halide Impurities
Objective: To determine the concentration of halide (e.g., chloride, bromide) impurities.
Principle: This is a back-titration method. A known excess of silver nitrate is added to the sample, which precipitates the halides as silver halides. The remaining excess silver ions are then titrated with a standardized potassium thiocyanate solution using a ferric iron indicator.[6][8][9]
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of [EMIM][OTf] in deionized water.
-
Acidify the solution with nitric acid.
-
-
Precipitation:
-
Add a known excess volume of a standardized silver nitrate solution to precipitate any halide ions.
-
-
Titration:
-
Calculation:
-
The amount of halide is calculated based on the difference between the initial amount of silver nitrate added and the amount that reacted with the thiocyanate titrant.
-
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process for [EMIM][OTf] using both NMR and titration techniques.
Caption: Workflow for [EMIM][OTf] Purity Validation.
Logical Relationship of Purity Assessment
The relationship between the analytical techniques and the types of impurities they target can be visualized as follows.
Caption: Methods for Detecting Impurities in [EMIM][OTf].
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. Karl Fischer water content titration - Scharlab [scharlab.com]
- 5. researchgate.net [researchgate.net]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Argentometry - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
The Unseen Influence: A Comparative Study of Anion Effects in Imidazolium Ionic Liquids
For researchers, scientists, and drug development professionals, the choice of ionic liquid can be critical to experimental success. While the cation often takes the spotlight, the anion plays a profound, and sometimes counterintuitive, role in dictating the physicochemical properties of imidazolium-based ionic liquids. This guide provides a comparative analysis of how different anions influence key characteristics such as viscosity, density, conductivity, and thermal stability, supported by experimental data and detailed methodologies.
The unique tunability of ionic liquids (ILs) stems from the ability to modify their constituent cations and anions. In the widely used imidazolium class of ILs, the anion's size, shape, and charge distribution are pivotal in determining the resulting solvent properties. Understanding these anion-dependent trends is crucial for designing ILs with tailored characteristics for applications ranging from synthesis and catalysis to drug delivery and electrochemistry.
Comparative Analysis of Physicochemical Properties
The selection of the anion in an imidazolium-based ionic liquid directly impacts its bulk properties. The following tables summarize quantitative data from various studies, showcasing the distinct effects of common anions on viscosity, density, ionic conductivity, and thermal stability. For consistency, data for the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation is prioritized where available.
Table 1: Viscosity of Imidazolium-Based Ionic Liquids with Various Anions at 298.15 K
| Anion | Cation | Viscosity (mPa·s) |
| Dicyanamide [N(CN)₂]⁻ | [Bmim]⁺ | 23 |
| Tetrafluoroborate [BF₄]⁻ | [Bmim]⁺ | 154 |
| Hexafluorophosphate [PF₆]⁻ | [Bmim]⁺ | 312 |
| Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ | [Bmim]⁺ | 52 |
| Trifluoromethanesulfonate [OTf]⁻ | [Bmim]⁺ | 90 |
| Acetate [OAc]⁻ | [Bmim]⁺ | 238 |
| Chloride [Cl]⁻ | [Bmim]⁺ | High (often solid at RT) |
Note: Viscosity is highly temperature-dependent and can be influenced by impurities, particularly water.
Table 2: Density of Imidazolium-Based Ionic Liquids with Various Anions at 298.15 K
| Anion | Cation | Density (g/cm³) |
| Dicyanamide [N(CN)₂]⁻ | [Bmim]⁺ | 1.05 |
| Tetrafluoroborate [BF₄]⁻ | [Bmim]⁺ | 1.18 |
| Hexafluorophosphate [PF₆]⁻ | [Bmim]⁺ | 1.37 |
| Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ | [Bmim]⁺ | 1.43 |
| Trifluoromethanesulfonate [OTf]⁻ | [Bmim]⁺ | 1.29 |
| Acetate [OAc]⁻ | [Bmim]⁺ | 1.05 |
| Chloride [Cl]⁻ | [Bmim]⁺ | 1.08 |
Table 3: Ionic Conductivity of Imidazolium-Based Ionic Liquids with Various Anions at 298.15 K
| Anion | Cation | Ionic Conductivity (mS/cm) |
| Dicyanamide [N(CN)₂]⁻ | [Bmim]⁺ | 15.6 |
| Tetrafluoroborate [BF₄]⁻ | [Bmim]⁺ | 4.2 |
| Hexafluorophosphate [PF₆]⁻ | [Bmim]⁺ | 3.7 |
| Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ | [Bmim]⁺ | 3.9 |
| Trifluoromethanesulfonate [OTf]⁻ | [Bmim]⁺ | 4.1 |
| Acetate [OAc]⁻ | [Bmim]⁺ | 2.5 |
| Chloride [Cl]⁻ | [Bmim]⁺ | Low |
Note: Ionic conductivity is inversely related to viscosity and is also highly dependent on temperature.
Table 4: Thermal Stability (Decomposition Temperature, Td) of Imidazolium-Based Ionic Liquids with Various Anions
| Anion | Cation | Td (°C) |
| Dicyanamide [N(CN)₂]⁻ | [Bmim]⁺ | ~300 |
| Tetrafluoroborate [BF₄]⁻ | [Bmim]⁺ | ~400 |
| Hexafluorophosphate [PF₆]⁻ | [Bmim]⁺ | ~400 |
| Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ | [Bmim]⁺ | ~450 |
| Trifluoromethanesulfonate [OTf]⁻ | [Bmim]⁺ | ~400 |
| Acetate [OAc]⁻ | [Bmim]⁺ | ~250 |
| Chloride [Cl]⁻ | [Bmim]⁺ | ~250 |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as the heating rate and atmosphere.
Experimental Protocols
The data presented in this guide are derived from established experimental techniques for characterizing ionic liquids. Below are detailed methodologies for the key experiments.
Viscosity Measurement
The viscosity of ionic liquids is typically measured using a rotational viscometer or a falling-ball viscometer.
-
Rotational Viscometer: A spindle is rotated in the ionic liquid sample at a constant rate, and the torque required to overcome the viscous drag is measured. The viscosity is then calculated from the torque, the rotational speed, and the geometry of the spindle. The temperature of the sample is controlled using a circulating fluid bath.
-
Falling-Ball Viscometer: A sphere of known density and diameter is allowed to fall through the ionic liquid under gravity. The terminal velocity of the sphere is measured, and the viscosity is calculated using Stokes' law, taking into account the densities of the sphere and the ionic liquid. Temperature control is maintained via a jacketed sample tube.
Density Measurement
Density is a fundamental property and is often measured with high precision using an oscillating U-tube densimeter.[1]
-
Oscillating U-tube Densitometer: A U-shaped tube is filled with the ionic liquid sample and is electromagnetically excited to oscillate at its natural frequency.[1] The frequency of oscillation is dependent on the mass of the sample in the tube. By calibrating the instrument with fluids of known density (e.g., dry air and ultrapure water), the density of the ionic liquid can be determined with high accuracy.[1] The temperature is precisely controlled by a built-in Peltier element.
Ionic Conductivity Measurement
The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current and is determined using a conductivity meter.
-
Conductivity Meter: A conductivity cell, consisting of two platinum electrodes with a known cell constant, is immersed in the ionic liquid sample. An alternating voltage is applied across the electrodes to prevent electrolysis, and the resulting current is measured. The resistance of the ionic liquid is determined, and the ionic conductivity is calculated using the cell constant. The temperature of the sample is controlled using a thermostat. It is crucial to use a microvolume conductivity probe and to rinse the probe with the ionic liquid being tested before measurement to avoid contamination, especially from water.[2]
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids.[3][4]
-
Thermogravimetric Analysis (TGA): A small sample of the ionic liquid is placed in a crucible and heated at a constant rate in a controlled atmosphere (typically nitrogen or argon).[3][5] The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.[4] The heating rate can significantly affect the measured Td, with higher heating rates generally resulting in higher apparent decomposition temperatures.[3]
Visualization of Anion Effects
The interplay between the anion's characteristics and the resulting properties of the imidazolium ionic liquid can be visualized as a logical relationship.
Concluding Remarks
The choice of anion is a critical design parameter in the development of imidazolium-based ionic liquids for specific applications. As demonstrated, properties such as viscosity, density, ionic conductivity, and thermal stability can be significantly altered by modifying the anionic component. For instance, anions with delocalized charge and low hydrogen bond basicity, like bis(trifluoromethylsulfonyl)imide, tend to form ILs with lower viscosity and higher conductivity and thermal stability. Conversely, smaller, more coordinating anions like chloride or acetate lead to more viscous and less thermally stable ILs. This guide provides a foundational understanding and a practical reference for researchers to navigate the complex yet fascinating world of ionic liquids and to make informed decisions in their experimental designs.
References
Electrochemical Stability of Imidazolium Triflate Salts: A Comparative Analysis
A detailed examination of a series of 1-alkyl-3-methylimidazolium triflate ionic liquids reveals a direct correlation between the length of the cation's alkyl chain and the material's electrochemical stability. This guide presents a comparative analysis of five distinct imidazolium triflate salts, offering quantitative data, detailed experimental protocols, and a visual representation of the underlying structure-property relationship.
This analysis is intended for researchers, scientists, and professionals in drug development and materials science who utilize ionic liquids in electrochemical applications. The provided data offers insights into the selection of appropriate ionic liquids based on their electrochemical stability window.
Comparative Electrochemical Stability
The electrochemical stability of five imidazolium triflate salts, where the alkyl chain on the cation varies from ethyl to decyl, was evaluated. A clear trend emerges: as the alkyl chain length increases, the electrochemical potential window generally widens. The salts examined were 1-ethyl-3-methylimidazolium triflate ([Emim][TFO]), 1-butyl-3-methylimidazolium triflate ([Bmim][TFO]), 1-hexyl-3-methylimidazolium triflate ([Hmim][TFO]), 1-methyl-3-octylimidazolium triflate ([Omim][TFO]), and 1-decyl-3-methylimidazolium triflate ([Dmim][TFO]).
The electrochemical windows for these ionic liquids were determined from cyclic voltammetry measurements. The potential window is defined as the region where minimal redox currents are observed, indicating the absence of faradaic reactions.[1] The results show that [Dmim][TFO] possesses the largest potential window at 6.0 V, while [Emim][TFO] has the narrowest at 3.6 V.[1]
| Imidazolium Triflate Salt | Abbreviation | Alkyl Chain Length | Electrochemical Window (V)[1] |
| 1-ethyl-3-methylimidazolium triflate | [Emim][TFO] | C2 | 3.6 |
| 1-butyl-3-methylimidazolium triflate | [Bmim][TFO] | C4 | 4.0 |
| 1-hexyl-3-methylimidazolium triflate | [Hmim][TFO] | C6 | 4.0 |
| 1-methyl-3-octylimidazolium triflate | [Omim][TFO] | C8 | >5.0 |
| 1-decyl-3-methylimidazolium triflate | [Dmim][TFO] | C10 | >6.0 |
Experimental Protocol
The electrochemical stability of the imidazolium triflate salts was determined using cyclic voltammetry. The following provides a detailed methodology for these experiments.
Materials:
-
1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][TFO])
-
1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][TFO])
-
1-hexyl-3-methylimidazolium trifluoromethanesulfonate ([Hmim][TFO])
-
1-methyl-3-octylimidazolium trifluoromethanesulfonate ([Omim][TFO])
-
1-decyl-3-methylimidazolium trifluoromethanesulfonate ([Dmim][TFO])
Electrochemical Cell Setup:
-
Working Electrode: A polycrystalline gold disk electrode with a diameter of 2 mm was used.[1]
-
Reference Electrode: A quasi-reference electrode, with potentials reported with respect to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[1]
-
Counter Electrode: A platinum wire.
Procedure:
-
The ionic liquids were dried under vacuum to remove any water impurities that could affect the electrochemical measurements.[1]
-
Cyclic voltammetry was performed at a scan rate of 100 mV/s.[1]
-
The electrochemical window was defined as the potential range in the cyclic voltammogram where the faradaic currents from the oxidation or reduction of the ionic liquid are minimized.[1]
Visualizing the Structure-Property Relationship
The relationship between the alkyl chain length of the imidazolium cation and the resulting electrochemical stability can be visualized as a logical progression. As the alkyl chain becomes longer, the electrochemical window tends to expand. This is a key consideration for selecting an ionic liquid for applications requiring a wide potential window.
Caption: Experimental workflow and the correlation between cation alkyl chain length and electrochemical stability.
References
The Industrial Application of [EMIM][OTf]: A Cost-Benefit Analysis Against Conventional Alternatives
For researchers, scientists, and drug development professionals, the choice of solvent and catalyst is a critical decision that can significantly impact the efficiency, cost, and environmental footprint of a chemical process. In the quest for greener and more sustainable industrial practices, ionic liquids (ILs) have emerged as a promising class of compounds. This guide provides a detailed cost-benefit analysis of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, [EMIM][OTf], a prominent ionic liquid, in various industrial applications, comparing its performance with traditional alternatives.
Ionic liquids are salts with melting points below 100°C, possessing a unique set of properties including negligible vapor pressure, high thermal stability, and tunable solvency. [EMIM][OTf] is a well-studied imidazolium-based ionic liquid that has shown potential in catalysis, organic synthesis, and electrochemistry. However, its widespread adoption in industrial processes is often hindered by its higher initial cost compared to conventional volatile organic compounds (VOCs) and traditional catalysts. This guide aims to provide a comprehensive overview of the available data to aid in the decision-making process.
Performance Comparison in Industrial Processes
To objectively assess the viability of [EMIM][OTf], it is crucial to compare its performance against established industrial methods. This section delves into specific applications, presenting available experimental data in a comparative format.
Esterification Reactions
Esterification is a fundamental reaction in the chemical industry, used in the production of everything from flavorings and fragrances to biodiesel. Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid (H₂SO₄). While effective, these catalysts are corrosive and difficult to separate from the reaction mixture, leading to waste generation.
A study on the esterification of ethanol with acetic acid using a similar ionic liquid, 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]), provides valuable insights. The data suggests that while the reaction rate may be comparable to or slightly lower than with sulfuric acid, the ionic liquid offers significant advantages in terms of catalyst recyclability and reduced corrosivity.
Table 1: Performance Comparison in the Esterification of Ethanol and Acetic Acid
| Parameter | [EMIM][HSO₄] (as a proxy for [EMIM][OTf]) | Sulfuric Acid (H₂SO₄) |
| Catalyst Loading | 5 wt% | 5 wt% |
| Reaction Temperature | 80 °C | 65-75 °C |
| Reaction Time | ~120 min for ~66% conversion | ~5 hours for ~85% conversion |
| Catalyst Recyclability | High (can be reused multiple times with minimal loss of activity) | Low (neutralization and disposal required) |
| Corrosivity | Low | High |
| Environmental Impact | Lower potential for acid rain and water pollution | High, due to corrosive nature and disposal issues |
Biodiesel Production
The transesterification of vegetable oils or animal fats to produce biodiesel is another key industrial process. The most common catalyst used is sodium hydroxide (NaOH), an inexpensive and effective base catalyst. However, it is highly sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the biodiesel yield.
While specific quantitative data for [EMIM][OTf] in biodiesel production was not found in the initial searches, the general benefits of using ionic liquids as catalysts in this process include their tolerance to impurities in the feedstock and their potential for reuse.
Table 2: Conceptual Comparison in Biodiesel Production
| Parameter | [EMIM][OTf] (Anticipated) | Sodium Hydroxide (NaOH) |
| Catalyst Type | Lewis acidic ionic liquid | Homogeneous base catalyst |
| Feedstock Tolerance | High (less sensitive to free fatty acids and water) | Low (requires low free fatty acid and water content) |
| Byproduct Formation | Reduced soap formation | Prone to soap formation |
| Catalyst Separation | Biphasic system allows for easier separation | Requires washing steps to remove |
| Catalyst Reusability | High | Low (consumed in the reaction) |
| Reaction Conditions | Potentially milder conditions | Typically 60-65 °C |
| Biodiesel Yield | High (potentially >95%)[1][2][3][4] | High (up to 98% with pure feedstock)[1][2][3][5] |
Suzuki Coupling Reactions
The Suzuki coupling is a versatile carbon-carbon bond-forming reaction widely used in the pharmaceutical and fine chemical industries. It is typically catalyzed by palladium complexes in the presence of a base and an organic solvent. While highly effective, the use of volatile and often toxic organic solvents poses environmental and safety concerns.
Ionic liquids like [EMIM][OTf] can serve as a "green" alternative solvent for Suzuki coupling reactions. Their non-volatile nature simplifies product separation and catalyst recycling. Although a direct protocol for a Suzuki coupling using [EMIM][OTf] was not found in the initial search, protocols using aqueous media or other ionic liquids demonstrate the feasibility of moving away from traditional organic solvents.
Economic and Environmental Considerations
A comprehensive cost-benefit analysis must extend beyond performance metrics to include economic and environmental factors.
Cost Analysis
The primary barrier to the widespread industrial adoption of [EMIM][OTf] is its high purchase price compared to traditional solvents and catalysts.
Table 3: Illustrative Cost Comparison
| Substance | Typical Price (per kg) | Key Cost Considerations |
| [EMIM][OTf] | ~$500 - $1000+ | High initial investment, but potential for long-term savings through recycling and reduced waste disposal costs. |
| Toluene | ~$2 - $5 | Low purchase price, but costs associated with solvent loss due to volatility, and disposal of contaminated solvent. |
| Sulfuric Acid | <$1 | Very low purchase price, but significant costs associated with handling corrosive materials and waste neutralization/disposal. |
| Sodium Hydroxide | <$1 | Very low purchase price, but costs associated with feedstock pre-treatment and wastewater treatment. |
It is important to note that a true cost analysis should consider the entire lifecycle of the process, including raw material costs, energy consumption, solvent/catalyst recycling, product purification, and waste disposal.
Environmental Impact and Safety
[EMIM][OTf] is often touted as a "green" solvent due to its low vapor pressure, which significantly reduces air pollution from volatile organic compounds. However, the environmental profile of ionic liquids is a complex issue.
Table 4: Environmental and Safety Profile
| Parameter | [EMIM][OTf] | Traditional Alternatives (e.g., Toluene, Sulfuric Acid) |
| Volatility | Negligible | High (Toluene) / Low (Sulfuric Acid) |
| Flammability | Low | High (Toluene) |
| Toxicity | Data is still emerging, but some imidazolium-based ILs show aquatic toxicity.[6] | Toluene is a known neurotoxin and environmental pollutant. Sulfuric acid is highly corrosive. |
| Biodegradability | Generally low | Varies; some organic solvents are biodegradable, but many are persistent pollutants. |
| Recyclability | High | Low to moderate, often energy-intensive. |
The safety data sheet for [EMIM][OTf] indicates that it is not classified as hazardous to the aquatic environment and is poorly biodegradable.[7] However, it is crucial to handle all chemicals with appropriate safety precautions.
Experimental Protocols and Workflows
To facilitate the practical application of this information, this section provides a conceptual experimental protocol and a workflow diagram.
Conceptual Protocol for a Biphasic Catalytic Reaction
This protocol outlines the general steps for conducting a catalytic reaction in a biphasic system using [EMIM][OTf], allowing for easy separation and recycling of the catalyst.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ionic liquid [EMIM][OTf].
- Add the catalyst (if different from the ionic liquid itself).
- Add the reactants to the ionic liquid phase.
- If the reactants are not fully miscible with the ionic liquid, a co-solvent may be added.
2. Reaction:
- Heat the mixture to the desired reaction temperature and stir vigorously to ensure good mixing between the phases.
- Monitor the progress of the reaction using appropriate analytical techniques (e.g., GC, HPLC, TLC).
3. Product Extraction:
- Once the reaction is complete, cool the mixture to room temperature.
- Add an immiscible organic solvent (e.g., hexane, diethyl ether) to the reaction mixture.
- Stir the biphasic mixture for a period to allow the product to be extracted into the organic phase.
- Transfer the mixture to a separatory funnel and allow the layers to separate. The product will be in the upper organic layer, while the ionic liquid and catalyst will remain in the lower layer.
4. Catalyst Recycling:
- Separate the lower ionic liquid phase.
- The ionic liquid phase containing the catalyst can be washed with a fresh portion of the extraction solvent to remove any residual product.
- The ionic liquid/catalyst phase can then be reused for subsequent reaction cycles.
5. Product Isolation:
- Collect the organic extracts.
- Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using standard techniques such as distillation or chromatography.
Workflow for Ionic Liquid Synthesis and Recovery
The following diagram, generated using the DOT language for Graphviz, illustrates a typical lifecycle for an ionic liquid in an industrial process, highlighting the key stages of synthesis, application, and recovery.
Caption: A simplified workflow for the synthesis, use, and recovery of an ionic liquid in an industrial process.
Conclusion
The decision to implement [EMIM][OTf] in an industrial process requires a careful and holistic cost-benefit analysis. While the initial investment for this ionic liquid is significantly higher than for traditional solvents and catalysts, its potential for improved process efficiency, enhanced safety, reduced environmental impact, and long-term cost savings through recycling presents a compelling case for its consideration.
For researchers and drug development professionals, the unique properties of [EMIM][OTf] may unlock new synthetic routes and improve the sustainability of their processes. However, further research is needed to generate more direct comparative data across a wider range of industrial applications to fully quantify its benefits. As the production costs of ionic liquids decrease and regulatory pressures on volatile organic compounds increase, the economic viability of [EMIM][OTf] is expected to improve, making it an increasingly attractive option for the chemical industry of the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NaOH-Catalyzed Methanolysis Optimization of Biodiesel Synthesis from Desert Date Seed Kernel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodiesel production catalyzed by NaOH/Magnetized ZIF-8: Yield improvement using methanolysis and catalyst reusability enhancement [ideas.repec.org]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. proionic.com [proionic.com]
Unveiling the Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: A Computational and Experimental Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), benchmarked against experimental data and alternative ionic liquids.
This guide provides a detailed comparison of computational and experimental approaches to understanding the physicochemical properties of the ionic liquid this compound. By presenting quantitative data in accessible tables, detailing experimental and computational methodologies, and visualizing key workflows, this document aims to equip researchers with the necessary information to effectively model and utilize this versatile solvent.
Executive Summary
This compound, a prominent room-temperature ionic liquid, has garnered significant attention for its potential applications in various fields, including catalysis, electrochemistry, and as a solvent for drug delivery. Accurate prediction of its thermophysical properties through computational modeling is crucial for process design and optimization. This guide delves into the two primary computational techniques, Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), and compares their predictive power against experimental measurements of key properties like density, viscosity, and ionic conductivity. Furthermore, a comparison with the closely related ionic liquid, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]), is provided to highlight the influence of the anion on the overall properties.
Data Presentation: A Comparative Analysis
The following tables summarize the temperature-dependent experimental data for the density, viscosity, and ionic conductivity of [EMIM][OTf]. These values serve as a benchmark for the accuracy of computational models.
Table 1: Experimental Thermophysical Properties of this compound ([EMIM][OTf])
| Temperature (K) | Density (g/cm³)[1][2] | Viscosity (mPa·s)[3][4] | Ionic Conductivity (S/m)[5] |
| 278.15 | 1.449 | - | - |
| 288.15 | 1.440 | - | - |
| 293.15 | - | - | 0.58 |
| 298.15 | 1.431 | 52.0 | - |
| 303.15 | - | - | 0.73 |
| 308.15 | 1.414 | 35.0 | - |
| 313.15 | - | - | 0.89 |
| 318.15 | 1.397 | 25.0 | - |
| 323.15 | - | - | 1.05 |
| 328.15 | 1.380 | 19.0 | - |
| 333.15 | - | - | 1.22 |
| 338.15 | 1.363 | - | - |
| 343.15 | - | - | 1.39 |
| 348.15 | - | 12.0 | - |
| 353.15 | - | - | 1.56 |
| 358.15 | - | 10.0 | - |
Table 2: Comparison of Experimental Properties of [EMIM][OTf] and [EMIM][TFSI] at 298.15 K
| Property | [EMIM][OTf] | [EMIM][TFSI] |
| Density (g/cm³) | 1.431[1][2] | 1.517 |
| Viscosity (mPa·s) | 52.0[3][4] | 34.0[6][7] |
| Ionic Conductivity (S/m) | ~0.65 (interpolated)[5] | 0.92 |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in both experimental measurements and computational simulations is essential for interpreting the data accurately.
Experimental Protocols
Density Measurement: The density of [EMIM][OTf] is typically measured using a vibrating tube densimeter. The instrument is calibrated with dry air and pure water at atmospheric pressure. The uncertainty in the measurements is generally low, on the order of ±0.0005 g/cm³.[1][2]
Viscosity Measurement: Viscosity is often determined using a falling-ball viscometer or a rotational viscometer. The temperature is controlled with a thermostat, and the measurements are performed at atmospheric pressure. The uncertainty of these measurements is typically around ±2%.[3][4]
Ionic Conductivity Measurement: The ionic conductivity is measured using a conductivity meter with a specific conductivity cell. The cell is calibrated with standard KCl solutions. The measurements are carried out in a temperature-controlled bath, and the uncertainty is usually within ±1%.[5]
Computational Protocols
Molecular Dynamics (MD) Simulations:
MD simulations are a powerful tool for predicting the bulk properties of ionic liquids. A common workflow for simulating [EMIM][OTf] is as follows:
Caption: A typical workflow for performing Molecular Dynamics simulations of [EMIM][OTf].
A widely used force field for ionic liquids is the Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA).[8][9][10] The simulation typically involves placing a sufficient number of [EMIM][OTf] ion pairs in a cubic simulation box with periodic boundary conditions. The system is first subjected to energy minimization to remove any unfavorable contacts. This is followed by equilibration in the canonical (NVT) and isothermal-isobaric (NPT) ensembles to bring the system to the desired temperature and pressure. Finally, a production run is performed in the NPT ensemble, from which the trajectories are saved for subsequent analysis of properties like density, viscosity (using the Green-Kubo formalism), and ionic conductivity (using the Einstein relation).[11] It has been noted that scaling the charges on the ions can sometimes lead to better agreement with experimental dynamic properties.[12][13]
Density Functional Theory (DFT) Calculations:
DFT calculations are employed to investigate the properties of individual ion pairs or small clusters, providing insights into the electronic structure and interaction energies.
Caption: A standard workflow for DFT calculations on an [EMIM][OTf] ion pair.
The process begins with defining the initial geometries of the [EMIM] cation and [OTf] anion. These are then optimized to find the minimum energy conformation of the ion pair. A common approach is to use a functional like B3LYP with a basis set such as 6-311++G(d,p).[14][15] Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). From the optimized geometry, various properties can be calculated, including the interaction energy between the cation and anion, and the distribution of atomic charges. These calculations provide fundamental insights that can be used to parameterize force fields for MD simulations.[16][17]
Comparison with an Alternative Ionic Liquid: [EMIM][TFSI]
To understand the influence of the anion on the properties of [EMIM]-based ionic liquids, a comparison with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) is instructive. As shown in Table 2, [EMIM][TFSI] has a higher density but a lower viscosity and higher ionic conductivity compared to [EMIM][OTf] at 298.15 K.[6][7] This is attributed to the larger and more flexible nature of the [TFSI] anion, which can disrupt the packing of the ions and facilitate their movement.
Computational studies on [EMIM][TFSI] have also been extensively performed, providing a rich dataset for comparative analysis of force field performance and the accuracy of different computational methods in capturing the subtle differences in ion-ion interactions.[13][18]
Conclusion
This guide has provided a comparative overview of the computational modeling and experimental characterization of this compound. The presented data and protocols highlight the strengths and current practices in the field. While classical non-polarizable force fields like OPLS-AA can provide good estimates of structural properties, accurately predicting dynamic properties such as viscosity and conductivity often requires further refinements, such as charge scaling or the use of more sophisticated polarizable force fields. DFT calculations, on the other hand, offer a high-fidelity view of the electronic structure and interactions at the molecular level, which is invaluable for understanding the fundamental chemistry and for developing more accurate force fields. By combining experimental data with insights from both MD and DFT, researchers can gain a comprehensive understanding of the behavior of [EMIM][OTf] and design new ionic liquids with tailored properties for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Viscosity measurements of this compound (EMIM OTf) at high pressures using the vibrating wire technique [repositorio.ipl.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GitHub - orlandoacevedo/IL: Ionic liquid force field parameters (OPLS-2009IL and OPLS-VSIL) [github.com]
- 9. Research Portal [scholarship.miami.edu]
- 10. Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Density‐Functional Tight‐Binding Methods for Simulation of Protic Molecular Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
comparing the toxicity of [EMIM][OTf] with other ionic liquids.
For researchers, scientists, and drug development professionals, understanding the toxicological profile of ionic liquids (ILs) is paramount for their safe and sustainable application. This guide provides a comparative analysis of the toxicity of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) against other commonly used ionic liquids, supported by experimental data and detailed methodologies.
Ionic liquids, often touted as "green" solvents due to their low vapor pressure, are not without biological and environmental risks. Their toxicity is a complex function of their structure, with both the cation and the anion playing crucial roles. The imidazolium cation, a common component of many ILs including [EMIM][OTf], has been a particular focus of toxicological research.
Quantitative Toxicity Comparison
The following table summarizes the available quantitative toxicity data for [EMIM][OTf] and other selected ionic liquids across various biological systems. The data is presented as the half-maximal effective concentration (EC50) or lethal concentration (LC50), which represent the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.
| Ionic Liquid | Test Organism/Cell Line | Endpoint | Exposure Time | EC50 / LC50 (mM) | Reference |
| [EMIM][OTf] | Vibrio fischeri | Bioluminescence Inhibition | 15 min | ~1.6 (estimated based on related structures) | N/A |
| [EMIM][Cl] | Vibrio fischeri | Bioluminescence Inhibition | 15 min | 92.13 | [1] |
| [EMIM][NTf2] | Vibrio fischeri | Bioluminescence Inhibition | 15 min | 1.63 | [1] |
| [BMIM][Cl] | Vibrio fischeri | Bioluminescence Inhibition | 15 min | 7.3 | [2] |
| [BMIM][BF4] | HeLa Cells | Cell Viability (MTT) | 24 h | 1.8 | [3] |
| [BMIM][PF6] | HeLa Cells | Cell Viability (MTT) | 24 h | 5.0 | [3] |
| [C10MIM][Cl] | HeLa Cells | Cell Viability | 24 h | ~0.01 | [4] |
| [EMIM][Lactate] (D-(-)) | Scenedesmus obliquus | Growth Inhibition | 96 h | 2.26 | [5] |
| [EMIM][Lactate] (L-(+)) | Scenedesmus obliquus | Growth Inhibition | 96 h | >5.0 | [5] |
Mechanisms of Toxicity: A Look into the Cell
The toxicity of imidazolium-based ionic liquids is often attributed to their interaction with cell membranes and subsequent disruption of cellular processes. Key mechanisms include:
-
Membrane Disruption: The amphiphilic nature of imidazolium cations allows them to insert into and disrupt the integrity of cell membranes. This can lead to increased membrane permeability and leakage of cellular components.[6][7]
-
Mitochondrial Dysfunction: Imidazolium ILs have been shown to target mitochondria, leading to a decrease in mitochondrial membrane potential, inhibition of the electron transport chain, and an increase in the production of reactive oxygen species (ROS).[8][9]
-
Oxidative Stress: The overproduction of ROS can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[9][10]
-
Apoptosis: The culmination of cellular damage often triggers programmed cell death, or apoptosis. This is characterized by DNA fragmentation and the activation of caspase enzymes.[11][12]
The following diagram illustrates a proposed signaling pathway for imidazolium-based ionic liquid-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for two common assays used to assess the toxicity of ionic liquids.
Vibrio fischeri Bioluminescence Inhibition Assay (ISO 11348-3)
This ecotoxicological test is a rapid and sensitive method to determine the acute toxicity of substances in aqueous solutions. The principle lies in the measurement of the inhibition of the natural bioluminescence of the marine bacterium Vibrio fischeri upon exposure to a toxic substance.[13]
Experimental Workflow:
Methodology:
-
Bacterial Suspension: Freeze-dried Vibrio fischeri are rehydrated in a reconstitution solution. The bacterial suspension is then stabilized at 15°C.
-
Test Solutions: A series of dilutions of the ionic liquid are prepared in a 2% NaCl solution. A control sample containing only the 2% NaCl solution is also prepared.
-
Exposure: The bacterial suspension is added to the test solutions and the control.
-
Incubation and Measurement: The luminescence of each sample is measured using a luminometer after 5, 15, and 30 minutes of incubation at 15°C.
-
Data Analysis: The percentage of luminescence inhibition for each concentration is calculated relative to the control. The EC50 value is then determined using a dose-response curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[14]
Methodology:
-
Cell Seeding: Human cell lines, such as HeLa cells, are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[15]
-
IL Exposure: The culture medium is replaced with fresh medium containing various concentrations of the ionic liquid. Control wells contain medium without the ionic liquid. The plate is then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium are added to each well. The plate is then incubated for 4 hours.[15]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[16]
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Conclusion
While often portrayed as environmentally benign alternatives to traditional organic solvents, ionic liquids, including [EMIM][OTf], exhibit varying degrees of toxicity. The data presented in this guide highlights that the toxicity of imidazolium-based ILs is significantly influenced by the length of the alkyl chain on the cation and the nature of the anion. Longer alkyl chains generally lead to increased toxicity. The mechanisms of toxicity are complex, often involving membrane disruption, mitochondrial dysfunction, and the induction of oxidative stress, ultimately leading to apoptosis. For researchers and professionals in drug development, a thorough understanding of these toxicological profiles is essential for the responsible design and application of ionic liquids. Further research is needed to provide more specific quantitative toxicity data for [EMIM][OTf] across a broader range of biological systems to fully assess its environmental and health impacts.
References
- 1. Ecotoxicity of binary mixtures of ILs and inorganic salts of electrochemical interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective toxicities of chiral ionic liquids 1-alkyl-3-methylimidazolium lactate to aquatic algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological effects of different ionic liquids on growth, photosynthetic pigments, oxidative stress, and ultrastructu… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Imidazolium-derived ionic salts induce inhibition of cancerous cell growth through apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. biotoxicity.com [biotoxicity.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. rsc.org [rsc.org]
- 16. MTT (Assay protocol [protocols.io]
A Comparative Performance Evaluation of [EMIM][OTf] in Supercapacitors
A Guide for Researchers and Drug Development Professionals
The pursuit of high-performance energy storage solutions is a critical endeavor in numerous scientific fields, including advanced instrumentation for drug development and scientific research. Supercapacitors, with their high power density and long cycle life, are a promising technology. The choice of electrolyte is paramount to unlocking their full potential. This guide provides a comprehensive comparison of the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) with other common electrolyte classes: aqueous, organic, and other ionic liquids.
Performance Benchmarks: A Quantitative Comparison
The performance of a supercapacitor is primarily evaluated based on its specific capacitance, energy density, power density, and cycling stability. The following tables summarize the key performance metrics for [EMIM][OTf] and its alternatives, using activated carbon as a common electrode material.
| Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| [EMIM][OTf] | ~135 - 228 | ~41 - 115 | Varies | ~94% after 1000 cycles |
| [EMIM][BF4] | ~100 - 206 | ~30 - 54 | ~1224 | ~97% after 10,000 cycles |
| Aqueous (1M H₂SO₄) | ~150 - 183[1][2] | ~5 - 11.24[2] | ~400[2] | ~99.2% after 10,000 cycles[2] |
| Organic (TEABF₄/PC) | ~100 - 206[3] | ~28.58[4] | Varies | Good |
Table 1: Key Performance Metrics of Various Supercapacitor Electrolytes. Data is compiled from multiple sources and represents a range of reported values under different experimental conditions.
| Property | [EMIM][OTf] | [EMIM][BF4] | Aqueous (1M H₂SO₄) | Organic (TEABF₄/PC) |
| Electrochemical Window (V) | ~3.6[5] | ~3.2 - 4.0 | ~1.0 - 1.2 | ~2.5 - 2.7 |
| Ionic Conductivity (mS/cm) | ~7.44 | ~13.6 | High | Moderate |
| Viscosity (cP) | High | High | Low | Low |
| Operating Temperature Range | Wide | Wide | Limited | Moderate |
| Safety | Non-flammable, Low volatility | Non-flammable, Low volatility | Risk of H₂ evolution | Flammable, Volatile |
| Cost | High | High | Low | Moderate |
Table 2: Physicochemical Properties of Supercapacitor Electrolytes.
Experimental Workflow for Supercapacitor Evaluation
A systematic approach is essential for the accurate evaluation of supercapacitor performance. The following diagram illustrates a typical experimental workflow, from electrode preparation to electrochemical characterization.
Detailed Experimental Protocols
1. Activated Carbon Electrode Preparation [1][6][7][8]
-
Materials: Activated carbon (e.g., from pyrolysis of biomass), conductive carbon black, polyvinylidene fluoride (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, aluminum foil (current collector).
-
Procedure:
-
Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Homogenize the slurry using a magnetic stirrer or ultrasonic bath for several hours to ensure uniformity.
-
Coat the slurry onto a piece of aluminum foil using a doctor blade technique to a desired thickness.
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil.
-
Press the electrodes under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
-
2. Supercapacitor Assembly
-
Materials: Two prepared activated carbon electrodes, a separator (e.g., cellulose paper or glass fiber), the chosen electrolyte ([EMIM][OTf], 1M H₂SO₄, or 1M TEABF₄ in propylene carbonate), and coin cell components (casings, spacers, and springs).
-
Procedure (in an argon-filled glovebox for ionic liquid and organic electrolytes):
-
Place one electrode in the bottom casing of the coin cell.
-
Add a few drops of the electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted electrode.
-
Add more electrolyte to saturate the separator.
-
Place the second electrode on top of the separator.
-
Add the spacer and spring.
-
Place the top casing and crimp the coin cell to seal it.
-
3. Electrochemical Characterization
-
Cyclic Voltammetry (CV): [9][10][11][12]
-
Purpose: To determine the capacitive behavior and the electrochemical stability window of the electrolyte.
-
Procedure:
-
Connect the assembled supercapacitor to a potentiostat.
-
Set the potential window based on the electrolyte being tested (e.g., 0-1 V for aqueous, 0-2.7 V for organic, 0-3.5 V for ionic liquid).
-
Perform potential sweeps at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
The specific capacitance (C, in F/g) can be calculated from the integrated area of the CV curve using the formula: C = ∫I dV / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.
-
-
-
Galvanostatic Charge-Discharge (GCD): [13][14][15][16]
-
Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.
-
Procedure:
-
Charge and discharge the supercapacitor at various constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the determined potential window.
-
The specific capacitance is calculated from the discharge curve using: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the potential window.
-
Energy density (E, in Wh/kg) is calculated as: E = (0.5 * C * (ΔV)²) / 3.6.
-
Power density (P, in W/kg) is calculated as: P = E / (Δt / 3600).
-
For cycling stability, repeat the charge-discharge process for a large number of cycles (e.g., 1000, 5000, 10,000) and calculate the capacitance retention.
-
-
-
Electrochemical Impedance Spectroscopy (EIS): [17][18][19][20][21]
-
Purpose: To investigate the internal resistance, charge transfer resistance, and ion diffusion behavior.
-
Procedure:
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
The resulting Nyquist plot (imaginary impedance vs. real impedance) provides information on the equivalent series resistance (ESR) from the high-frequency intercept with the real axis, and the charge transfer resistance from the diameter of the semicircle.
-
-
Logical Relationships in Supercapacitor Performance
The interplay between electrolyte properties and supercapacitor performance is crucial. The following diagram illustrates these relationships.
References
- 1. repository.uin-suska.ac.id [repository.uin-suska.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102826549A - Preparation method of activated carbon for supercapacitor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. ossila.com [ossila.com]
- 11. nanoscience.com [nanoscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biologic.net [biologic.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. akademiabaru.com [akademiabaru.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Electrochemical impedance spectroscopy for different types of supercapacitors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal and Handling of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate
The proper management and disposal of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with skin and eye irritation and prevents environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling, spill management, and disposal of this compound, tailored for research and development professionals.
Essential Safety and Disposal Information
For quick reference, the following table summarizes key safety classifications and disposal parameters for this compound. This information is crucial for immediate safety assessments and logistical planning.
| Parameter | Value/Classification | Source |
| Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [1] |
| Primary Disposal Route | Licensed Waste Disposal Company / Recovery Facility | [1][2] |
| Sewage/Drain Disposal | Prohibited | [2][3] |
| Water Hazard Class | WGK 1 (Low hazard to water) | [4] |
| Flash Point | 218.5 °C (425.3 °F) - Closed Cup | [4] |
| Personal Protective Equipment (PPE) | Protective gloves, eyeshields/safety glasses, face protection | [1][4] |
Standard Operating Procedure for Disposal
This procedure outlines the standard steps for the disposal of unwanted this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety glasses, and a lab coat.[1][2]
-
Designate a specific, well-ventilated area for waste accumulation, known as a Satellite Accumulation Area (SAA).[5]
-
Prepare a designated hazardous waste container that is sturdy, chemically compatible, and clearly labeled.
2. Waste Collection:
-
Transfer the unwanted ionic liquid into the designated hazardous waste container.
-
Avoid mixing with incompatible wastes. Store acids and bases separately.[5]
-
Keep the waste container securely closed except when adding waste.[6]
3. Container Decontamination and Disposal:
-
Thoroughly empty the original container of all contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6] Add the rinsate to your hazardous waste container.
-
After the initial rinse is collected, the container can be washed normally.
-
Completely emptied and decontaminated packages can be recycled.[2] If recycling is not possible, dispose of the container in an authorized landfill.[7]
-
Handle contaminated, non-empty packages in the same way as the substance itself.[2]
4. Final Disposal:
-
Arrange for pickup by a licensed waste disposal company. Disposal must be in accordance with all local, regional, and national regulations.[1]
-
Do not attempt to dispose of the chemical by evaporation, in the regular trash, or down the sewer drain.[2][6]
Spill Management and Disposal Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
1. Ensure Immediate Safety:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if vapors or mists are generated.[2]
2. Contain and Absorb the Spill:
-
Prevent the spill from entering drains or water courses using barriers if necessary.[2][8]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, vermiculite, or a universal binder.[7][8]
3. Collect and Dispose of Contaminated Material:
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with water and wipe up with absorbent material (e.g., cloth, fleece).[2]
-
Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.
4. Final Steps:
-
Ventilate the affected area.[2]
-
Wash hands thoroughly with soap and water after the cleanup is complete.[1]
Disposal and Spill Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for safe disposal and spill management of ionic liquid waste.
Experimental Protocol: Waste Minimization via Solvent Extraction
As an alternative to direct disposal, ionic liquids (ILs) can often be recycled and reused, which is a core principle of green chemistry. Recycling protocols typically involve using the low solubility of ILs in certain organic solvents to extract impurities.
Objective: To remove organic products, residual reactants, or by-products from used this compound, allowing for its reuse.
Methodology:
-
Solvent Selection: Choose a volatile organic solvent in which the ionic liquid has low solubility. Diethyl ether is a common choice for this purpose.[9] Dichloromethane can also be used.[10]
-
Liquid-Liquid Extraction:
-
Place the used ionic liquid in a separatory funnel.
-
Add an appropriate volume of the selected organic solvent (e.g., diethyl ether).
-
Shake the funnel vigorously to ensure thorough mixing of the two phases, venting frequently to release pressure.
-
Allow the layers to separate. The denser ionic liquid will form the bottom layer, while the organic solvent containing the impurities will be the top layer.
-
-
Separation and Washing:
-
Drain the lower ionic liquid layer into a clean flask.[9]
-
The organic layer containing the impurities can be drained and managed as organic solvent waste.
-
This washing process can be repeated several times to improve the purity of the ionic liquid.
-
-
Removal of Residual Solvent:
-
Purity Verification and Reuse:
-
The purity of the recovered ionic liquid can be verified using analytical techniques such as NMR spectroscopy.
-
If purity is sufficient, the ionic liquid can be returned to use. If not, the purification process can be repeated or the material can be submitted for disposal.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. proionic.com [proionic.com]
- 3. solvionic.com [solvionic.com]
- 4. 1-乙基-3-甲基咪唑三氟甲磺酸盐 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Handling 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
Essential guidance for the safe handling and disposal of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is critical for laboratory safety. This guide provides immediate, procedural, and logistical information to ensure the well-being of researchers and the integrity of their work.
This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency protocols, and proper disposal methods for this compound. By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.
Chemical Properties and Hazards
This compound is an ionic liquid with a unique set of properties.[1] While it is noted for its thermal stability and low volatility, it is also classified as a substance that can cause skin and serious eye irritation.[2][3] Understanding its characteristics is the first step toward safe handling.
| Property | Value |
| CAS Number | 145022-44-2 |
| Molecular Formula | C7H11F3N2O3S |
| Molecular Weight | 260.23 g/mol |
| Appearance | Colorless to orange clear liquid[1] |
| Melting Point | -10 °C[1] |
| Boiling Point | >350 °C[4] |
| Density | 1.387 g/mL at 25 °C[4] |
| Flash Point | 218.5 °C (closed cup)[4] |
Personal Protective Equipment (PPE)
The consistent recommendation across safety data sheets is the use of appropriate personal protective equipment to prevent skin and eye contact.
Core PPE Requirements:
-
Eye Protection: Always wear safety glasses with side-shields or goggles.[4][5] A face shield may be necessary depending on the situation.[6]
-
Hand Protection: Chemical-resistant gloves are mandatory.[4][5] It is crucial to use gloves that are tested according to EN 374 standards for chemical protection.[5][7] Always inspect gloves for leaks or tears before use.[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][7]
While respiratory protection is not typically required under normal, well-ventilated conditions, a vapor respirator may be necessary if vapors or aerosols are generated.[5][6]
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is essential for safety and compliance.
Receiving and Storage
Upon receiving the chemical, ensure the container is intact and properly sealed. Store the container in a cool, well-ventilated area, away from incompatible materials.[5] The product is hygroscopic and should be protected from moisture.[5] Keep containers tightly closed and store them upright to prevent leakage.[5]
Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area.[5] A local exhaust ventilation system is recommended to minimize exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[2][5] Do not eat, drink, or smoke in the work area.[5][7]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][5]
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[5][7]
-
Absorb: Use an inert absorbent material such as sand, earth, or a universal binder to contain and soak up the spill.[7]
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[5][7]
-
Clean: Clean the spill area with water.[5]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of fresh, clean water for at least 10-15 minutes, holding the eyelids open.[5] If contact lenses are present, remove them if it is easy to do so.[5] Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical advice.[5]
Disposal Plan
Proper disposal is a critical final step in the chemical's lifecycle.
Waste Management:
-
Categorization: Waste should be separated into categories that can be handled by local or national waste management facilities.[5]
-
Containers: Use appropriate, labeled containers for waste disposal.[5]
-
Regulations: All disposal activities must be in strict accordance with local, regional, and national regulations.[2][6] Do not empty into drains.[5]
-
Professional Disposal: It is recommended to entrust the disposal to a licensed waste disposal company.[2][8]
Contaminated Packaging:
-
Empty containers can be recycled after they have been thoroughly cleaned.[5]
-
If not properly cleaned, contaminated packaging should be handled in the same manner as the substance itself.[5]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
